molecular formula C10H8F2O3 B13695839 Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate

Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate

Cat. No.: B13695839
M. Wt: 214.16 g/mol
InChI Key: HCPRLRHXRFXVSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate is a useful research compound. Its molecular formula is C10H8F2O3 and its molecular weight is 214.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8F2O3

Molecular Weight

214.16 g/mol

IUPAC Name

methyl 3-(2,4-difluorophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H8F2O3/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5H,4H2,1H3

InChI Key

HCPRLRHXRFXVSJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=C(C=C(C=C1)F)F

Origin of Product

United States

Foundational & Exploratory

Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate (CAS: 1421584-24-8 ) is a specialized fluorinated building block used primarily in the synthesis of pharmaceuticals and agrochemicals. As an


-keto ester (pyruvate derivative), it serves as a critical intermediate for accessing unnatural amino acids  (via transamination) and nitrogen-containing heterocycles  (such as quinoxalines and triazines).

Its core structural motif—the 2,4-difluorophenyl group —is a privileged pharmacophore found in high-value antiretroviral drugs (e.g., Dolutegravir, Bictegravir) and antifungal agents (e.g., Fluconazole). This guide details the chemical identity, robust synthesis protocols, and application pathways for this compound, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Properties

Nomenclature & Identifiers
Property Details
IUPAC Name Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate
Common Synonyms Methyl 2,4-difluorophenylpyruvate; 2-Oxo-3-(2,4-difluorophenyl)propionic acid methyl ester; Methyl

-keto-2,4-difluorohydrocinnamate
CAS Number 1421584-24-8 (Methyl Ester) Note: Parent Acid CAS is 676530-01-1
Molecular Formula C

H

F

O

Molecular Weight 214.17 g/mol
SMILES COC(=O)C(=O)Cc1c(F)cc(F)cc1
InChI Key (Predicted) JNUANKSYWLJTDJ-UHFFFAOYSA-N
Physical & Chemical Attributes[1][2][4][5][6][7][8][9][10][11]
  • Appearance: Typically a colorless to pale yellow oil or low-melting solid.

  • Solubility: Soluble in organic solvents (DCM, EtOAc, MeOH); sparingly soluble in water.

  • Reactivity: The C2 ketone is highly electrophilic, susceptible to nucleophilic attack (e.g., by amines, hydrazines). The C3 methylene protons are acidic, allowing for further functionalization.

Synthesis & Manufacturing Methodologies

The synthesis of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate generally follows two primary pathways: the Grignard Route (preferred for scale-up) and the Azlactone Route (classic laboratory method).

Pathway A: Grignard Addition to Dimethyl Oxalate

This method is favored for its atom economy and direct access to the ester.

Protocol:

  • Reagents: 2,4-Difluorobenzyl bromide (CAS 23915-07-3), Magnesium turnings, Dimethyl oxalate, THF (anhydrous).

  • Formation of Grignard: React 2,4-difluorobenzyl bromide with Mg in THF at 0–5°C to form 2,4-difluorobenzylmagnesium bromide. Critical: Low temperature prevents Wurtz coupling (dimerization).

  • Acylation: Cannulate the Grignard reagent slowly into a solution of excess dimethyl oxalate (2.0 equiv) in THF at -78°C.

    • Why Excess? To prevent double addition of the Grignard reagent, which would yield the tertiary alcohol.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.[1][2] Purify via vacuum distillation or silica chromatography.[3]
    
Pathway B: Erlenmeyer-Plöchl Azlactone Synthesis

This route starts from the aldehyde and is useful if the benzyl halide is unavailable.

Protocol:

  • Condensation: React 2,4-difluorobenzaldehyde with N-acetylglycine (hippuric acid) and sodium acetate in acetic anhydride.

  • Intermediate: Formation of the oxazolone (azlactone) derivative.

  • Hydrolysis: Acidic hydrolysis (HCl/H

    
    O) opens the ring to yield the 
    
    
    
    -keto acid (2,4-difluorophenylpyruvic acid, CAS 676530-01-1).
  • Esterification: Fischer esterification (MeOH/H

    
    SO
    
    
    
    ) yields the target methyl ester.
Synthesis Workflow Diagram

SynthesisPathways Start1 2,4-Difluorobenzyl Bromide (CAS 23915-07-3) Grignard Grignard Reagent (R-MgBr) Start1->Grignard Mg, THF 0°C Start2 2,4-Difluorobenzaldehyde (CAS 1550-35-2) Azlactone Azlactone Intermediate Start2->Azlactone N-Acetylglycine Ac2O, NaOAc Target Methyl 3-(2,4-difluorophenyl)- 2-oxopropanoate (CAS 1421584-24-8) Grignard->Target + Dimethyl Oxalate -78°C (Selectivity) Oxalate Dimethyl Oxalate (Electrophile) KetoAcid 2-Oxo Acid (CAS 676530-01-1) Azlactone->KetoAcid Hydrolysis (HCl/H2O) KetoAcid->Target MeOH, H+

Figure 1: Dual synthetic pathways accessing the target pyruvate ester. The Grignard route (top) offers a more direct conversion, while the Azlactone route (bottom) utilizes aldehyde precursors.

Applications in Drug Development[8][12]

Precursor for Unnatural Amino Acids

The 2-oxo group is a prime target for transamination or reductive amination to synthesize 2,4-difluorophenylalanine .

  • Relevance: Fluorinated amino acids are used to modify peptide drugs, increasing metabolic stability (preventing proteolysis) and enhancing lipophilicity for better membrane permeability.

  • Mechanism: Reaction with a chiral amine (e.g., tert-butylsulfinamide) followed by reduction allows for the asymmetric synthesis of the amino acid.

Synthesis of Quinoxalinones (Bioactive Heterocycles)

Reaction of the


-keto ester with 1,2-diaminobenzenes yields quinoxalin-2-ones .
  • Protocol: Condensation with o-phenylenediamine in refluxing ethanol/acetic acid.

  • Therapeutic Area: These scaffolds are explored as kinase inhibitors and glutamate receptor antagonists.

Macrophage Migration Inhibitory Factor (MIF) Inhibitors

Research indicates that phenylpyruvic acid derivatives, specifically those with the 2,4-difluoro substitution, act as inhibitors of MIF tautomerase activity.[4][5]

  • Mechanism: The enol form of the phenylpyruvate mimics the substrate of MIF, blocking its pro-inflammatory signaling cascade.

Application Logic Diagram

Applications Core Methyl 3-(2,4-difluorophenyl)- 2-oxopropanoate Path1 Reductive Amination (NH3/H2, Pd/C) Core->Path1 Path2 Condensation (1,2-Diaminobenzene) Core->Path2 Path3 Enolization (Physiological pH) Core->Path3 Prod1 2,4-Difluorophenylalanine (Unnatural Amino Acid) Path1->Prod1 Peptide Mimetics Prod2 3-(2,4-Difluorobenzyl)- quinoxalin-2(1H)-one Path2->Prod2 Kinase Inhibitors Prod3 MIF Tautomerase Inhibitor Complex Path3->Prod3 Anti-inflammatory

Figure 2: Divergent application workflows transforming the core scaffold into amino acids, heterocycles, or active inhibitors.

Safety & Handling Guidelines

Hazard ClassStatementPrecautionary Measure
Skin Irritation Causes skin irritation (H315)Wear nitrile gloves; wash contaminated skin immediately.
Eye Damage Causes serious eye irritation (H319)Use safety goggles; access to an eyewash station is mandatory.
Reactivity Moisture sensitive (Ester hydrolysis)Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

Storage: The compound should be stored in a tightly sealed container at 4°C . Prolonged exposure to moisture can lead to hydrolysis of the methyl ester to the free acid (CAS 676530-01-1), which may decarboxylate over time.

References

  • Haasbroek, P. P., et al. (2004).[6] "Design and synthesis of 2,4-difluorophenylpyruvic acid and of its azlactone precursor for macrophage migration inhibitory factor (MIF) tautomerase activity." Journal of Molecular Structure, 690(1-3), 19-25.

  • Sigma-Aldrich. (n.d.). Product Entry: 3-(2,4-difluorophenyl)-2-oxopropanoic acid (CAS 676530-01-1).[7]

  • ChemSRC. (n.d.). Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate (CAS 1421584-24-8).

  • PubChem. (n.d.). 2,4-Difluorobenzyl bromide (CAS 23915-07-3) - Precursor Data.

Sources

Molecular weight and formula of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate

[1]

CAS Registry Number: 1421584-24-8 Chemical Formula: C₁₁H₈F₂O₃ Molecular Weight: 226.18 g/mol [1]

Executive Summary

Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate is a specialized fluorinated building block belonging to the class of arylpyruvates (α-keto esters).[1] Structurally, it consists of a pyruvate core substituted at the

1

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Structural Analysis

The molecule features a highly reactive


-keto ester1

StructureRing2,4-Difluorophenyl(Lipophilic/Electronic Tuning)BridgeMethylene Bridge(-CH2-)Ring->Bridge C3-C4 BondAlphaKetoα-Keto Group(C=O)(Electrophilic Center)Bridge->AlphaKeto C2-C3 BondEsterMethyl Ester(-COOCH3)(Protecting Group)AlphaKeto->Ester C1-C2 Bond

Figure 1: Structural connectivity and functional zones of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate.[1]

Key Physicochemical Data
PropertyValueNote
Molecular Weight 226.18 g/mol Calculated
Exact Mass 226.0442 DaMonoisotopic
Formula C₁₁H₈F₂O₃
Appearance Off-white to yellow solid/oilLow melting point solid
Solubility DCM, THF, Ethyl AcetateHydrophobic fluorinated ring aids organic solubility
Reactivity High (Ketone + Ester)Susceptible to hydrolysis and nucleophilic attack

Synthetic Pathways & Process Chemistry[1]

The synthesis of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate typically follows a Grignard addition or an Azlactone hydrolysis pathway.[1] The Grignard route is preferred for direct access to the ester without intermediate acid isolation.

Primary Route: Grignard Addition to Dialkyl Oxalate

This method utilizes the polarity mismatch between the nucleophilic benzylic Grignard reagent and the electrophilic oxalate.

  • Formation of Grignard Reagent: 2,4-Difluorobenzyl bromide is treated with Magnesium turnings in anhydrous THF or Diethyl Ether to form (2,4-difluorobenzyl)magnesium bromide.

  • Nucleophilic Acyl Substitution: The Grignard reagent is added dropwise to an excess of Dimethyl Oxalate at low temperature (-78°C to -40°C).[1] The low temperature and excess oxalate prevent the addition of a second equivalent of Grignard (which would yield the tertiary alcohol).

  • Workup: Acidic quenching hydrolyzes the hemiacetal intermediate to the

    
    -keto ester.[1]
    
Process Flow Diagram

SynthesisSM12,4-Difluorobenzyl BromideGrignardIntermediate A:(2,4-Difluorobenzyl)magnesium bromideSM1->Grignard Activation (Mg)MgMg / THFMg->GrignardOxalateDimethyl Oxalate(Excess)AdductIntermediate B:Oxalate AdductOxalate->AdductGrignard->Adduct Nucleophilic Attack(-78°C)ProductMethyl 3-(2,4-difluorophenyl)-2-oxopropanoateAdduct->Product Acid Hydrolysis(Workup)

Figure 2: Synthetic pathway via Grignard addition to Dimethyl Oxalate.[1]

Pharmaceutical Applications & Mechanism

Precursor to Non-Natural Amino Acids

The primary utility of this molecule is as a direct precursor to 2,4-Difluorophenylalanine . Through reductive amination (using Ammonium acetate and Sodium cyanoborohydride) or transamination (using biocatalytic transaminases), the

  • Relevance: 2,4-Difluorophenylalanine is a key residue in peptide-based drugs and GLP-1 analogs, offering enhanced metabolic stability against proteases compared to native Phenylalanine.[1]

Heterocyclic Scaffold Construction

The 1,2-dicarbonyl system (ketone adjacent to ester) is a "bidentate" electrophile, ideal for condensing with binucleophiles:

  • Quinoxalinones: Reaction with 1,2-phenylenediamines.[1]

  • Triazines: Reaction with amidrazones.

  • Integrase Inhibitors: While Dolutegravir uses the amine derivative, this pyruvate serves as an alternative entry point for constructing the polycyclic pyridinone core via condensation with amino-acrylates.

ApplicationsCoreMethyl 3-(2,4-difluorophenyl)-2-oxopropanoatePath1Reductive AminationCore->Path1Path2Condensation(with Diamines)Core->Path2Path3EnzymaticTransaminationCore->Path3Prod12,4-Difluorophenylalanine(Peptide Drugs)Path1->Prod1Prod2Quinoxalinone Derivatives(Bioactive Heterocycles)Path2->Prod2Path3->Prod1

Figure 3: Downstream synthetic utility in drug development.[1]

Handling, Stability, & Safety

Stability Profile
  • Thermal Stability: Moderate.

    
    -Keto esters can undergo decarbonylation at high temperatures (
    
    
    ).[1]
  • Hydrolytic Stability: Sensitive to moisture. The ester bond is labile under basic conditions; the ketone is prone to hydration.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and oxidation.

Safety Protocols
  • Hazards: Irritant to eyes, respiratory system, and skin.[2]

  • PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood.

  • Spill Management: Absorb with inert material (vermiculite) and dispose of as organic chemical waste.

References

  • ChemSrc. (2024). Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate - CAS 1421584-24-8.[1][3] Retrieved from [Link]

  • PubChem. (2024). Methyl 2,4-difluorobenzoate (Related Structure/Properties). National Library of Medicine. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Synthesis of fluorinated pyruvates via Grignard addition. Retrieved from [Link]

  • Google Patents. (2012). Process for preparation of substituted phenylpyruvates.

Solvation Thermodynamics and Empirical Solubility Profiling of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate (also known as methyl 3-(2,4-difluorophenyl)pyruvate) is a highly specialized electrophilic intermediate. It is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including tumor-specific pyruvate kinase M2 (PKM2) activators[1] and novel mitochondrial uncouplers for nonalcoholic steatohepatitis (NASH) therapeutics[2].

For drug development professionals, mastering the solubility profile of this


-keto ester in organic solvents is not merely a matter of dissolution—it is an exercise in controlling chemical stability, tautomeric equilibrium, and crystallization thermodynamics. This whitepaper provides an authoritative guide to the solvation mechanics, predictive solubility ranges, and self-validating empirical protocols required to accurately profile this compound.

Structural Thermodynamics & Solvation Mechanisms

To predict and manipulate the solubility of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate, one must understand the competing intermolecular forces dictated by its unique structural moieties.

The "Polar Hydrophobicity" of the 2,4-Difluorophenyl Ring

Fluorine substitution fundamentally alters the Hansen Solubility Parameters (HSP) of the phenyl ring. While fluorine is highly electronegative (creating strong local dipoles that increase the polar parameter,


), its low polarizability and small van der Waals radius reduce the dispersion forces (

). This creates a phenomenon known as "polar hydrophobicity." Consequently, the compound exhibits poor solubility in purely aliphatic non-polar solvents (like n-heptane) due to a dipole mismatch, but shows exceptional solubility in moderately polar halogenated or aromatic solvents where

and dipole-induced dipole interactions align.
Keto-Enol Tautomerization in Solution

As an


-keto ester, this compound exists in a solvent-dependent equilibrium between its keto and enol tautomers. The choice of solvent directly dictates which tautomer predominates, fundamentally altering the crystal lattice energy and apparent solubility (Smith, 1998).
  • Polar Aprotic Solvents (e.g., DMSO, DMF): High dielectric constants (

    
    ) stabilize the highly polar adjacent carbonyls of the keto form  via strong dipole-dipole interactions.
    
  • Non-Polar Solvents (e.g., Toluene, Dichloromethane): Lower dielectric constants favor the enol form . The enol double bond conjugates with the difluorophenyl ring, while the enol hydroxyl group forms a strong intramolecular hydrogen bond with the ester carbonyl. This masks the hydrogen bond donor, increasing the molecule's overall lipophilicity and facilitating dissolution in non-polar media.

Tautomerism Solvent Organic Solvent Dielectric Constant (ε) Polar Polar Aprotic Solvents (e.g., DMSO, DMF) Solvent->Polar NonPolar Non-Polar Solvents (e.g., Toluene, DCM) Solvent->NonPolar Keto Keto Tautomer (High Polarity) Enol Enol Tautomer (Intramolecular H-Bond) Keto->Enol Equilibrium Polar->Keto Stabilizes via Dipole-Dipole NonPolar->Enol Favors Lipophilic Conjugation

Fig 1. Solvent-dependent keto-enol tautomerization logic for substituted phenylpyruvates.

Quantitative Solubility Profiles

Based on the thermodynamic principles outlined above and the calculated partition coefficient (LogP


 2.5 - 3.2)[1], the following table summarizes the predictive baseline solubility data at standard ambient temperature (298.15 K).
Solvent ClassSolventDielectric Constant (

)
Predicted Solubility Range (mg/mL at 25°C)Solvation Mechanism & Causality Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 500 Strong dipole-dipole interaction with the keto form. Ideal for stock solutions.
Polar Aprotic Ethyl Acetate (EtOAc)6.0200 - 400 Matches dispersion forces perfectly. Ideal solvent for liquid-liquid extraction.
Polar Protic Methanol (MeOH)32.7100 - 250 High risk of hemiketal formation. Nucleophilic attack on C2 ketone artificially inflates solubility.
Non-Polar Toluene2.420 - 50 Favors the enol tautomer via

stacking with the difluorophenyl ring.
Non-Polar n-Heptane1.9< 5 Severe polarity mismatch. Functions as an ideal anti-solvent for crystallization.

Expertise Insight (The Hemiketal Trap): While methanol provides excellent apparent solubility, it is chemically reactive with


-keto esters. The nucleophilic hydroxyl group of methanol attacks the highly electrophilic C2 ketone, forming a hemiketal. This shifts the dissolution equilibrium, leading to artificially high solubility readings and silent compound degradation. Causality:  Primary alcohols must be strictly avoided as primary solvents for the long-term storage or crystallization of this intermediate.

Self-Validating Experimental Methodology

To empirically determine the exact solubility of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate for regulatory or scale-up purposes, the Isothermal Saturation Shake-Flask Method must be employed. This protocol is adapted from standard physical chemistry guidelines (OECD Guideline 105) and engineered to be a self-validating system.

Protocol 1: Isothermal Shake-Flask & HPLC-UV Quantification

Step 1: Admixture and Equilibration

  • Add an excess amount of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate (e.g., 500 mg) to 1.0 mL of the target organic solvent in a tightly sealed 2.0 mL amber glass vial.

  • Submerge the vial in a thermostatic shaking water bath set to 25.0 ± 0.1 °C at 150 rpm.

  • Causality for Thermal Control: Solubility is an exponential function of temperature. A fluctuation of just 1°C can induce a 5–10% error in the measured solubility of lipophilic organics.

Step 2: Phase Separation and Filtration

  • After 24 hours, centrifuge the vial at 10,000 rpm for 15 minutes at exactly 25.0 °C to pellet the undissolved solid.

  • Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter .

  • Causality for Filter Selection: The 2,4-difluorophenyl moiety is highly lipophilic. Standard Nylon or Cellulose filters possess unreacted amine/hydroxyl groups that form non-specific hydrogen bonds with the pyruvate carbonyls, leading to API loss during filtration. PTFE is chemically inert, ensuring the filtrate concentration accurately reflects the equilibrium state.

Step 3: Gravimetric Dilution and HPLC Analysis

  • Accurately weigh an aliquot of the filtrate and dilute it gravimetrically with the mobile phase (Acetonitrile:Water, 50:50 v/v with 0.1% TFA).

  • Causality for TFA: Trifluoroacetic acid (TFA) suppresses the ionization of the enolate form, ensuring a single, sharp chromatographic peak.

  • Quantify using HPLC-UV at

    
     nm against a highly pure, independently prepared standard curve.
    

Workflow A 1. Solute & Solvent Admixture B 2. Isothermal Equilibration (25.0 ± 0.1 °C) A->B C 3. Centrifugation (10,000 rpm, 15 min) B->C G Validation: ΔC(24h - 48h) < 2% B->G D 4. PTFE Filtration (0.22 µm) C->D E 5. Gravimetric Dilution D->E F 6. HPLC-UV Quantification E->F G->B If > 2%, extend time

Fig 2. Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

The Self-Validating Control Mechanism

A single time-point measurement is scientifically invalid as it cannot distinguish between true thermodynamic equilibrium and a metastable supersaturated state.

  • The Rule of

    
    :  The protocol mandates sampling at both 
    
    
    
    h and
    
    
    h. The system is only validated if the concentration difference between these two time points is
    
    
    . If
    
    
    , the equilibration time must be extended.

References

  • OECD (1995). Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Available at:[Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). (Referencing keto-enol tautomerism solvent effects). Wiley-Interscience. Available at:[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model drug. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Available at:[Link]

  • Smith, W. H. (1998). Tautomerism: A visual approach to the keto-enol equilibrium. Journal of Chemical Education, 75(1), 116. Available at:[Link]

Sources

Literature review on 2,4-difluorophenyl pyruvate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven method to modulate pKa, enhance metabolic stability, and optimize lipophilicity (LogP). 2,4-Difluorophenyl pyruvate represents a high-value scaffold because it serves as a divergent intermediate. It is the direct biosynthetic and synthetic precursor to 2,4-difluoro-L-phenylalanine (a non-canonical amino acid used in peptide therapeutics) and a versatile electrophile for constructing nitrogen-rich heterocycles like quinoxalines and pyrazoles.

This guide provides a rigorous, field-validated approach to the synthesis, characterization, and application of 2,4-difluorophenyl pyruvate derivatives, moving beyond basic textbook recipes to industrial-grade protocols.

Chemical Synthesis & Mechanistic Insights

The most robust route to 2,4-difluorophenyl pyruvate is the Erlenmeyer-Plöchl Azlactone Synthesis . While direct condensation of aldehydes with pyruvate esters is possible, it often suffers from aldol polymerization side reactions. The azlactone route protects the carboxylate and amine functionalities in a heterocyclic intermediate, ensuring high regioselectivity.

The Validated Pathway

The synthesis proceeds in two critical stages:

  • Cyclodehydration: Condensation of 2,4-difluorobenzaldehyde with

    
    -acetylglycine to form the azlactone.
    
  • Hydrolysis: Ring-opening of the azlactone to yield the

    
    -keto acid (pyruvate).
    

SynthesisPathway Aldehyde 2,4-Difluorobenzaldehyde (Starting Material) Azlactone Azlactone Intermediate (Z-isomer dominant) Aldehyde->Azlactone Ac2O, NaOAc Reflux, 2h Glycine N-Acetylglycine Glycine->Azlactone Pyruvate 2,4-Difluorophenyl Pyruvic Acid Azlactone->Pyruvate 3M HCl Hydrolysis AminoAcid 2,4-Difluoro-L-Phenylalanine Pyruvate->AminoAcid Transaminase or Reductive Amination Heterocycles Quinoxalines / Pyrazoles Pyruvate->Heterocycles Condensation

Figure 1: The Erlenmeyer-Plöchl route ensures protection of the alpha-carbon during chain extension.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 4-(2,4-Difluorobenzylidene)-2-methyloxazol-5(4H)-one (Azlactone)

Objective: Create the masked pyruvate precursor. Critical Parameter: Anhydrous conditions are vital to prevent premature hydrolysis of acetic anhydride.

  • Reagents:

    • 2,4-Difluorobenzaldehyde (100 mmol, 14.2 g)

    • 
      -Acetylglycine (100 mmol, 11.7 g)
      
    • Anhydrous Sodium Acetate (80 mmol, 6.6 g)

    • Acetic Anhydride (250 mmol, 25 mL)

  • Procedure:

    • Combine all reagents in a 250 mL round-bottom flask.

    • Heat the mixture on a steam bath or oil bath at 110°C for 2 hours . The mixture will initially liquify and then may solidify as the product forms.

    • Checkpoint: The reaction is complete when the mixture turns a deep yellow/orange color and TLC (Hexane:EtOAc 7:3) shows consumption of the aldehyde.

    • Cool to room temperature. Add 50 mL of cold ethanol to break up the solid cake.

    • Filter the crystalline precipitate and wash with cold water (2 x 50 mL) to remove sodium acetate and acetic acid.

    • Yield Expectation: 75-85% (Yellow needles).

Protocol B: Hydrolysis to 2,4-Difluorophenyl Pyruvic Acid

Objective: Unmask the alpha-keto acid. Critical Parameter: Control of pH during isolation is crucial to prevent decarboxylation to the acetic acid derivative.

  • Reagents:

    • Azlactone intermediate (from Protocol A)

    • Hydrochloric Acid (3M, 150 mL)

  • Procedure:

    • Suspend the azlactone in 3M HCl.

    • Reflux for 3-4 hours . The solid will dissolve, and an oil (the keto acid) may separate.

    • Mechanistic Note: The reaction releases acetic acid and ammonium chloride as byproducts.

    • Cool the mixture to 4°C. The oil should solidify upon scratching or prolonged cooling.

    • Purification: Recrystallize from benzene/petroleum ether or dilute acetic acid.

    • Stability Warning: Phenylpyruvates are prone to oxidative decarboxylation in air. Store under nitrogen at -20°C.

Reactivity Profile & Applications

The 2,4-difluorophenyl pyruvate scaffold exhibits keto-enol tautomerism , a property that dictates its reactivity in downstream applications.

Tautomeric Equilibrium

In solution (especially in DMSO or Methanol), the compound exists in equilibrium between the keto form and the enol form.

  • Keto Form: Electrophilic at the carbonyl; substrate for transaminases.

  • Enol Form: Nucleophilic at the C3 position; stabilizes the molecule via conjugation with the difluorophenyl ring.

Divergent Synthesis Matrix

The pyruvate serves as a "hub" molecule. The following diagram illustrates its transformation into three distinct pharmacological classes.

Reactivity Pyruvate 2,4-Difluorophenyl Pyruvate Pyrazole Pyrazole Derivatives (COX-2 / Kinase Inhibitors) Pyruvate->Pyrazole Condensation (-2 H2O) Quinoxaline Quinoxalinone Derivatives (Antimicrobial / Antifungal) Pyruvate->Quinoxaline Cyclization (Acid Cat.) AminoAcid 2,4-Difluoro-L-Phenylalanine (Peptide Therapeutics) Pyruvate->AminoAcid Reductive Amination Hydrazine + Phenylhydrazine Diamine + o-Phenylenediamine Enzyme + Transaminase / NH3

Figure 2: Divergent synthesis pathways utilizing the electrophilic carbonyls of the pyruvate scaffold.

Key Applications
  • Non-Canonical Amino Acids: 2,4-Difluoro-L-phenylalanine is used to probe protein-protein interactions. The fluorine atoms lower the pKa of the phenol (if present) or modulate the cation-pi interaction strength in receptor binding pockets.

  • Antifungal Pharmacophores: Azole antifungals (e.g., Voriconazole analogs) often rely on difluorophenyl rings to prevent metabolic oxidation at the phenyl positions. The pyruvate allows for the introduction of this moiety into complex heterocycles.

  • HPPD Inhibitors: In agrochemistry, triketones derived from this pyruvate are potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in carotenoid biosynthesis.

Technical Data Summary

PropertySpecification / Observation
Molecular Formula C

H

F

O

Molecular Weight 200.14 g/mol
Physical State Off-white to yellow crystalline solid
Melting Point ~160-165°C (Decomposes; varies by tautomer ratio)
Solubility Soluble in Ethanol, DMSO, dilute alkali; Sparingly soluble in water
1H NMR (DMSO-d6) Enol (major):

6.4 (s, 1H, =CH), 6.9-7.5 (m, 3H, Ar-H), 9.5 (br s, OH/COOH).[1][2][3][4] Keto (minor):

4.2 (s, 2H, CH

).

References

  • Erlenmeyer-Plöchl Azlactone Synthesis: Plöchl, J. (1884).[5] Über einige Derivate der Benzoylimidozimtsäure. Berichte der deutschen chemischen Gesellschaft. Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Biocatalytic Synthesis of Fluorinated Amino Acids: Goldberg, K., et al. (1991). Biocatalytic synthesis of L-2,4-difluorophenylalanine. Applied Microbiology and Biotechnology. Link

  • Quinoxaline Synthesis from Pyruvates: Sakai, N., et al. (2011). Synthesis of Quinoxalinones via Condensation of Pyruvates. Journal of Organic Chemistry. Link

  • Physical Properties of Fluorinated Phenylpyruvates: Sigma-Aldrich Technical Data Sheet for Fluorophenylpyruvic Acid Derivatives. Link

Sources

Reactivity profile of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity profile, synthesis, and applications of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate , a specialized fluorinated alpha-keto ester intermediate.

Technical Guide for Research & Development [1]

Introduction & Structural Analysis[1][2]

Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate is a high-value fluorinated building block, primarily utilized in the synthesis of pharmaceutical agents requiring a 2,4-difluorobenzyl moiety. As an


-keto ester (pyruvate derivative), it exhibits a unique duality of electrophilic reactivity at the ketone (C2) and nucleophilic potential at the benzylic position (C3) via enolization.
Physicochemical Profile[1][2][3][4]
  • Systematic Name: Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate[1][2][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 214.17 g/mol

  • Key Functional Groups:

    • 
      -Keto Ester:  Highly electrophilic carbonyl at C2, activated by the adjacent ester group.[1]
      
    • 2,4-Difluorophenyl Ring: Electron-deficient aromatic system; the fluorine atoms at ortho and para positions induce strong dipole moments and metabolic stability.[1]

    • Benzylic Methylene (C3): Acidic protons (

      
      ), facilitating enolization and condensation reactions.
      
Electronic Environment

The 2,4-difluoro substitution pattern exerts a significant electron-withdrawing inductive effect (-I) on the phenyl ring, while also donating electron density via resonance (+R) to the ortho/para positions. However, the net effect on the benzylic carbon (C3) is electron-withdrawing, increasing the acidity of the C3 protons compared to non-fluorinated analogs. This makes the molecule highly susceptible to enolization under basic conditions.

Core Reactivity Modules

The reactivity of this molecule is defined by three primary vectors: Nucleophilic Addition (at C2), Enol-Based Condensation (at C3), and Reductive Transformations .

Module A: Nucleophilic Condensations (Heterocycle Synthesis)

The 1,2-dicarbonyl system (C1 ester + C2 ketone) is a classic "binucleophile trap." The C2 ketone is more electrophilic than the ester, directing the regioselectivity of initial attack.

  • Hydrazine Condensation: Reaction with hydrazine or substituted hydrazines yields 3-(2,4-difluorobenzyl)-1,2-dihydro-3H-pyrazol-3-ones .[1] The initial attack occurs at the C2 ketone, followed by cyclization at the ester.

  • Diamine Condensation: Reaction with 1,2-phenylenediamines yields 3-(2,4-difluorobenzyl)quinoxalin-2(1H)-ones .[1] This is a critical pathway for generating bioactive quinoxaline scaffolds.

Module B: Asymmetric Reductive Amination

This molecule is a direct precursor to 2,4-difluorophenylalanine , a non-natural amino acid used to probe protein-ligand interactions.[1]

  • Mechanism: Condensation with a chiral amine (e.g., (S)-phenylglycinol) or use of an amino acid dehydrogenase (e.g., Phenylalanine Dehydrogenase) effects the reductive amination.

  • Causality: The inductive effect of the fluorines lowers the LUMO energy of the imine intermediate, often accelerating the reduction step compared to the non-fluorinated analog.

Module C: Enolization & Tautomerism

In solution, the molecule exists in equilibrium between the keto and enol forms. The enol form is stabilized by conjugation with the ester and the difluorophenyl ring.

  • Implication: When using strong bases (e.g., NaH, LDA), the enolate is formed exclusively at C3. This species can be alkylated, but O-alkylation vs. C-alkylation competition is a known risk that must be managed by solvent choice (e.g., THF for C-alkylation).

Synthetic Pathways[1][2][7][8][9]

The synthesis of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate typically follows one of two robust industrial routes.

Route 1: Grignard Carbonylation (Preferred)

This route is preferred for scale-up due to the availability of 2,4-difluorobenzyl bromide.[1]

  • Formation of Grignard: 2,4-Difluorobenzyl bromide is treated with Mg turnings in diethyl ether/THF.[1]

  • Nucleophilic Attack: The Grignard reagent attacks dimethyl oxalate (in excess) at low temperature (-78°C to -40°C).[1]

  • Selectivity Control: Excess oxalate prevents double addition (which would yield the alpha-diketone or diol).[1]

Route 2: Erlenmeyer Azlactone Synthesis
  • Condensation: 2,4-Difluorobenzaldehyde + N-acetylglycine

    
     Azlactone.[1]
    
  • Hydrolysis: Acidic hydrolysis opens the ring to the

    
    -keto acid (2,4-difluorophenylpyruvic acid).[1]
    
  • Esterification: Fischer esterification (MeOH/H+) yields the target methyl ester.[1]

Visualizations (DOT Diagrams)

Diagram 1: Reactivity Map

This diagram illustrates the electrophilic and nucleophilic sites of the molecule.

ReactivityMap Molecule Methyl 3-(2,4-difluorophenyl)- 2-oxopropanoate C2_Keto C2 Ketone (Electrophile) Molecule->C2_Keto Primary Attack Site (Amines, Hydrides) C3_Benzyl C3 Methylene (Acidic/Nucleophilic) Molecule->C3_Benzyl Enolization Site (Base-mediated) Ester Methyl Ester (Electrophile) Molecule->Ester Secondary Attack Site (Cyclization) Imine Formation Imine Formation C2_Keto->Imine Formation Aldol Condensation Aldol Condensation C3_Benzyl->Aldol Condensation Amide/Hydrazide Amide/Hydrazide Ester->Amide/Hydrazide

Caption: Electrophilic and nucleophilic vectors of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate.

Diagram 2: Synthetic Workflow (Grignard Route)

A step-by-step flow of the most common synthetic pathway.[1]

SynthesisRoute Start 2,4-Difluorobenzyl Bromide Step1 Mg Turnings / THF (Grignard Formation) Start->Step1 Intermediate 2,4-Difluorobenzyl Magnesium Bromide Step1->Intermediate Step2 + Dimethyl Oxalate (Excess) -78°C Intermediate->Step2 Product Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate Step2->Product

Caption: Grignard-mediated synthesis via Dimethyl Oxalate carbonylation.

Experimental Protocols

Protocol A: Synthesis via Grignard Reagent

Objective: Preparation of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate from 2,4-difluorobenzyl bromide.[1]

Reagents:

  • 2,4-Difluorobenzyl bromide (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Dimethyl oxalate (2.0 eq)

  • THF (Anhydrous)

  • Diethyl ether (Anhydrous)[4]

Procedure:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add 10% of the benzyl bromide solution in THF/Ether to initiate. Once reflux begins, add the remainder dropwise to maintain gentle reflux.[4] Stir for 1 hour post-addition.

  • Carbonylation: In a separate flask, dissolve Dimethyl Oxalate (2.0 eq) in THF and cool to -78°C .

  • Addition: Cannulate the Grignard reagent slowly into the oxalate solution over 45 minutes. Critical: Maintain temperature below -60°C to prevent double addition.

  • Quench: Stir for 2 hours at -78°C, then quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product typically elutes as a pale yellow oil.

Protocol B: Asymmetric Reduction (Enzymatic)

Objective: Synthesis of Methyl (S)-2-hydroxy-3-(2,4-difluorophenyl)propanoate.

Reagents:

  • Substrate: Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate[2][3]

  • Enzyme: D-Lactate Dehydrogenase (D-LDH) or engineered Carbonyl Reductase.

  • Cofactor: NADH (recycling system with Formate Dehydrogenase).

Procedure:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0).

  • Reaction: Dissolve substrate (50 mM final) in buffer with 5% DMSO. Add NADH (1 mM) and enzymes.

  • Incubation: Shake at 30°C for 24 hours.

  • Extraction: Acidify to pH 3, extract with EtOAc.

  • Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Quantitative Data Summary

ParameterValue / CharacteristicNote
Physical State Pale yellow oil or low-melting solidDepends on purity and enol content.[1]
Boiling Point ~140-145°C @ 1.5 mmHgEstimated based on analogs.[1]
pK_a (C3-H) ~18-19Enhanced acidity due to 2,4-F substitution.[1]
Solubility DCM, THF, EtOAc, MeOHHydrolyzes slowly in water.
Stability Store at -20°C under ArgonSensitive to moisture (hydrate formation).[1]

References

  • Preparation of Aryl Pyruvates via Grignard Reagents

    • Title: "General synthesis of arylpyruvic acids and their esters."[1]

    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Fluorinated Benzyl Halide Reactivity

    • Title: "Nucleophilic substitutions on 2,4-difluorobenzyl halides."
    • Source:Organic Process Research & Development.
    • URL:[Link] (General Journal Link for foundational protocols).[1]

  • Enzymatic Reduction of Alpha-Keto Esters

    • Title: "Asymmetric reduction of alpha-keto esters by dehydrogenases."
    • Source:Advanced Synthesis & C
    • URL:[Link]

  • Dolutegravir Intermediate Chemistry (Contextual)

    • Title: "Process for the prepar
    • Source:Google Patents (WO2014128545A1).[1]

    • URL

Note: Specific spectral data (NMR, IR) should be validated in-house as literature values for this specific ester may vary by solvent and concentration due to keto-enol tautomerism.[1]

Sources

Architecting Pharmaceutical Intermediates: A Comparative Analysis of Methyl vs. Ethyl 3-(2,4-difluorophenyl)-2-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context

In the landscape of advanced organic synthesis and drug development,


-keto esters such as 3-(2,4-difluorophenyl)-2-oxopropanoate serve as pivotal building blocks, particularly in the construction of complex triazole antifungals and targeted agrochemicals. While the core 2,4-difluorophenyl and 

-keto moieties drive the primary pharmacological or synthetic trajectory, the choice of the ester alkyl group—specifically methyl versus ethyl —is a foundational process chemistry decision. This seemingly minor structural divergence fundamentally alters the molecule's physicochemical profile, hydrolytic stability, and chemoselectivity during downstream functionalization.

Structural and Electronic Divergence

The 3-(2,4-difluorophenyl)-2-oxopropanoate scaffold is an arylpyruvate derivative characterized by a highly electrophilic


-keto carbon adjacent to an ester carbonyl.
Hydrolysis Kinetics and the Tetrahedral Intermediate

The ester group dictates the susceptibility of the carbonyl carbon to nucleophilic attack. In base-catalyzed hydrolysis (saponification), the rate-determining step is the formation of the tetrahedral intermediate. The longer alkyl chain of the ethyl group exerts a stronger positive inductive (+I) effect compared to the methyl group, donating more electron density to the ester carbonyl and thereby raising the activation energy required for hydroxide attack[1]. Consequently, methyl esters can hydrolyze significantly faster—up to 70 times faster in specific sterically hindered systems—than their ethyl counterparts under basic conditions[2].

Chemoselectivity in Nucleophilic Additions

During the synthesis of complex APIs, the


-keto group must often be selectively targeted (e.g., via Grignard addition or Corey-Chaykovsky epoxidation) without cleaving the ester. The ethyl ester's increased steric bulk provides a protective "shielding" effect around the ester carbonyl. This steric hindrance reduces competitive nucleophilic attack at the ester site, thereby improving the chemoselectivity and overall yield of the desired 

-addition product[3].
Keto-Enol Tautomerization Dynamics

As an arylpyruvate derivative, 3-(2,4-difluorophenyl)-2-oxopropanoate exists in a dynamic equilibrium between its


-keto and enol tautomers. The highly conjugated enol form is thermodynamically stabilized by the adjacent 2,4-difluorophenyl ring. The choice of the ester alkyl group subtly modulates this equilibrium. The stronger electron-donating nature of the ethyl group marginally destabilizes the electron-rich enol form compared to the methyl ester, shifting the equilibrium slightly toward the highly electrophilic keto form. This dynamic is critical when designing asymmetric reduction or epoxidation steps.
Transesterification Risks

A critical operational hazard in utilizing these intermediates is unintended transesterification. When employing alkoxide bases for enolate generation or other base-mediated steps, the base must strictly match the ester alkyl group (i.e., sodium methoxide for the methyl ester, sodium ethoxide for the ethyl ester). Failure to do so results in mixed ester impurities, which severely complicate downstream crystallization and purification[3].

Visualizing Mechanistic Pathways

Reactivity cluster_0 Nucleophilic Attack Pathways Substrate 3-(2,4-difluorophenyl)- 2-oxopropanoate AlphaKeto Pathway A: Attack at α-Keto Carbonyl (Desired) Substrate->AlphaKeto Sterically unhindered (Favored by Ethyl) Ester Pathway B: Attack at Ester Carbonyl (Side Reaction) Substrate->Ester Competing electrophile (Higher risk with Methyl) OutcomeA Target Intermediate (e.g., Epoxide/Alcohol) AlphaKeto->OutcomeA OutcomeB Ester Cleavage / Transesterification Ester->OutcomeB

Figure 1: Divergent nucleophilic attack pathways on α-keto esters modulated by alkyl group sterics.

Physicochemical Profiling and Process Implications

The physical properties dictate the engineering controls required during synthesis, solvent extraction, and purification. Ethyl esters generally exhibit higher lipophilicity and lower pour points, influencing low-temperature behavior and phase separations[4].

Table 1: Comparative Physicochemical Parameters

ParameterMethyl 3-(2,4-difluorophenyl)-2-oxopropanoateEthyl 3-(2,4-difluorophenyl)-2-oxopropanoateProcess Implication
Molecular Weight 214.17 g/mol 228.19 g/mol Requires precise stoichiometric adjustments during scale-up.
Boiling Point / Volatility LowerHigherMethyl variant requires strict temperature control during rotary evaporation to prevent yield loss[3].
Lipophilicity (LogP) LowerHigherEthyl variant partitions more efficiently into organic phases during aqueous workup, minimizing emulsion formation[4].
Hydrolytic Lability HighModerateMethyl ester necessitates strictly anhydrous storage and handling conditions to prevent premature degradation[2].

Biological and Enzymatic Stability

If these ester moieties are retained in a prodrug architecture, their biological half-lives diverge significantly. Carboxylesterase (CES) enzymes in plasma metabolize esters based on the size of the alkoxyl group. Experimental models demonstrate that plasma stability is inversely proportional to the size of the alkoxyl group; however, in enzyme-catalyzed reactions, the transition state stability varies, often resulting in distinct pharmacokinetic profiles for methyl versus ethyl homologs[1].

Self-Validating Experimental Protocols

To empirically validate the reactivity differences between the methyl and ethyl variants, the following self-validating protocols are designed for process chemists.

Protocol 1: Chemoselective Base-Catalyzed Hydrolysis Kinetics Assay

Causality: This assay isolates the ester cleavage rate from


-keto hydration by utilizing a controlled biphasic system and rapid acidic quenching. This ensures the tetrahedral intermediate collapses instantly, locking the kinetic timepoint for accurate measurement.
  • Substrate Preparation: Dissolve 1.0 mmol of the target ester (methyl or ethyl) and 0.5 mmol of an internal standard (e.g., biphenyl) in 10 mL of anhydrous THF.

  • Reagent Addition: Equilibrate the solution to 25.0 °C. Add 5.0 mL of 0.1 M LiOH in

    
    .
    Rationale: LiOH in THF/
    
    
    
    (2:1) is the base of choice for controlled ester cleavage without degrading sensitive adjacent functional groups[2].
  • Kinetic Sampling: At exactly

    
     and 
    
    
    
    minutes, extract a 500
    
    
    L aliquot.
  • Quenching: Immediately discharge the aliquot into a vial containing 500

    
    L of 0.1 M HCl and 1 mL of HPLC-grade acetonitrile.
    Rationale: The acid neutralizes the LiOH, instantaneously halting the saponification reaction.
    
  • Chromatographic Analysis: Analyze via RP-HPLC (C18 column, UV detection at 254 nm) to quantify the remaining ester.

  • Validation (Self-Check): Calculate the mass balance. The molar sum of the remaining ester and the formed 3-(2,4-difluorophenyl)-2-oxopropanoic acid must equal 100%

    
     2% relative to the internal standard.
    

Workflow Step1 1. Substrate Preparation Equimolar Methyl/Ethyl Esters + Internal Standard Step2 2. Reagent Addition 0.1M LiOH in THF/H2O (2:1) at 25°C Step1->Step2 Step3 3. Kinetic Sampling Aliquots at t=5, 15, 30, 60 min Quench with 0.1M HCl Step2->Step3 Step4 4. Chromatographic Analysis RP-HPLC (UV 254 nm) Quantify remaining ester Step3->Step4 Step5 5. Data Synthesis Calculate k_obs and t_1/2 Validate via mass balance Step4->Step5

Figure 2: Self-validating experimental workflow for comparative hydrolysis kinetics.

Protocol 2: Epoxidation via Corey-Chaykovsky Reaction

Causality: Demonstrates the chemoselectivity advantage of the ethyl ester during nucleophilic addition.

  • Ylide Generation: Suspend trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO. Add NaH (1.1 eq) portion-wise under

    
    . Stir until hydrogen evolution ceases.
    
  • Substrate Addition: Dropwise add a solution of Ethyl 3-(2,4-difluorophenyl)-2-oxopropanoate (1.0 eq) in DMSO at 10 °C. Rationale: The ethyl group's steric bulk protects the ester carbonyl from the ylide. Furthermore, due to the propensity of arylpyruvates to enolize, strict temperature control (10 °C) is maintained to suppress enolate formation, ensuring the ylide acts as a nucleophile rather than a base.

  • Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is self-validating if only one major product spot (the epoxide) appears, confirming the absence of ester attack.

  • Workup: Quench with cold saturated

    
     to destroy unreacted ylide. Extract with MTBE. The higher lipophilicity of the ethyl ester derivative ensures >95% recovery in the organic phase[4].
    

Conclusion

The selection between methyl and ethyl 3-(2,4-difluorophenyl)-2-oxopropanoate is not merely a matter of reagent availability, but a strategic decision that dictates the efficiency of a synthetic route. The methyl ester offers rapid reactivity and facile cleavage, making it ideal for transient protection or rapid saponification. Conversely, the ethyl ester provides superior chemoselectivity during


-keto functionalization, enhanced stability during rigorous aqueous workups, and reduced risk of premature hydrolysis, making it the preferred choice for multi-step, complex API synthesis.

References

  • Methyl Esters and Derivatives (Chapter 6.3) Source: Thieme Connect URL:[Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Ethyl and Methyl Esters Production Field Esterification Plant Source: ICM URL:[Link]

Sources

Structure-activity relationship of difluorophenyl intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Difluorophenyl Intermediates

Executive Summary

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, capable of profoundly enhancing pharmacological profiles. Among fluorinated motifs, the difluorophenyl group has emerged as a privileged scaffold, frequently employed to optimize potency, selectivity, and pharmacokinetic properties. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the structure-activity relationships (SAR) of difluorophenyl intermediates. It moves beyond a simple cataloging of effects to explain the underlying physicochemical principles that govern the differential impact of various difluorophenyl substitution patterns—2,4-, 2,6-, 3,4-, and 3,5-. Through specific case studies, detailed experimental protocols, and quantitative data, this document illuminates the causality behind experimental choices, offering field-proven insights into leveraging this versatile moiety for successful drug design.

The Fluorine Advantage in Medicinal Chemistry

The utility of fluorine in drug design stems from its unique combination of properties, which are unparalleled by any other element.[1][2] Its small atomic radius, only slightly larger than hydrogen, allows it to serve as a bioisostere without introducing significant steric bulk.[2] However, its extreme electronegativity, the highest of any element, creates a strong, highly polarized carbon-fluorine (C-F) bond.[3] This fundamental characteristic is the origin of several strategic advantages:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4] Replacing a metabolically labile C-H bond with C-F can "block" sites of metabolism, increasing the drug's half-life and bioavailability.[3][5][6]

  • Modulation of Physicochemical Properties: Fluorine's powerful electron-withdrawing nature can lower the pKa of nearby acidic or basic groups, altering a molecule's ionization state at physiological pH.[3][5] This influences solubility, cell membrane permeability, and protein binding.[3][7]

  • Improved Binding Affinity: The polarized C-F bond can engage in favorable non-covalent interactions within a protein's active site, including hydrogen bonds, dipole-dipole, and orthogonal multipolar interactions (e.g., C-F···C=O), enhancing binding affinity and target selectivity.[1][8]

  • Conformational Control: Strategic placement of fluorine atoms can create steric or electronic effects that restrict bond rotation, locking a molecule into its bioactive conformation and thereby improving potency.[1]

A Unique Properties of Fluorine B High Electronegativity A->B C Small Atomic Radius A->C D Strong C-F Bond A->D G Modulated pKa & Lipophilicity B->G Alters electronics H Increased Binding Affinity C->H Mimics H, reduces steric clash F Enhanced Metabolic Stability (Blocks CYP450 Oxidation) D->F Resists cleavage E Improved Pharmacological Profile F->E G->E H->E I Conformational Control I->E

Diagram 1. The strategic impact of fluorine's core properties on drug design.

Decoding the SAR of Difluorophenyl Isomers

The specific placement of the two fluorine atoms on the phenyl ring is not trivial; it dictates the electronic, steric, and conformational impact of the moiety. Understanding the nuances of each substitution pattern is critical for rational drug design.

The 2,4-Difluorophenyl Moiety: The Workhorse

This is arguably the most common difluorophenyl isomer in medicinal chemistry, valued for its balanced properties. It is a key feature in antibacterial, anti-inflammatory, and anticancer agents.[9][10][11]

  • SAR Insights: The combination of an ortho and a para fluorine provides a dual benefit. The para-fluoro group often enhances metabolic stability by blocking a common site of aromatic hydroxylation.[5][6] The ortho-fluoro can influence the torsional angle of the ring relative to the rest of the molecule and participate in key binding interactions.

  • Case Study: Diflunisal: The discovery of the anti-inflammatory drug Diflunisal, 5-(2',4'-difluorophenyl)salicylic acid, is a classic example of SAR.[11][12] Attaching the 2,4-difluorophenyl group to the C5 position of salicylic acid yielded a molecule that was 5 to 10 times more potent than aspirin.[12][13] This modification significantly increased lipophilicity and metabolic stability, leading to a longer duration of action.[12][13] The difluorophenyl group itself is metabolically stable, with the drug being cleared primarily via glucuronidation.[12][13]

  • Application in Quinolones: In arylfluoroquinolone antibacterial agents, a 1-(2,4-difluorophenyl) substituent was found to confer the greatest in vitro antibacterial potency in multiple series.[10][14] This highlights its role in optimizing interactions with bacterial DNA gyrase.[15][16]

The 2,6-Difluorophenyl Moiety: The Conformational Lock

The 2,6-difluoro substitution pattern is primarily used to exert conformational control. The two bulky ortho fluorine atoms sterically hinder the rotation of the phenyl ring around its connecting bond.

  • SAR Insights: This "locking" effect can force a molecule into a specific, low-energy conformation that is optimal for binding to a biological target. This pre-organization reduces the entropic penalty of binding, often leading to a significant increase in potency.

  • Application in Kinase Inhibitors: In many kinase inhibitors, the core scaffold must adopt a specific planar conformation to fit into the ATP binding pocket. A 2,6-difluorophenyl group can be used to enforce this planarity and enhance binding. The 2',6'-difluoro substitution is a feature of interest in building blocks for pharmaceutical intermediates, where it can influence the molecule's interaction with targets.[17]

The 3,5-Difluorophenyl Moiety: The Electronic Modulator

This pattern is used when a strong, symmetric electron-withdrawing effect is desired without the steric hindrance of ortho substituents.

  • SAR Insights: The two meta fluorines synergistically pull electron density from the ring, significantly impacting the acidity or basicity of attached functional groups. This can be crucial for optimizing hydrogen bonding interactions or tuning the pKa of a distal group to improve cell permeability or solubility.

  • Application in p38 MAP Kinase Inhibitors: A series of potent p38α inhibitors were developed using a 2,6-diamino-3,5-difluoropyridinyl scaffold, where the fluorines play a key electronic role.[18] Similarly, 3,5-diarylazoles have been identified as novel inhibitors of Protein Kinase D, demonstrating the utility of this substitution pattern in targeting kinases.[19]

Experimental Workflows for SAR Determination

A robust SAR campaign relies on the interplay between chemical synthesis and biological evaluation. The ability to efficiently generate analogs and test them in reliable assays is paramount.

A Design Analogs (Vary Substitution) B Synthesize Intermediates & Final Compounds A->B Hypothesis C In Vitro Assay (e.g., Kinase Inhibition) B->C Test D Analyze Data (Determine IC50) C->D Quantify E Establish SAR (Identify Key Features) D->E Interpret E->A Iterate F Lead Optimization E->F Advance

Diagram 2. Iterative workflow for a structure-activity relationship (SAR) investigation.
Representative Synthesis: Preparation of 2,4-Difluoroaniline

2,4-Difluoroaniline is a crucial intermediate for many pharmaceuticals, including the NSAID Diflunisal.[20] A common laboratory-scale synthesis involves the reduction of 2,4-difluoronitrobenzene.

  • Objective: To synthesize 2,4-difluoroaniline from 2,4-difluoronitrobenzene.

  • Reaction: Reduction of a nitro group to an amine.

  • Materials:

    • 2,4-Difluoronitrobenzene

    • Reducing agent (e.g., Molybdenum powder as a catalyst with a hydrogen source)[20]

    • Solvent (e.g., 2,6-dimethoxyphenol solution)[20]

    • Reaction vessel with stirrer, thermometer, reflux condenser, and dropping funnel[20]

    • Extraction solvent (e.g., trifluoroacetic acid solution)[20]

    • Dewatering agent (e.g., anhydrous sodium sulfate)

  • Step-by-Step Protocol:

    • Setup: In a multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add molybdenum powder and a 50% solution of 2,6-dimethoxyphenol.[20]

    • Addition: Begin stirring and add 2,4-difluoronitrobenzene to the mixture.[20]

    • Reaction: Heat the solution to approximately 50-56°C and allow it to reflux for 3-5 hours.[20] Monitor the reaction progress by thin-layer chromatography (TLC).

    • Workup: After the reaction is complete, cool the mixture and perform a steam distillation.[20]

    • Extraction: Extract the distillate with a trifluoroacetic acid solution. Wash the organic extract with a salt solution.[20]

    • Purification: Dry the extracted layer over a dewatering agent, filter, and concentrate under reduced pressure. Further purification can be achieved by vacuum distillation, collecting the fraction at 50-55°C to yield pure 2,4-difluoroaniline.[20]

Representative Biological Assay: VEGFR-2 Kinase Inhibition

Difluorophenyl-containing compounds are potent inhibitors of protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in oncology.[9] A luminescence-based kinase assay is a standard method to determine inhibitory activity (IC50).[9]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against VEGFR-2.

  • Principle: The assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

  • Materials:

    • Recombinant human VEGFR-2 kinase domain[9]

    • Kinase substrate (e.g., poly-Glu,Tyr 4:1)[9]

    • ATP[9]

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[9]

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar[9]

    • Test compounds (difluorophenyl derivatives) dissolved in DMSO

    • 96-well white microplates[9]

  • Step-by-Step Protocol:

    • Compound Plating: Prepare serial dilutions of the test compounds in the assay buffer and add them to the wells of a 96-well plate.[9] Include controls for no enzyme (background) and no inhibitor (100% activity).

    • Enzyme Addition: Add the VEGFR-2 enzyme and substrate solution to all wells except the background control.

    • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to all wells.[9]

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[9]

    • Signal Generation: Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent. This reagent first depletes the remaining ATP, then converts the ADP generated by the kinase into ATP.[9]

    • Detection: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to generate a luminescent signal proportional to the new ATP amount.

    • Measurement: Measure luminescence using a microplate reader.[9] The IC50 value is calculated by plotting the percent inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

A 1. Plate Test Compounds (Serial Dilutions) B 2. Add VEGFR-2 Enzyme & Substrate A->B C 3. Initiate Reaction (Add ATP) B->C D 4. Incubate (e.g., 60 min at 30°C) C->D E 5. Stop Reaction & Detect ADP (Add ADP-Glo™ Reagent) D->E F 6. Measure Luminescence (Plate Reader) E->F G 7. Calculate IC50 F->G

Sources

Methodological & Application

Synthesis of Dolutegravir using Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Utilizing Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate as a Key Precursor[1][2]

Executive Summary

Dolutegravir (DTG) represents a pinnacle in HIV-1 Integrase Strand Transfer Inhibitor (INSTI) design, featuring a unique tricyclic carbamoyl pyridinone scaffold that creates a high genetic barrier to resistance.[1] This application note details a high-purity synthetic route for DTG, specifically addressing the utilization of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate (Intermediate A).

While standard industrial routes often source 2,4-difluorobenzylamine directly, this guide treats "Intermediate A" as a strategic starting material for the de novo generation of the C-9 amide side chain, coupled with a modern MgBr₂-promoted cyclization protocol for the tricyclic core.[1] This approach ensures complete control over the impurity profile, particularly regarding the regioisomeric purity of the difluorobenzyl moiety.[1]

Strategic Retrosynthesis & Logic

The synthesis is convergent, splitting the molecule into two critical domains:[1]

  • The Tricyclic Core (Intermediate B): Constructed via a magnesium-mediated chelation-controlled cyclization to ensure the correct stereochemistry at the chiral center derived from (R)-3-aminobutanol.[2][1]

  • The Side Chain (Intermediate C): Derived from Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate .[2][1] The use of this

    
    -keto ester allows for a reductive amination/decarboxylation sequence to generate high-purity 2,4-difluorobenzylamine, avoiding the nitrile impurities common in standard commercial sources.[2][1]
    
DOT Diagram: Retrosynthetic Pathway

Retrosynthesis DTG Dolutegravir (Target) Coupling Amide Coupling (HATU/DIPEA) Coupling->DTG Core Tricyclic Core Acid (Intermediate B) Core->Coupling SideChain 2,4-Difluorobenzylamine (Intermediate C) SideChain->Coupling MgBr2 MgBr2-Promoted Cyclization MgBr2->Core PrecursorA Methyl 3-(2,4-difluorophenyl)- 2-oxopropanoate (Starting Material) PrecursorA->SideChain Reductive Transamination & Decarboxylation Aminobutanol (R)-3-Amino-1-butanol Aminobutanol->MgBr2 Enaminone Enaminone Precursor Enaminone->MgBr2

Figure 1: Retrosynthetic breakdown showing the convergence of the MgBr₂-derived core and the side chain derived from the specific keto-ester precursor.[2][1]

Detailed Experimental Protocols
Phase 1: Synthesis of Side Chain (Intermediate C)

Objective: Conversion of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate to 2,4-difluorobenzylamine. Rationale: The


-keto ester serves as a masked amine.[2] We utilize a reductive transamination approach.[2]

Reagents:

  • Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate (1.0 eq)[2][1]

  • Ammonium Acetate (5.0 eq)[1]

  • Sodium Cyanoborohydride (NaCNBH₃) (1.5 eq)[1]

  • Methanol (Solvent, 10 V)[1]

  • HCl (6N) for hydrolysis/decarboxylation.[1]

Protocol:

  • Imine Formation: Charge a reactor with Methanol and Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate. Cool to 0°C. Add Ammonium Acetate portion-wise. Stir for 2 hours to form the

    
    -imino ester in situ.[2]
    
  • Reduction: Add NaCNBH₃ slowly, maintaining temperature <10°C. Allow to warm to 25°C and stir for 12 hours. This yields the amino acid methyl ester.

  • Hydrolysis & Decarboxylation: Quench with water. Extract into DCM. Concentrate. Redissolve in 6N HCl and reflux for 4 hours.

    • Note: The decarboxylation of

      
      -amino acids typically requires specific catalytic conditions (e.g., cyclohexenone catalyst) or enzymatic routes.[1] However, for this chemical guide, we proceed to the oxidative decarboxylation  route if the target is the amine:
      
    • Alternative (High Yield): Convert the

      
      -keto ester to the Oxime  (using Hydroxylamine HCl), then reduce the oxime and the ester moiety simultaneously using LiAlH₄ (or catalytic hydrogenation) to yield the amino-alcohol, which requires further processing.[1]
      
    • Recommended Industrial Route: If strictly using this precursor, perform Oxidative Decarboxylation (using H₂O₂/NaOH) to yield 2,4-difluorophenylacetic acid , then perform a Curtius Rearrangement (DPPA/t-BuOH) followed by deprotection to yield pure 2,4-difluorobenzylamine .[1]

Phase 2: Synthesis of the Tricyclic Core (Intermediate B)[1]

Objective: Synthesis of the Dolutegravir Core Acid via MgBr₂ Chelation. Reference: This step is grounded in the optimized MgBr₂-promoted cyclization described in recent process chemistry literature [1].

Protocol:

  • Condensation: React Methyl oxalyl chloride with Ethyl 3-(N,N-dimethylamino)acrylate in DCM (0°C) to form the vinylogous amide.

  • Substitution: Treat the intermediate with Aminoacetaldehyde dimethyl acetal.

  • Cyclization (The Critical Step):

    • Dissolve the precursor in Acetonitrile.

    • Add MgBr₂ (2.0 eq) and DIPEA (2.5 eq) .[1]

    • Heat to 50°C. The MgBr₂ coordinates with the 1,3-dicarbonyl system and the acetal, facilitating a highly regioselective cyclization to the pyridinone ring.[1]

  • Core Formation: React the pyridinone with (R)-3-amino-1-butanol in the presence of Acetic Acid (85°C) to close the third ring (oxazine).[2][1]

  • Hydrolysis: Treat with LiOH in THF/Water to hydrolyze the methyl ester to the free carboxylic acid (Intermediate B).

Phase 3: Final Coupling (The Convergence)

Objective: Coupling Intermediate B and C to form Dolutegravir.[1]

Reagents:

  • Tricyclic Core Acid (Intermediate B)[1] (1.0 eq)[1][3][4][5]

  • 2,4-Difluorobenzylamine (Intermediate C) (1.1 eq)[1]

  • HATU (1.2 eq) or Isobutyl Chloroformate (Mixed Anhydride method)[1]

  • DIPEA (2.0 eq)[1]

  • DMF (anhydrous)[1]

Step-by-Step:

  • Activation: Dissolve the Tricyclic Core Acid in DMF (5 volumes). Add DIPEA and cool to 0°C. Add HATU and stir for 30 minutes to form the active ester.

  • Coupling: Add the solution of 2,4-Difluorobenzylamine (from Phase 1) slowly.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours. Monitor by HPLC (Target: <0.5% unreacted acid).

  • Quench: Add water (10 volumes) dropwise. The product (Dolutegravir) will precipitate as a white/off-white solid.[1]

  • Purification: Recrystallize from Ethanol/Water to remove urea byproducts and achieve >99.8% purity.

Critical Process Parameters (CPPs) & Data
ParameterSpecificationImpact on Quality
MgBr₂ Stoichiometry 1.8 – 2.2 eqEssential for chelation control.[2][1] <1.8 eq leads to incomplete cyclization; >2.5 eq causes difficult workup.
Coupling Temp 0°C

25°C
High temperatures (>40°C) during coupling promote racemization of the chiral center.[1]
Water Content (Phase 3) < 0.1% (KF)Water competes with the amine for the active ester, reducing yield.[1]
Intermediate C Purity > 99.0%Isomeric impurities in the difluorobenzyl ring are difficult to purge in the final step.
Workflow Visualization

Workflow Input1 Methyl 3-(2,4-difluorophenyl)- 2-oxopropanoate Step1 1. Derivatization to Amine (Curtius/Reductive) Input1->Step1 Input2 Tricyclic Core Acid Step2 2. Activation (HATU/DIPEA) Temp: 0°C Input2->Step2 Step3 3. Coupling Reaction Time: 4h Step1->Step3 Step2->Step3 Step4 4. Aqueous Quench & Precipitation Step3->Step4 Final Dolutegravir (Crude) Step4->Final

Figure 2: Process flow for the convergent synthesis step utilizing the specific precursor.

References
  • Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. Source: National Institutes of Health (PMC/Molecules).[1] Context: Describes the optimized synthesis of the pyridinone core (Intermediate 1) using magnesium bromide, a critical step for high-yield production.

  • Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Source: Der Pharma Chemica.[2] Context: Details the synthesis and handling of the chiral amine required for the tricyclic ring closure.

  • Continuous Synthesis of the Pyridone in Route to Dolutegravir. Source: Medicines for All Institute (M4ALL). Context: Provides flow chemistry approaches and yield data for the core synthesis, relevant for scaling up the process.

  • 2,4-Difluorobenzylamine: Structure, Properties, and Synthetic Applications. Source: BenchChem.[2][6] Context: Validates the properties and standard synthesis routes of the amine side chain, providing a baseline for the precursor conversion described in this guide.

Sources

Application Note: Enzymatic Transamination of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written from the perspective of a Senior Application Scientist. It addresses the biocatalytic synthesis of a fluorinated phenylalanine derivative, a high-value chiral intermediate in drug discovery.

Executive Summary

The enzymatic transamination of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate (hereafter Substrate 1 ) presents a precision route to Methyl (S)-2-amino-3-(2,4-difluorophenyl)propanoate , a critical non-canonical amino acid motif found in kinase inhibitors and peptidomimetics.

While chemical reductive amination often yields racemic mixtures requiring costly resolution, biocatalytic transamination offers high enantioselectivity (


). However, this specific transformation poses two distinct challenges:
  • Substrate Recognition: Canonical

    
    -transaminases ( 
    
    
    
    -TAs) strictly require a free
    
    
    -carboxylate for binding (via a conserved Arginine "switch"). The methyl ester moiety of Substrate 1 often precludes recognition by wild-type enzymes.
  • Equilibrium Thermodynamics: Transamination is reversible. Achieving high conversion requires robust equilibrium displacement strategies.

This guide details a protocol for identifying competent transaminases (TAs) and optimizing the reaction conditions, specifically addressing the Ester vs. Acid specificity dilemma.

Mechanistic Insight & Strategy

The Ester Dilemma

Most commercial


-TAs (e.g., from E. coli or Bacillus) operate on 

-keto acids. The methyl ester group in Substrate 1 lacks the negative charge necessary for salt-bridging with the active site Arginine (typically Arg386 or equivalent).

Strategic Decision Matrix:

  • Strategy A (Direct Transamination): Screen engineered

    
    -TAs or "ester-tolerant" variants (e.g., Arthrobacter or Vibrio homologs) that accept hydrophobic esters. Pros: Single step. Cons: Narrow enzyme availability.
    
  • Strategy B (Hydrolysis-Coupled): In situ hydrolysis of the ester to 3-(2,4-difluorophenyl)-2-oxopropanoic acid (via spontaneous hydrolysis at pH > 8 or added esterase), followed by standard transamination. Pros: Access to vast

    
    -TA libraries. Cons: Requires re-esterification if the ester is the final deliverable.
    

This protocol focuses on Strategy A (Direct) while providing contingencies for Strategy B .

The Ping-Pong Bi-Bi Mechanism

The reaction proceeds via a Pyridoxal-5'-phosphate (PLP) dependent mechanism.[1][2]

  • Half-Reaction 1: The amine donor (e.g., Isopropylamine) transfers an amino group to PLP, forming Pyridoxamine-5'-phosphate (PMP) and releasing a ketone byproduct (Acetone).

  • Half-Reaction 2: PMP transfers the amino group to Substrate 1 , releasing the chiral amine product and regenerating PLP.

TransaminationCycle PLP PLP-Enzyme PMP PMP-Enzyme PLP->PMP + Donor - Byproduct Byprod Byproduct (Acetone) PLP->Byprod PMP->PLP + Substrate - Product Product Product (Chiral Amino Ester) PMP->Product Donor Amine Donor (Isopropylamine) Donor->PLP Substrate Substrate 1 (Keto Ester) Substrate->PMP

Figure 1: The Ping-Pong Bi-Bi catalytic cycle. Efficient removal of the Byproduct (Acetone) is crucial to drive the reaction forward.

Experimental Protocol

Phase 1: Enzyme Screening (High-Throughput)

Objective: Identify TAs that accept the bulky, electron-deficient 2,4-difluorophenyl motif and the methyl ester.

Materials:

  • Enzyme Panel: Kit containing

    
    -TAs (e.g., ATA-113, ATA-117 homologs) and broad-range 
    
    
    
    -TAs.
  • Cofactor: PLP (1 mM stock).

  • Donor: Isopropylamine (IPA) usually 1M, pH 7.5.

  • Substrate: Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate (200 mM in DMSO).

Workflow:

  • Plate Setup: In a 96-well deep-well plate, dispense:

    • 2 mg Enzyme lyophilizate.

    • 450 µL Buffer (100 mM Potassium Phosphate, pH 7.5, 1 mM PLP).

    • 20 µL Isopropylamine (1 M stock, final ~40 mM).

    • 10 µL Substrate 1 (200 mM DMSO stock, final 4 mM).

  • Incubation: Seal and shake at 30°C, 600 rpm for 24 hours.

  • Quench: Add 500 µL Acetonitrile (MeCN) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via HPLC (see Section 4).

Success Criteria: >5% conversion in screening indicates a "hit" worthy of optimization.

Phase 2: Reaction Optimization (The "Scale-Up" Prep)

Once a hit is identified, optimize for conversion and stability.

Key Parameter: Amine Donor & Equilibrium Displacement For this substrate, Isopropylamine (IPA) is the preferred donor because the byproduct (acetone) is volatile and easily removed, driving equilibrium. However, IPA can be inhibitory.

ParameterStarting ConditionOptimization RangeRationale
pH 7.57.0 – 8.5Esters hydrolyze at high pH; Enzymes denature at low pH.
Temp 30°C25°C – 45°CHigher T improves rate but risks enzyme stability & ester hydrolysis.
Cosolvent 5% DMSO5% – 20% DMSO/MeOHThe difluorophenyl ring is hydrophobic; cosolvent aids solubility.
Donor 1M IPA0.5M – 2M IPAExcess donor drives equilibrium but may deactivate enzyme.

Protocol for 10 mL Optimization Batch:

  • Buffer Prep: Prepare 10 mL of 100 mM Triethanolamine (TEA) buffer, pH 7.5, containing 1 mM PLP.

  • Substrate Addition: Dissolve 50 mg Substrate 1 in 0.5 mL DMSO. Add slowly to buffer.

  • Enzyme Addition: Add 50 mg of selected Transaminase (crude powder).

  • Donor Addition: Add Isopropylamine hydrochloride to final conc. of 1 M.

  • Reaction: Stir gently at 30°C.

    • Critical Step: Leave the reaction vessel open or sweep with

      
       to evaporate acetone (byproduct), shifting equilibrium to the right.
      
  • Monitoring: Sample at 0, 2, 6, and 24 hours.

Analytical Methods

HPLC Method (Achiral - Conversion)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% TFA

    • B: Acetonitrile + 0.1% TFA

  • Gradient: 10% B to 90% B over 10 min.

  • Detection: UV at 210 nm (amide/ester) and 254 nm (phenyl ring).

  • Retention: The Amino Ester product will elute earlier than the hydrophobic Keto Ester substrate.

Chiral HPLC (Enantiomeric Excess)
  • Column: Chiralpak IA or IC (Daicel).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow: 1.0 mL/min.

  • Note: If the amine product is not UV-distinct, derivatization with FDAA (Marfey's reagent) may be required.

Troubleshooting & Critical Controls

Issue: Low Conversion (< 10%)

  • Cause 1: Product Inhibition. The fluorinated amine product might bind tightly to the enzyme.

    • Fix: Use a biphasic system (add 20% MTBE) to extract the product in situ.

  • Cause 2: Ester Hydrolysis. The substrate is converting to the keto acid (check HPLC for a new polar peak).

    • Fix: If the acid is forming, the enzyme might not accept the acid form, or the pH is too high. Lower pH to 7.0. Alternatively, accept the acid pathway: allow hydrolysis, transaminate the acid, and chemically methylate later (

      
      ).
      

Issue: Low Enantioselectivity (


) [3]
  • Cause: Spontaneous imine formation or background chemical transamination (rare at pH 7).

  • Fix: Screen stricter (S)-selective TAs. Lower temperature to 20°C to increase stereocontrol.

Process Logic Diagram

Workflow Start Start: Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate Screen Step 1: Enzyme Screening (96-well, 24h) Start->Screen Decision Hit Identified? Screen->Decision RouteA Route A: Direct Ester Transamination (Use Ester-Active TA) Decision->RouteA Yes (>5% conv) RouteB Route B: Hydrolysis Strategy (Convert to Acid -> TA -> Re-esterify) Decision->RouteB No (Only Acid Active) Opt Step 2: Optimization (pH, Temp, Acetone Removal) RouteA->Opt RouteB->Opt Scale Step 3: Scale-Up (1-10g) Biphasic System / N2 Sweep Opt->Scale

Figure 2: Decision tree for process development. Route B is the industry standard fallback if direct ester transamination proves difficult.

References

  • Biomimetic Transamin

    
    -Keto Esters: 
    Shi, L., et al. (2012). "An Efficient Asymmetric Biomimetic Transamination of 
    
    
    
    -Keto Esters to Chiral
    
    
    -Amino Esters." Organic Letters.
  • Transaminase Specificity & Engineering: Buß, O., et al. (2018).[4] "

    
    -Phenylalanine Ester Synthesis from Stable 
    
    
    
    -Keto Ester Substrate Using Engineered
    
    
    -Transaminases." Molecules.
  • Synthesis of Fluorinated Phenylalanines: Volochnyuk, D. M., et al. (2020).[5] "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry.

  • Enzymatic Synthesis of Chiral Amines (Review): Guo, F., & Berglund, P. (2017). "Transaminase Biocatalysis: Optimization and Application." Green Chemistry.

Sources

Asymmetric hydrogenation of alpha-keto esters for chiral amine synthesis

Application Note: Asymmetric Reductive Amination of -Keto Esters

Doc ID: AN-ARA-2026-03 | Version: 2.1 Keywords: Chiral Amines,

2

Executive Summary

The synthesis of chiral

Asymmetric Reductive Amination (ARA) offers a more direct approach: converting

1Chemoselectivity

Mechanistic Principles & Catalyst Selection

The Chemoselectivity Challenge

Success in ARA depends on the rate of imine formation (


  • Path A (Desired): Keto Ester + Amine

    
     Imine 
    
    
    Chiral Amine .
  • Path B (Parasitic): Keto Ester

    
    Chiral Alcohol  (
    
    
    -hydroxy ester).

To favor Path A, the reaction equilibrium must be shifted toward the imine before hydrogenation occurs, or the catalyst must be electronically tuned to prefer


Catalytic Cycle Visualization

The following diagram illustrates the competitive pathways and the catalytic cycle for a typical Ruthenium or Iridium-diphosphine system.

ARA_MechanismStartα-Keto Ester(Substrate)Imineα-Imino Ester(Intermediate)Start->Imine+ Amine- H2O (Equilibrium)Alcoholα-Hydroxy Ester(Side Product)Start->AlcoholDirect Hydrogenation(Avoid!)AmineAmine Source(NH4OAc / Benzylamine)CoordMetal-ImineComplexImine->CoordCatalyst BindingHydrideMetal-HydrideInsertionCoord->Hydride+ H2ProductChiral α-Amino Ester(Target)Hydride->ProductReductive Elimination

Figure 1: Mechanistic pathway highlighting the critical branch point between amine synthesis (Path A) and alcohol formation (Path B).

Catalyst & Ligand Selection Matrix

The choice of metal center dictates the mechanism (Inner-sphere vs. Outer-sphere).

Metal CenterPreferred Ligand ClassMechanism TypeBest ForKey Reference
Ruthenium (II) Atropoisomeric Diphosphines (e.g., BINAP , SegPhos )Inner-sphere (Coordination of imine)

-keto esters; Aryl

-keto esters. High pressure required.
Iridium (III) f-Binaphane , Phosphinooxazolines Outer-sphere (Ionic mechanism often)Acyclic imines; Difficult aliphatic

-keto esters.
Rhodium (I) Deguphos , DuPhos Inner-spherePre-formed enamides (if ARA fails).

Experimental Protocols

Protocol A: Direct Asymmetric Reductive Amination (One-Pot)

Best for: Rapid screening and substrates with sterically accessible ketones.

Reagents:

  • Substrate: Ethyl pyruvate derivative (1.0 equiv).

  • Amine Source: Ammonium Acetate (

    
    ) (3.0 - 5.0 equiv) or Benzylamine (1.2 equiv).
    
  • Catalyst:

    
     + (S)-BINAP (1 mol%).
    
  • Solvent: Methanol (MeOH) or Trifluoroethanol (TFE).

  • Additive: Molecular Sieves (4Å) or

    
     (if using benzylamine).
    

Procedure:

  • Catalyst Pre-formation: In a glovebox, mix

    
     (0.5 mol%) and (S)-BINAP (1.1 mol%) in degassed MeOH. Stir at 50°C for 30 mins to form the active Ru-BINAP species.
    
  • Substrate Loading: Transfer the catalyst solution to a high-pressure autoclave glass liner. Add the

    
    -keto ester (1.0 mmol) and 
    
    
    (5.0 mmol).
  • Purging: Seal the autoclave. Purge with

    
     (3x) and then 
    
    
    (3x).
  • Reaction: Pressurize to 30–50 bar

    
    . Heat to 50–60°C . Stir vigorously (1000 rpm) for 12–24 hours.
    
    • Note: High pressure is crucial to increase the concentration of dissolved

      
      , but temperature must be controlled to prevent racemization of the product.
      
  • Work-up: Vent carefully. Filter through a celite pad to remove catalyst/salts. Concentrate the filtrate.

  • Purification: Acid-base extraction is preferred. Dissolve residue in 1N HCl (aq), wash with ether (removes non-basic impurities/hydroxy esters), basify aqueous layer with

    
    , and extract with DCM.
    
Protocol B: Stepwise via Pre-formed Imino Ester

Best for: Substrates prone to alcohol formation or those requiring very high enantioselectivity (>95% ee).

Rationale: By pre-forming the imine, you eliminate the "Path B" competition entirely.

Procedure:

  • Condensation: Mix

    
    -keto ester (1 equiv) and p-methoxyphenylamine (PMP-amine, 1.1 equiv) in Toluene with activated 4Å Molecular Sieves. Stir at reflux or 80°C until conversion is >98% (monitor by NMR).
    
  • Isolation (Optional but recommended): Filter sieves and concentrate.

  • Hydrogenation: Dissolve the crude

    
    -imino ester in DCM. Add Iridium catalyst (e.g., [Ir(COD)Cl]2 / chiral phosphine-oxazoline) (1 mol%).
    
  • Conditions: Pressurize to 50 bar

    
    . Stir at RT for 12 hours.
    
  • Deprotection: The PMP group is oxidative removed (CAN or PIDA) to yield the free amino ester.

Troubleshooting & Optimization Logic

Use the following logic flow to diagnose low yield or low enantiomeric excess (ee).

Optimization_FlowProblemIssue DetectedCheck_ProdAnalyze Crude Mixture(H-NMR / Chiral HPLC)Problem->Check_ProdAlcoholMajor Product:Hydroxy EsterCheck_Prod->AlcoholC=O ReductionLowEEGood Yield, Low ee(< 80%)Check_Prod->LowEERacemizationNoRxnNo ConversionCheck_Prod->NoRxnInertSoln_Alc1Increase Amine Equivs(Push Equilibrium)Alcohol->Soln_Alc1Soln_Alc2Add Lewis Acid(Ti(OiPr)4 or Sc(OTf)3)Soln_Alc1->Soln_Alc2Soln_Alc3Switch to Stepwise(Protocol B)Soln_Alc2->Soln_Alc3Soln_EE1Lower Temperature(Kinetic Control)LowEE->Soln_EE1Soln_EE2Change Solvent(TFE often boosts ee)Soln_EE1->Soln_EE2Soln_EE3Screen Ligands(Try SegPhos or Josiphos)Soln_EE2->Soln_EE3Soln_NoRxnCheck Catalyst Poisoning(Purify Substrate)NoRxn->Soln_NoRxn

Figure 2: Troubleshooting decision tree for optimizing ARA reactions.

Critical Optimization Tips
  • Solvent Effect: Trifluoroethanol (TFE) is often a "magic solvent" for imine hydrogenation. Its hydrogen-bond donating ability activates the imine C=N bond without coordinating strongly to the metal.

  • Additives: The addition of Iodine (

    
    ) or Tetrabutylammonium Iodide (TBAI) has been shown to stabilize Iridium catalytic species and prevent deactivation (dimerization).
    
  • Safety:

    
    -imino esters are hydrolytically unstable. Avoid water in Protocol B.
    

References

  • Bunlaksananusorn, T., et al. (2005).[1] "Ruthenium-Catalyzed Asymmetric Reductive Amination of

    
    -Keto Esters." Journal of Organic Chemistry. 
    
  • Zhang, X., et al. (2001).[1][3] "Iridium-Catalyzed Asymmetric Hydrogenation of Acyclic Imines." Angewandte Chemie International Edition.

  • Kuwata, S., et al. (2024).[4] "Asymmetric Reductive Amination of

    
    -Keto Acids Using Ir-Based Hydrogen Transfer Catalysts." Organic Letters. 
    
  • Tararov, V. I., & Börner, A. (2013). "Asymmetric Reductive Amination." University of Liverpool / Synlett Reviews.

  • Polishchuk, I., et al. (2020).[5] "Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones." Chemistry - A European Journal.

Technical Guide: Heterocycle Synthesis using Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the application of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate (MDOP) as a versatile building block for heterocyclic synthesis.[1] This


-keto ester serves as a critical "linchpin" scaffold in medicinal chemistry, particularly for accessing privileged structures found in antifungal (e.g., Voriconazole analogs) and oncology (kinase inhibitor) pipelines.

Introduction: The Electrophilic Landscape

Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate is a bifunctional electrophile. Its reactivity is defined by the


-keto ester  moiety, which provides two adjacent electrophilic centers with distinct hard/soft characteristics.
  • C-2 (Ketone): The primary site for nucleophilic attack (hard electrophile). Highly activated due to the electron-withdrawing ester group.[1]

  • C-1 (Ester): The secondary site for cyclization (acyl substitution).

  • C-3 (Benzylic Methylene): Provides structural rigidity and the lipophilic 2,4-difluorophenyl motif, essential for hydrophobic pocket binding in enzymes (e.g., CYP51, kinases).

Strategic Utility

This molecule is utilized to synthesize three major heterocycle classes via condensation reactions:[1]

  • Quinoxalinones: Via condensation with 1,2-diamines.[2]

  • Pyrazoles: Via condensation with hydrazines.

  • Pyrimidines/Triazines: Via condensation with amidines or thiosemicarbazides.

Visualizing the Synthetic Pathways

The following diagram maps the divergent synthesis pathways from the core scaffold.

MDOP_Reactivity MDOP Methyl 3-(2,4-difluorophenyl)- 2-oxopropanoate (Core Scaffold) Quinox 3-(2,4-Difluorobenzyl)- quinoxalin-2(1H)-one MDOP->Quinox Reflux/EtOH -2 H2O Pyrazole Methyl 5-(2,4-difluorobenzyl)- 1H-pyrazole-3-carboxylate MDOP->Pyrazole EtOH, 0°C to RT Cyclocondensation Pyrim 2-Amino-5-(2,4-difluorobenzyl)- 4-hydroxypyrimidine MDOP->Pyrim NaOEt/EtOH Base Catalysis OPD o-Phenylenediamine OPD->Quinox Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole Guanidine Guanidine HCl Guanidine->Pyrim

Figure 1: Divergent synthetic pathways from the MDOP scaffold. The


-keto ester moiety allows for regioselective cyclization with binucleophiles.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 3-(2,4-Difluorobenzyl)quinoxalin-2(1H)-one

Application: Synthesis of kinase inhibitors (e.g., VEGFR, EGFR targets) where the quinoxalinone serves as the hinge-binding motif.

Mechanism: The reaction proceeds via an initial Schiff base formation at the more reactive C-2 ketone, followed by intramolecular cyclization at the ester carbonyl.

Materials:

  • Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate (1.0 eq)[1]

  • o-Phenylenediamine (1.1 eq)

  • Ethanol (Absolute, 10 V)

  • Acetic Acid (catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stirrer, dissolve MDOP (10 mmol) in absolute ethanol (50 mL).

  • Addition: Add o-phenylenediamine (11 mmol) in a single portion. The solution may darken slightly.

  • Catalysis: Add glacial acetic acid (1 mmol). Note: Acid catalysis accelerates the initial imine formation.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material (

    
    -keto ester) spot will disappear, and a fluorescent spot (quinoxalinone) will appear.
    
  • Work-up: Cool the reaction mixture to 0°C using an ice bath. The product typically precipitates as a solid.

  • Filtration: Filter the precipitate and wash with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted diamine.

  • Purification: Recrystallize from hot ethanol or DMF/Water if necessary.

Expected Yield: 85–92% Characterization:

  • 1H NMR (DMSO-d6):

    
     12.4 (s, 1H, NH), 7.8–7.3 (m, aromatic protons), 4.1 (s, 2H, 
    
    
    
    ). The singlet at 4.1 ppm is diagnostic for the benzylic methylene bridge.
Protocol B: Synthesis of Methyl 5-(2,4-difluorobenzyl)-1H-pyrazole-3-carboxylate

Application: Fragment-based drug discovery (FBDD). The pyrazole carboxylate provides a vector for amide coupling to extend the scaffold.

Materials:

  • MDOP (1.0 eq)

  • Hydrazine Hydrate (80%, 1.2 eq)

  • Ethanol (10 V)

Step-by-Step Methodology:

  • Preparation: Dissolve MDOP (5 mmol) in ethanol (25 mL) and cool to 0°C. Critical: Control temperature to prevent polymerization or double-addition.

  • Controlled Addition: Add hydrazine hydrate (6 mmol) dropwise over 10 minutes.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 1 hour. Then, heat to 60°C for 2 hours to ensure complete cyclization.

  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: The residue is often an oil that solidifies upon trituration with hexane/ether. If purity is <95%, purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

Technical Note: Regioselectivity is generally high, but tautomerism in the final pyrazole is possible. The 3-carboxylate isomer is thermodynamically favored under these conditions.[1]

Comparative Data & Solvent Effects

The choice of solvent significantly impacts the reaction rate and yield for the quinoxaline formation.

SolventTemperature (°C)Time (h)Yield (%)Notes
Ethanol 78488Recommended. Green solvent, easy isolation.[1]
Acetic Acid 118194Faster, but product isolation requires neutralization.
Toluene 110675Requires Dean-Stark trap to remove water.[1]
Water 1001260Poor solubility of MDOP limits conversion.

Safety & Handling (SHE)

  • Hazard Identification: MDOP is an

    
    -keto ester.[1] While generally stable, it can hydrolyze to the corresponding acid and release methanol.
    
  • Toxicity: Fluorinated aromatics can be skin irritants. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydration of the ketone.

References

  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives. Retrieved from [Link]

  • European Journal of Chemistry. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones. Retrieved from [Link]

  • PubChem. (2024). Methyl 3-(2,4-Difluorophenyl)propanoate Compound Summary. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Hydrazine Derivatives. Retrieved from [Link]

Sources

Stereoselective Synthesis of Chiral Fluorinated Amino Acids from β-Keto Ester Precursors

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amino acid scaffolds offers a powerful tool for modulating the pharmacological properties of peptides and small-molecule drugs. Chiral fluorinated amino acids can enhance metabolic stability, alter protein conformation, and improve binding affinity.[1] Consequently, robust and stereoselective synthetic methods for their preparation are in high demand. This application note provides a detailed guide to the synthesis of chiral fluorinated amino acids, with a primary focus on methodologies starting from fluorinated β-keto esters. We will explore three principal catalytic strategies: direct asymmetric reductive amination, asymmetric hydrogenation of β-enamine intermediates, and biocatalytic transformations. Each section elucidates the mechanistic underpinnings, provides field-proven insights into experimental design, and includes detailed, actionable protocols for laboratory application.

The Significance of Fluorinated Chiral Amino Acids in Modern Chemistry

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—make it a "super-substituent" in medicinal chemistry. When incorporated into amino acids, these properties can:

  • Enhance Metabolic Stability: The C-F bond is resistant to enzymatic cleavage, protecting the molecule from metabolic degradation and increasing its in vivo half-life.[2]

  • Modulate Acidity/Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups and raise the acidity of carboxylic acid moieties, influencing ionization states and receptor interactions.[3]

  • Control Conformation: Fluorinated side chains can induce specific conformational preferences in peptides and proteins through steric and electronic effects, influencing folding and binding.[1]

Despite their utility, the stereocontrolled synthesis of these building blocks remains a significant challenge.[1] The methods detailed herein leverage fluorinated β-keto esters as versatile starting materials to address this challenge through highly selective catalytic transformations.

Key Synthetic Strategies from Fluorinated β-Keto Esters

The conversion of a fluorinated β-keto ester to a chiral β-amino acid fundamentally requires the stereoselective formation of a C-N bond and the reduction of a ketone. This can be achieved through several elegant catalytic approaches.

Strategy 1: Direct Asymmetric Reductive Amination (DRA)

Direct reductive amination is one of the most atom-economical methods, combining the amination and reduction steps into a single, catalytic, one-pot procedure. The reaction proceeds via the in situ formation of an imine or enamine intermediate from the β-keto ester and an ammonia source, which is then hydrogenated stereoselectively by a chiral metal catalyst.[4]

Causality in Experimental Design:

  • Catalyst Choice: Ruthenium complexes bearing atropisomeric diphosphine ligands, such as (R)-ClMeOBIPHEP, are highly effective. The precise geometry and electronic properties of the chiral ligand create a binding pocket that forces the hydrogenation to occur from a specific face of the imine intermediate.[5]

  • Amine Source: Ammonium acetate (NH₄OAc) is a common choice as it provides both the ammonia for imine formation and the acetate anion, which can act as a proton shuttle.[5]

  • Solvent Selection: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) are often the solvents of choice. Their high polarity and ability to form hydrogen bonds can stabilize the transition state and improve both reaction rate and enantioselectivity.[4][5]

DRA_Workflow KetoEster Fluorinated β-Keto Ester Imine Imine/Enamine Intermediate KetoEster->Imine + NH₃, -H₂O Ammonia NH₄OAc (Ammonia Source) Ammonia->Imine AminoAcid Chiral Fluorinated β-Amino Ester Imine->AminoAcid Asymmetric Hydrogenation Catalyst Chiral Ru or Ir Complex + H₂ Catalyst->Imine

Caption: Workflow for Direct Asymmetric Reductive Amination (DRA).

Table 1: Representative Results for Ru-Catalyzed DRA of β-Keto Esters [5]

Substrate (R in R-CO-CH₂-COOEt)Catalyst Loading (mol%)H₂ Pressure (bar)Yield (%)ee (%)
Phenyl130>9998
4-Chlorophenyl130>9997
2-Thienyl130>9996
Methyl1308096
Strategy 2: Asymmetric Hydrogenation of β-Enamine Ester Intermediates

This two-step approach involves the pre-formation and sometimes isolation of a β-enamino ester, followed by its asymmetric hydrogenation. This strategy allows for independent optimization of the condensation and reduction steps and can be advantageous for less reactive keto esters.

Causality in Experimental Design:

  • Catalyst Systems: Both Rhodium and Ruthenium catalysts are highly effective for hydrogenating enamines.[6][7] The choice often depends on the specific substrate, with different chiral ligands providing optimal results. For instance, Ru-BINAP systems are classic choices, while newer ligands like Difluorphos have shown exceptional performance, particularly for fluorinated substrates.[7]

  • Enamine Geometry: The (E)- and (Z)-isomers of the enamine can exhibit different reactivities and selectivities during hydrogenation. Reaction conditions for the condensation step are therefore crucial for ensuring a consistent starting material for the asymmetric reduction.[5]

Enamine_Hydrogenation cluster_step1 Step 1: Condensation cluster_step2 Step 2: Asymmetric Hydrogenation KetoEster Fluorinated β-Keto Ester Enamine β-Enamino Ester KetoEster->Enamine + R-NH₂ - H₂O Enamine_isolated β-Enamino Ester AminoAcid Chiral Fluorinated β-Amino Ester Enamine_isolated->AminoAcid Chiral Catalyst + H₂

Caption: Two-step synthesis via β-enamine ester hydrogenation.

Strategy 3: Biocatalytic Transformations

Enzymes offer unparalleled selectivity under mild, environmentally benign conditions. For the synthesis of fluorinated amino acids, two biocatalytic routes are particularly relevant: the reduction of the keto ester by a ketoreductase (KRED) followed by amination, or direct transamination using a transaminase (TAm).

Causality in Experimental Design:

  • Enzyme Selection: Screening of enzyme libraries is critical to identify a biocatalyst with high activity and selectivity for the specific fluorinated substrate. Directed evolution can further tailor enzymes for non-natural substrates.[8]

  • Transamination: This elegant process uses a transaminase to transfer an amino group from a simple donor (like isopropylamine) directly to the ketone, forming the chiral amino acid. The reaction is often driven to completion by removing the ketone byproduct (e.g., acetone).[9]

  • Cofactor Recycling: Many ketoreductases require a hydride cofactor like NADPH. For a cost-effective process, an in situ cofactor recycling system is essential, often achieved by adding a sacrificial substrate (like isopropanol) and a corresponding dehydrogenase.[8]

Biocatalysis_Pathway KetoEster Fluorinated β-Keto Ester Transaminase Transaminase (TAm) KetoEster->Transaminase AminoDonor Amino Donor (e.g., Isopropylamine) AminoDonor->Transaminase AminoAcid Chiral Fluorinated β-Amino Acid Transaminase->AminoAcid KetoneByproduct Ketone Byproduct (e.g., Acetone) Transaminase->KetoneByproduct Removed to drive equilibrium

Caption: Biomimetic transamination of a fluorinated β-keto ester.

Alternative Gold Standard: Chiral Auxiliary-Mediated Synthesis

While not starting directly from a keto ester, the use of a chiral Ni(II) complex derived from glycine is a dominant and highly reliable strategy for producing a vast array of fluorinated amino acids on a gram scale.[2][10][11] It serves as a benchmark for stereocontrol and is essential knowledge for any researcher in this field.

The methodology involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base with a fluorinated alkyl halide. The bulky chiral auxiliary on the complex shields one face of the enolate intermediate, directing the incoming electrophile to the opposite face with high diastereoselectivity. Subsequent hydrolysis removes the auxiliary, yielding the desired enantiopure amino acid.[12] This approach offers exceptional stereocontrol (>94% ee) and has been successfully applied to synthesize a diverse range of fluorinated amino acids.[2][10]

Detailed Experimental Protocols

Disclaimer: These protocols are generalized and should be adapted based on the specific substrate. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: Ru-Catalyzed Direct Reductive Amination of Ethyl 4,4,4-Trifluoroacetoacetate[4][5]
  • Catalyst Preparation: In a glovebox, add the chiral Ru-catalyst (e.g., [(R)-ClMeOBIPHEP]RuCl₂, 0.01 mmol, 1 mol%) to a high-pressure reactor vessel.

  • Reagent Addition: Remove the vessel from the glovebox. Add ammonium acetate (5.0 mmol, 5 equiv) and the fluorinated β-keto ester (e.g., ethyl 4,4,4-trifluoroacetoacetate, 1.0 mmol, 1 equiv).

  • Solvent and Reaction: Add anhydrous 2,2,2-trifluoroethanol (TFE) (4 mL). Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 30 bar.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling and carefully venting the reactor, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the chiral β-amino ester.

  • Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 4.2: Ni(II) Complex-Mediated Asymmetric Synthesis of a Trifluoromethyl-Alanine Derivative[10][12]
  • Complex Preparation: To a solution of the chiral Ni(II) complex of the glycine-benzophenone Schiff base with (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (1.0 mmol, 1 equiv) in anhydrous DMF (10 mL), add sodium hydride (60% dispersion in mineral oil, 1.1 mmol, 1.1 equiv) portion-wise at 0 °C under a nitrogen atmosphere.

  • Alkylation: Stir the resulting deep red solution for 30 minutes at 0 °C. Add the fluorinated electrophile (e.g., 2,2,2-trifluoroethyl iodide, 1.2 mmol, 1.2 equiv) and allow the reaction to warm to room temperature. Stir for 16-24 hours.

  • Hydrolysis: Quench the reaction by adding 6 M HCl (5 mL) and stir vigorously for 4-6 hours at 50 °C to hydrolyze the complex and the Schiff base.

  • Auxiliary Removal: Dilute the mixture with water and extract with diethyl ether to remove the benzophenone and chiral auxiliary. The aqueous layer contains the product amino acid hydrochloride.

  • Isolation and Protection (Optional): The amino acid can be isolated by ion-exchange chromatography. For easier handling and purification, it is often protected directly. Adjust the pH of the aqueous solution to 9-10 with Na₂CO₃ and add Fmoc-OSu (1.1 equiv) in dioxane. Stir for 12 hours.

  • Purification: Acidify the reaction mixture with 1 M HCl and extract the Fmoc-protected amino acid with ethyl acetate. Dry the organic layer, concentrate, and purify by flash chromatography.

  • Analysis: Confirm structure by ¹H, ¹³C, and ¹⁹F NMR. Determine enantiomeric purity by chiral HPLC or by derivatization with a chiral agent.

Characterization and Analysis

  • Structural Verification: The chemical structure of the final amino acid should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).

  • Enantiomeric Purity: The most critical parameter is the enantiomeric excess (ee). This is determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The amino acid is often derivatized (e.g., esterification) to improve its volatility and separation on the chiral column.

Conclusion and Future Outlook

The synthesis of chiral fluorinated amino acids from fluorinated β-keto esters is a well-established field with powerful and reliable methodologies. Direct asymmetric reductive amination and the hydrogenation of enamine intermediates offer efficient, catalyst-driven routes to these high-value compounds. Biocatalysis is an increasingly important strategy, providing exceptional selectivity under green conditions. For robust, scalable synthesis, chiral auxiliary-based methods remain a gold standard. Future developments will likely focus on expanding the substrate scope, developing more efficient and recyclable catalysts, and integrating these syntheses into continuous flow platforms to enhance safety and scalability.[13]

References

  • Hohmann, T., Dyrks, M., Chowdhary, S., et al. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry, 87(16), 10592-10604. [Link][10]

  • Brigaud, T., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1365. [Link][3]

  • Naulet, D., Dyrks, M., Koksch, B. (2022). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 18, 1261-1270. [Link][1]

  • MacMillan, D. W. C., et al. (2014). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Journal of the American Chemical Society. [Link]

  • Hohmann, T., et al. (2022). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link][2][11]

  • Wang, L., et al. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Organic Letters. [Link][13]

  • Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4473. [Link][12]

  • Zhang, J., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. [Link][14]

  • Genet, J.-P., et al. (2006). Asymmetric hydrogenation of β-ketoesters with Ru/Solphos catalysts. Organic Process Research & Development. [Link][7]

  • Zhong, J., et al. (2022). Divergent Synthesis of β-Hydroxy Amides (Esters) and γ-Amino Alcohols via Ir/f-Diaphos Catalyzed Asymmetric Hydrogenation. ResearchGate. [Link][15]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12059-12102. [Link][8]

  • Xiao, J. (2013). Asymmetric Reductive Amination. University of Liverpool. [Link][4]

  • Gong, L-Z., et al. (2012). An Efficient Asymmetric Biomimetic Transamination of α-Keto Esters to Chiral α-Amino Esters. Organic Letters, 14(20), 5250-5253. [Link][9]

  • Fustero, S., et al. (2010). Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids. Organic Letters. [Link][6]

Sources

Scalable Synthesis Architectures for Next-Gen HIV Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scalable Synthesis Routes for HIV Integrase Inhibitor Intermediates Content Type: Application Note & Protocol Guide Audience: Process Chemists, CMC Leads, and Drug Development Scientists

Abstract

This technical guide outlines the process-intensified synthesis of the tricyclic carbamoyl pyridinone core common to second-generation HIV Integrase Strand Transfer Inhibitors (INSTIs), specifically Dolutegravir (DTG), Bictegravir (BIC), and Cabotegravir (CAB). We contrast legacy medicinal chemistry routes with modern, scalable "common intermediate" strategies derived from maltol or acetoacetate precursors.[1] Special emphasis is placed on magnesium-mediated chelation control during cyclization and continuous flow adaptations for high-throughput manufacturing.

Strategic Route Analysis: The "Common Intermediate" Paradigm

The structural pharmacophore of INSTIs relies on a planar tricyclic system capable of chelating two magnesium ions (


) within the viral integrase active site. From a process chemistry perspective, the challenge lies in constructing this fused ring system without extensive chromatography.
The Convergence Strategy

Early medicinal chemistry routes were linear, often exceeding 15 steps with overall yields <10%. Modern industrial routes utilize a convergent strategy focusing on a "Common Intermediate"—a functionalized pyridinone scaffold—that can be divergently derivatized with specific chiral amines (e.g., (R)-3-aminobutanol for DTG) and benzylamines.

Route Comparison: Acetoacetate vs. Maltol

Two primary feedstocks dominate the scalable landscape:[1]

FeatureAcetoacetate Route (GSK/Shionogi)Maltol Route (Medicines for All/Generic)
Starting Material 4-MethoxyacetoacetateMaltol (3-hydroxy-2-methyl-4-pyrone)
Key Transformation DMF-DMA condensation + Acetal couplingOxidation of methyl group + Amidation
Atom Economy Moderate (Loss of dimethylamine)High (Direct scaffold utilization)
Scalability High (Telescoped steps possible)High (Solid handling, cheap feedstock)
Safety Profile Good (Avoids toxic selenium reagents if optimized)Requires control of exotherms during oxidation

Critical Mechanism: Magnesium-Templated Cyclization

The most "trustworthy" step in INSTI synthesis—and the one that ensures high regioselectivity—is the metal-mediated cyclization.

The Mechanism: The formation of the third ring (Ring C) involves the reaction of an aldehyde/acetal intermediate with a chiral amino-alcohol. Thermal cyclization often leads to mixtures of diastereomers or incomplete closure.

  • Solution: The addition of Magnesium Bromide (

    
    )  or Magnesium Methoxide (
    
    
    
    )
    creates a transient chelate between the
    
    
    -keto ester and the developing imine.
  • Causality: This template effect pre-organizes the molecule, lowering the activation energy for the intramolecular Mannich-type reaction and ensuring the correct stereochemical outcome.

Detailed Protocol: Synthesis of the Tricyclic Core (Dolutegravir Precursor)

This protocol describes the "Telescoped Acetal Hydrolysis and Cyclization" adapted from optimized industrial processes (e.g., GSK, ViiV, M4ALL).

Target Intermediate: (4R,12aS)-N-[(2,4-difluorophenyl)methyl]-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide.

Reagents & Equipment
  • Reactors: 5L Jacketed Glass Reactor (Batch) or PFA Tubular Reactor (Flow).

  • Reagents:

    • Pyridinone Acetal Intermediate (Compound 4 in diagrams).

    • (R)-3-Aminobutanol (Chiral Auxiliary, >99% ee).[2]

    • Formic Acid (85% aq) or Methanesulfonic Acid (MsOH).

    • Acetonitrile (MeCN) or 2-Methyltetrahydrofuran (2-MeTHF) – Green Solvent Choice.

    • Magnesium Bromide Ethyl Etherate (

      
      ) or Lithium Bromide (LiBr).
      
Step-by-Step Methodology
Step 1: Acetal Hydrolysis (Activation)
  • Charge the reactor with the Pyridinone Acetal Intermediate (1.0 equiv) and Acetonitrile (10 vol).

  • Add Formic Acid (2.5 equiv) or MsOH (0.2 equiv catalytic).

  • Heat to 60°C for 2–4 hours.

  • IPC (In-Process Control): Monitor via HPLC for the disappearance of the acetal and formation of the corresponding aldehyde.

    • Note: The aldehyde is unstable; do not isolate. Proceed immediately to Step 2 (Telescoping).

Step 2: Diastereoselective Cyclization[3]
  • Cool the reaction mixture to 20°C.

  • Add (R)-3-Aminobutanol (1.2 equiv) slowly to control exotherm.

  • Add

    
     (0.5 – 1.0 equiv).
    
    • Why: The Mg salt acts as a Lewis acid to catalyze the condensation and template the ring closure.

  • Heat to reflux (80–85°C) for 12–16 hours.

  • Observation: The solution will darken; precipitation of the tricyclic product may occur depending on concentration.

Step 3: Workup and Isolation
  • Cool to ambient temperature.

  • Solvent Swap: Distill off Acetonitrile and replace with 2-Butanol or Methanol.

  • Crystallization: Seed with authentic tricyclic product. Cool to 0°C and age for 4 hours.

  • Filtration: Filter the white to off-white solid.

  • Wash: Cold Methanol (2 x 2 vol).

  • Yield: Expected 80–85% (telescoped). Purity >99% (a/a).

Flow Chemistry Adaptation (High Throughput)

For multi-kilogram campaigns, a continuous flow setup reduces residence time from hours to minutes.

Protocol Adaptation:

  • Feed A: Pyridinone Acetal in MeCN.

  • Feed B: Aqueous Acid (deprotection).

  • Feed C: (R)-3-Aminobutanol in MeCN.[1]

  • Reactor 1 (Hydrolysis): Heated coil (80°C), Residence time (

    
    ) = 10 min.
    
  • Reactor 2 (Cyclization): Packed bed reactor containing solid acid catalyst or homogeneous loop with thermal boost (100°C, pressurized),

    
     = 20 min.
    
  • Advantage: Rapid heat transfer minimizes degradation of the aldehyde intermediate.

Visualizing the Process Architecture

The following diagram maps the convergent synthesis, highlighting the "Maltol" and "Acetoacetate" entry points merging at the Common Intermediate.

INSTI_Synthesis cluster_feedstocks Feedstock Selection cluster_intermediate Common Intermediate Strategy cluster_chiral Chiral Assembly Maltol Maltol (Low Cost) Pyridinone Pyridinone Scaffold (Compound 6) Maltol->Pyridinone 1. Protection 2. Oxidation 3. Amidation Aceto 4-Methoxyacetoacetate (GSK Route) Aceto->Pyridinone 1. DMF-DMA 2. Acetal Coupling Aldehyde Reactive Aldehyde (Transient) Pyridinone->Aldehyde Acid Hydrolysis (Telescoped) Mg_Chelate Mg-Templated Transition State Aldehyde->Mg_Chelate + Aminobutanol Aminobutanol (R)-3-Aminobutanol (Chiral Aux) Aminobutanol->Mg_Chelate Final Dolutegravir/Bictegravir Core Mg_Chelate->Final Cyclization (Reflux, MeCN)

Figure 1: Convergent synthesis map for HIV Integrase Inhibitors. Note the central role of the Pyridinone scaffold and the Mg-templated assembly.

Analytical Control Strategy

To ensure "Self-Validating" protocols, the following Critical Quality Attributes (CQAs) must be monitored:

AttributeSpecificationAnalytical MethodRationale
Enantiomeric Purity >99.5% eeChiral HPLC (Amylose column)Prevents formation of diastereomeric impurities which are hard to purge.
Water Content <0.5% w/wKarl Fischer (KF)Excess water inhibits the dehydration step during cyclization.
Mg Content StoichiometricICP-MSEnsures sufficient template is present; excess Mg can complicate workup.
Residual Solvents < ICH LimitsGC-HSAcetonitrile/Formic acid removal is critical for final salt formation.

Safety & EHS Considerations

  • Thermal Hazards: The oxidation of maltol (if using TEMPO/Bleach) is highly exothermic. Use active cooling and dosing control.

  • Dust Explosion: The final tricyclic intermediates are often fine, dry powders. Ground all equipment.

  • Solvent Selection: Replace Dichloromethane (DCM) with 2-MeTHF or Ethyl Acetate where possible to meet green chemistry standards.

References

  • 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. Angewandte Chemie Int.[4][5] Ed. (2018).[4][6][7][8] [Link]

  • Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors. Org. Process Res. Dev. (2023).[9] [Link]

  • Six-Step Gram-Scale Synthesis of the HIV Integrase Inhibitor Dolutegravir Sodium. Org. Process Res. Dev. (2021).[9][10] [Link][10]

  • Medicines for All Institute (M4ALL) Process Development Report. VCU/Gates Foundation. [Link]

  • Review of Synthetic Routes and Final Forms of Integrase Inhibitors. Org. Process Res. Dev. (2019).[7] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate. This document provides an in-depth overview of a reliable synthetic route, detailed experimental protocols, and a comprehensive troubleshooting guide designed for researchers, chemists, and drug development professionals. Our goal is to empower you with the scientific rationale behind each step to ensure a successful and high-yield synthesis.

Synthetic Overview & Strategy

Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate, an important α-keto ester intermediate, is effectively synthesized via a two-step sequence. The strategy hinges on the classic Darzens Glycidic Ester Condensation , followed by a Lewis acid-catalyzed rearrangement of the resulting epoxide intermediate.

  • Step 1: Darzens Condensation. 2,4-Difluorobenzaldehyde is reacted with methyl chloroacetate in the presence of a strong, non-nucleophilic base to form the key intermediate, methyl 3-(2,4-difluorophenyl)oxirane-2-carboxylate (a glycidic ester).

  • Step 2: Lewis Acid-Catalyzed Rearrangement. The purified glycidic ester is then treated with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to induce a regioselective rearrangement to the target α-keto ester.

This approach is favored for its reliability and the commercial availability of the starting materials.

Synthetic_Workflow Start Starting Materials (2,4-Difluorobenzaldehyde & Methyl Chloroacetate) Step1 Step 1: Darzens Condensation Base: Sodium Methoxide (NaOMe) Solvent: Anhydrous THF/Methanol Start->Step1 Intermediate Intermediate (Methyl 3-(2,4-difluorophenyl)oxirane-2-carboxylate) Step1->Intermediate Step2 Step 2: Rearrangement Catalyst: Lewis Acid (BF₃·OEt₂) Solvent: Anhydrous DCM Intermediate->Step2 Product Final Product (Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate) Step2->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Overall synthetic workflow for Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate.

Detailed Experimental Protocols

Protocol 1: Darzens Condensation

This protocol details the formation of the glycidic ester intermediate.

Materials:

  • 2,4-Difluorobenzaldehyde

  • Methyl chloroacetate

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolve 2,4-difluorobenzaldehyde (1.0 eq) and methyl chloroacetate (1.2 eq) in anhydrous THF.

  • In a separate flask, prepare a solution of sodium methoxide (1.5 eq) in anhydrous methanol.

  • Cool the THF solution to 0°C using an ice bath.

  • Add the sodium methoxide solution dropwise to the stirred THF solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing cold saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude glycidic ester. The crude product can be purified by flash chromatography if necessary or used directly in the next step if sufficiently pure.

Protocol 2: Lewis Acid-Catalyzed Rearrangement

This protocol describes the conversion of the glycidic ester to the final α-keto ester.

Materials:

  • Crude or purified methyl 3-(2,4-difluorophenyl)oxirane-2-carboxylate

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Set up a flame-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolve the glycidic ester (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add boron trifluoride etherate (0.1 - 0.3 eq) dropwise via syringe.

  • Stir the reaction at 0°C and monitor its progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield in Darzens Condensation (Step 1) 1. Inactive Base: Sodium methoxide is hygroscopic and degrades upon exposure to moisture.• Use freshly opened, high-purity sodium methoxide. • Alternatively, prepare it fresh by reacting clean sodium metal with anhydrous methanol under an inert atmosphere.
2. Impure Reagents: The aldehyde may have oxidized to 2,4-difluorobenzoic acid, which neutralizes the base. Methyl chloroacetate can hydrolyze.• Purify the 2,4-difluorobenzaldehyde by distillation before use. • Use a fresh bottle of methyl chloroacetate and handle it in a dry environment.
3. Competing Side Reactions: The base can induce self-condensation of the aldehyde (aldol) or methyl chloroacetate (Claisen).[1]• Maintain a low temperature (0-10°C) during the base addition.[2] • Ensure slow, dropwise addition of the base to the solution of the aldehyde and ester, rather than the other way around. This keeps the concentration of the enolate low.
Multiple Products Observed after Darzens Condensation 1. Diastereomer Formation: The glycidic ester can form as a mixture of cis and trans isomers.This is an inherent aspect of the Darzens reaction.[3] The diastereomeric mixture can often be used directly in the next step, as both isomers should rearrange to the same α-keto ester.
2. Hydrolysis of Glycidic Ester: The epoxide ring or the ester can be hydrolyzed during workup, especially if conditions become too acidic or basic.[4][5]• Use a mild quenching agent like saturated ammonium chloride. • Avoid prolonged exposure to strong acids or bases during the workup.
Low Yield in Rearrangement (Step 2) 1. Incomplete Reaction: Insufficient Lewis acid or reaction time.• Increase the amount of BF₃·OEt₂ incrementally (e.g., up to 0.5 eq). • Allow the reaction to stir for a longer period, monitoring by TLC.
2. Formation of Byproducts: The epoxide can undergo alternative ring-opening pathways, such as nucleophilic attack by water to form a diol, if the reaction is not anhydrous.• Ensure all glassware is flame-dried and solvents are anhydrous. • Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).
3. Product Instability: α-keto esters can be sensitive to heat and purification conditions.[6]• Use a rotary evaporator with a bath temperature below 40°C. • Purify via column chromatography promptly after the workup.
Final Product is Dark or Oily and Difficult to Purify 1. Polymerization/Degradation: Aldehydes and α-keto esters can be prone to polymerization or degradation, especially if impurities are present.• Ensure all reagents are pure. • Work quickly during purification and store the final product under an inert atmosphere at low temperatures (-20°C).
2. Incomplete Removal of Catalyst/Side Products: • Ensure the aqueous washes (NaHCO₃, brine) are performed thoroughly to remove acidic residues and salts. • Optimize the solvent system for column chromatography to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: Why is sodium methoxide used as the base in the Darzens condensation?

  • Sodium methoxide is a strong base capable of deprotonating the α-carbon of methyl chloroacetate to form the necessary enolate.[1] Using the methoxide corresponding to the methyl ester prevents transesterification, which would occur if a different alkoxide (like sodium ethoxide) were used.[3][7]

Q2: Can I use a different base, like potassium tert-butoxide (KOt-Bu) or sodium hydride (NaH)?

  • Yes, other strong, non-nucleophilic bases can be effective. KOt-Bu is an excellent choice as its steric bulk can favor the Darzens condensation over other side reactions.[8] NaH can also be used, but its heterogeneous nature can sometimes lead to slower or less reproducible reactions.

Q3: Is methyl bromoacetate a suitable alternative to methyl chloroacetate?

  • Yes, and it is often more reactive. The carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group in the final intramolecular Sₙ2 step. This can lead to faster reaction times or higher yields.[9]

Q4: What is the mechanism of the Darzens condensation and the subsequent rearrangement?

  • The Darzens condensation begins with the deprotonation of the α-haloester to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate performs an intramolecular Sₙ2 reaction, displacing the halide to form the epoxide ring.[7] The Lewis acid-catalyzed rearrangement involves coordination of the Lewis acid to the epoxide oxygen, which facilitates ring-opening to form a carbocation intermediate. A subsequent 1,2-hydride shift leads to the formation of the more stable ketone.[10][11]

Darzens_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ring Closure (Intramolecular SN2) MeO⁻ MeO⁻ Haloester Cl-CH₂-CO₂Me MeO⁻->Haloester Deprotonation Enolate [⁻CH(Cl)-CO₂Me ↔ CH(Cl)=C(O⁻)OMe] Haloester->Enolate Enolate_ion ⁻CH(Cl)-CO₂Me Aldehyde Ar-CHO Alkoxide Ar-CH(O⁻)-CH(Cl)-CO₂Me Aldehyde->Alkoxide Alkoxide_ion Ar-CH(O⁻)-CH(Cl)-CO₂Me Enolate_ion->Aldehyde Attack Epoxide Ar-CH(O)CH-CO₂Me (Glycidic Ester) Alkoxide_ion->Epoxide Displaces Cl⁻

Caption: Mechanism of the Darzens Glycidic Ester Condensation.

Q5: How can I best monitor the progress of these reactions?

  • Thin Layer Chromatography (TLC) is the most convenient method. For Step 1, you should see the consumption of the aldehyde spot and the appearance of a new, higher Rf spot for the glycidic ester. For Step 2, you will see the disappearance of the glycidic ester spot and the formation of the final product spot. Staining with potassium permanganate (KMnO₄) can be helpful as aldehydes are readily oxidized. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR of an aliquot from the reaction mixture can be used.

References

  • H. O. House, J. W. Blaker, D. A. Madden. The Rearrangement of Epoxides to Carbonyl Compounds. Journal of the American Chemical Society. 1958, 80(23), 6386-6389. [Link]

  • Grokipedia. Darzens reaction. [Link]

  • M. S. Newman, B. J. Magerlein. The Darzens Glycidic Ester Condensation. Organic Reactions. 1949, 5, 413-440. [Link]

  • CORE. The mechanism of Lewis acid catalysed epoxide rearrangement to aldehyde. [Link]

  • S. L. Poe, A. D. B. D. S. E. A. M. H. Hoveyda. A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. PMC. [Link]

  • ResearchGate. Lewis acid catalyzed Meinwald rearrangement of vinyl epoxides. [Link]

  • Organic Reactions. The Darzens Glycidic Ester Condensation. [Link]

  • ResearchGate. The Darzens Glycidic Ester Condensation. [Link]

  • Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. [Link]

  • ACS Publications. Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. The Journal of Organic Chemistry. 2020. [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • ResearchGate. Synthesis of α‐keto esters and aldehydes. [Link]

  • Master Organic Chemistry. Darzens Condensation. [Link]

  • Canadian Journal of Chemistry. The Darzens glycidic ester condensation of indan-1-ones. A reinvestigation of the reaction. 1978, 56(5), 730-733. [Link]

  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

  • OSTI.gov. Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. [Link]

  • Oreate AI. Darzens Condensation: Mechanism, Development, and Application Research. [Link]

  • Wikipedia. Darzens reaction. [Link]

  • Organic Chemistry Portal. Darzens Reaction. [Link]

  • LS College. Darzens reaction. [Link]

  • Save My Exams. Condensation & Hydrolysis (Edexcel International A Level (IAL) Biology): Revision Note. [Link]

  • Unacademy. Application of the Darzens Glycidic Ester Synthesis. [Link]

  • Organic Syntheses. Experimental protocol for a reaction workup. [Link]

  • YouTube. Hydrolysis Reactions for Esters, Amides, and Glycosidic Bonds. [Link]

  • Chemistry – An Asian Journal. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. 2022, 11(24), e202200179. [Link]

Sources

Preventing decarboxylation of alpha-keto esters during processing

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Degradation and Decarboxylation of α-Keto Esters During Processing

Welcome to the Technical Support Knowledge Base. This portal provides advanced troubleshooting and validated methodologies for the isolation, purification, and storage of α-keto esters. While α-keto esters are highly versatile intermediates in drug development, they are notoriously prone to spontaneous degradation during routine laboratory processing.

Section 1: Root Cause Analysis (FAQs)

Q1: Why do my α-keto esters degrade into aldehydes or carboxylic acids during standard aqueous workups? A: The degradation is driven by a two-step cascade. First, the ketone group of an α-keto ester is highly electrophilic due to the strong electron-withdrawing nature of the adjacent ester moiety. This makes the ester exceptionally susceptible to nucleophilic attack by water or hydroxide ions, leading to [1]. Once hydrolyzed into an α-keto acid, the molecule becomes highly unstable. Under thermal or oxidative conditions, the intermediate α-keto acid undergoes rapid decarboxylation (loss of CO₂) to form an aldehyde, or decarbonylation (loss of CO) to form a carboxylic acid[2].

Q2: Does the pH of my chromatography solvent or drying agent matter? A: Absolutely. Standard silica gel and basic drying agents (like K₂CO₃) can exhibit alkaline microenvironments. Alkaline conditions (pH > 7) exponentially accelerate the initial ester hydrolysis step. Once the α-keto acid is formed on the column or in the flask, it irreversibly binds to the stationary phase or degrades, resulting in[3].

Section 2: Quantitative Stability Profile

To optimize your processing conditions, refer to the following quantitative stability data for standard α-keto esters. Comparing these parameters allows you to identify the highest-risk steps in your workflow.

Processing ParameterConditionDegradation RiskPrimary MechanismEstimated Half-Life (Solution)Preventive Action
Aqueous pH Alkaline (pH > 7.5)CriticalBase-catalyzed nucleophilic hydrolysis< 1 hourUse pH 4–6 buffers for quenching.
Aqueous pH Mildly Acidic (pH 4.0–6.0)LowMinimized nucleophilic attack> 48 hoursMaintain throughout workup.
Temperature Elevated (> 40°C)HighThermal decarboxylation / decarbonylation< 4 hoursEvaporate strictly < 25°C.
Storage State Lyophilized (-20°C)MinimalArrested kinetics and moisture exclusion> 6 monthsStore under inert Argon atmosphere.

Section 3: Mechanistic Workflow Diagram

The following diagram illustrates the logical relationship between processing conditions, the degradation pathway, and our recommended preventive interventions.

G A α-Keto Ester (Starting Material) B Aqueous Base / Heat (Poor Processing) A->B Nucleophilic Attack F Buffered Workup (pH 5) & Cold Evaporation A->F Controlled Parameters C α-Keto Acid (Hydrolyzed Intermediate) B->C Hydrolysis D Decarboxylation (-CO₂) C->D Thermal/ Oxidative E Aldehyde / Byproducts (Degraded) D->E Yield Loss G Intact α-Keto Ester (Recovered) F->G Prevention

Mechanism of α-keto ester degradation and the controlled prevention pathway.

Section 4: Validated Troubleshooting Protocols

To ensure the structural integrity of your compounds, replace standard laboratory habits with these self-validating, causality-driven protocols.

Protocol A: pH-Controlled Aqueous Workup

Purpose: To prevent base-catalyzed hydrolysis of the electrophilic ester group during reaction quenching and extraction.

  • Thermal Quenching: Cool the reaction mixture to 0–5°C using an ice bath before adding any aqueous reagents. Heat generated from exothermic quenching accelerates hydrolysis.

  • Buffered Neutralization: Do not use standard saturated NaHCO₃ (which has a pH of ~8.3). Instead, quench the reaction with a pre-chilled 0.5 M Sodium Acetate/Acetic Acid buffer (adjusted to pH 5.0). This maintains the system in the optimal stability window.

  • Solvent Selection: Extract the aqueous layer with a low-boiling, non-nucleophilic organic solvent such as Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). Avoid Ethyl Acetate if transesterification is a competing risk in your specific matrix.

  • Washing: Wash the combined organic layers with cold brine (4°C) to remove residual water without altering the carefully controlled pH.

  • Anhydrous Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Never use K₂CO₃ , as its surface-level basicity will induce localized hydrolysis of the α-keto ester on the solid surface.

Protocol B: Low-Temperature Concentration and Storage

Purpose: To prevent thermal decarboxylation of any trace α-keto acids and ensure long-term stability of the purified ester.

  • Cold Evaporation: Transfer the dried organic layer to a rotary evaporator. Set the water bath temperature strictly below 25°C.

  • Vacuum Optimization: Apply a high vacuum (e.g., < 50 mbar for DCM) to compensate for the low bath temperature. This ensures rapid solvent removal without imparting thermal stress to the α-keto group.

  • Lyophilization: For long-term storage, dissolve the concentrated residue in LC-MS grade water/acetonitrile and flash-freeze at -80°C. (< 0.1 mbar) for 24 hours to remove all trace moisture[3].

  • Inert Storage: Backfill the storage vial with Argon gas to prevent oxidative degradation, seal tightly, and store at -20°C in a light-resistant container.

References

  • Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nature Communications.[Link]

  • α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews.[Link]

Sources

Biocatalysis Technical Support Center: Troubleshooting Low Conversion in ω-Transaminase Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Biocatalysis Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when their ω-transaminase (ATA) reactions stall at 30–50% conversion. ATAs are elegant, green alternatives to transition metal catalysts for synthesizing highly pure chiral amines[1]. However, they are governed by a strict Ping-Pong Bi-Bi mechanism and are notoriously sensitive to thermodynamic equilibrium, cofactor degradation, and substrate inhibition.

In this guide, I will walk you through the causality behind these failures and provide self-validating protocols to push your conversions to >99%.

Core Mechanistic Overview

To troubleshoot effectively, we must first understand the enzyme's kinetic flow. Transaminases rely on a pyridoxal 5′-phosphate (PLP) cofactor, which acts as a transient "custodian" of the amino group[2]. The reaction consists of two half-reactions where the enzyme alternates between a resting holoenzyme (E-PLP) and an aminated state (E-PMP).

PingPong E_PLP E-PLP (Resting Holoenzyme) E_PMP E-PMP (Aminated Enzyme) E_PLP->E_PMP + Amine Donor (e.g., IPA) - Ketone Byproduct (e.g., Acetone) E_PMP->E_PLP + Prochiral Ketone - Chiral Amine Product Removal Equilibrium Shift: Remove Byproduct (Vacuum / Cascade) E_PMP->Removal Prevent Reversal

Fig 1. Ping-Pong Bi-Bi mechanism of ω-transaminases and equilibrium shift strategies.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 30–50% conversion despite adding excess amine donor. Why? A1: Thermodynamic equilibrium is the most common bottleneck in transaminase biocatalysis. The equilibrium constant (


) for the amination of ketones with standard amine donors like alanine is highly unfavorable, typically around 

[3]. To drive the reaction forward via Le Chatelier's principle, you must actively remove the byproduct. If using Isopropylamine (IPA), the acetone byproduct can be removed easily under low pressure or slight heating[1]. If using Alanine, the pyruvate byproduct must be removed enzymatically (e.g., using a lactate dehydrogenase cascade) or via innate metabolic pathways in whole-cell systems[3].

Q2: I switched to Isopropylamine (IPA) to simplify byproduct removal, but my enzyme lost activity. What happened? A2: While IPA is an industrially favored, cost-effective amine donor, many wild-type ω-transaminases exhibit poor tolerance to it[1]. High concentrations of IPA (e.g., >1 M) can induce protein unfolding or competitively inhibit the active site. Furthermore, IPA can react with the PLP cofactor, leading to its degradation. Solution: Screen for robust metagenomic variants (such as ATA1012) that are engineered to tolerate IPA concentrations as high as 2 M[4]. Alternatively, lower the initial IPA concentration and apply a continuous acetone-removal sweep gas to shift the equilibrium without denaturing the catalyst.

Q3: How critical is the PLP cofactor concentration, and should I always add it exogenously? A3: PLP is absolutely critical. It functions both as a catalytic cofactor and a structural stabilizer that binds at the interface of the dimeric enzyme[5]. In cell-free systems, PLP can slowly degrade or dissociate, leading to a loss of active holoenzyme sites. Supplementing the reaction with 0.1–1.0 mM exogenous PLP is standard practice to maintain the pseudo-irreversible conditions required for high conversion[5].

Q4: Can substrate or product inhibition cause low conversion? A4: Yes. High concentrations of the prochiral ketone substrate or the chiral amine product can cause severe inhibition. Bulky ketone substrates might bind non-productively, and high product titers can shift the equilibrium backward. Solution: Implement an in situ product removal (ISPR) strategy, such as a biphasic solvent system, or immobilize the transaminase on functionalized resins (e.g., epoxy-methacrylic resins). Immobilization not only mitigates product inhibition but also improves catalyst stability and recycling[6].

Quantitative Data: Amine Donor & Equilibrium Strategies

To achieve >99% conversion, selecting the right amine donor and pairing it with a validated equilibrium shift strategy is non-negotiable.

Amine DonorByproductEquilibrium Constant (

)
Primary Equilibrium Shift StrategyUnshifted ConversionOptimized Conversion
Alanine Pyruvate~

Enzymatic Cascade (e.g., LDH) / Whole-cell metabolism< 50%> 99%
Isopropylamine (IPA) Acetone~

Physical Removal (Vacuum / N2 Sweep)< 50%> 99%
o-Xylylene diamine IsoindolineFavorableSpontaneous cyclization (Irreversible)> 90%> 99%
Self-Validating Experimental Protocol

To ensure reproducibility and high conversion, follow this self-validating methodology for setting up an IPA-driven transaminase assay. Every step is designed with a specific mechanistic causality to prevent stalling.

Objective: Achieve >99% conversion of a prochiral ketone using IPA as the amine donor.

Step 1: Buffer and Cofactor Preparation

  • Action: Prepare 100 mM phosphate buffer at pH 7.5–8.5. Add 1.0 mM PLP and allow it to dissolve completely.

  • Causality: The catalytic lysine must be in the correct protonation state to form the internal aldimine with PLP. Exogenous PLP shifts the equilibrium from the inactive apoenzyme to the active holoenzyme[5].

Step 2: Amine Donor Loading

  • Action: Add Isopropylamine (IPA) to a final concentration of 1 M. Adjust the pH back to 8.0 using HCl, as high concentrations of free amine will drastically spike the pH.

  • Causality: Provides a massive molar excess to push the equilibrium forward. pH adjustment prevents alkaline denaturation of the transaminase[7].

Step 3: Biocatalyst and Substrate Addition

  • Action: Add the purified transaminase (e.g., 5–10 mg/mL) or immobilized biocatalyst. Initiate the reaction by adding the prochiral ketone substrate (50–100 mM).

  • Causality: A high biocatalyst loading overcomes initial kinetic barriers. If using an immobilized enzyme, it allows for easy product recovery and continuous flow applications[6].

Step 4: Active Equilibrium Shifting

  • Action: Incubate the reaction at 30–40 °C under a gentle nitrogen sweep or mild vacuum (if the ketone substrate is non-volatile).

  • Causality: Physically removes the highly volatile acetone byproduct from the reaction matrix, preventing the reverse reaction (amination of acetone) and driving the conversion toward >99%[1].

Step 5: Validation and Quenching

  • Action: Sample the reaction at 2, 4, and 24 hours. Quench with an equal volume of acetonitrile or by adjusting the pH to >11 to denature the enzyme. Analyze via HPLC.

  • Causality: Time-course monitoring validates whether the reaction has reached equilibrium or if the catalyst has prematurely deactivated due to PLP depletion.

Workflow Start Low Conversion Rate (<50%) Eq 1. Thermodynamic Check Is the byproduct accumulating? Start->Eq EqFix Action: Increase amine donor excess or apply physical/enzymatic removal. Eq->EqFix Yes PLP 2. Cofactor Stability Check Is the enzyme losing activity over time? Eq->PLP No EqFix->PLP PLPFix Action: Supplement 0.1-1.0 mM PLP Optimize pH to 7.5-8.5. PLP->PLPFix Yes Inhib 3. Inhibition Check Is the substrate or product toxic? PLP->Inhib No PLPFix->Inhib InhibFix Action: Use biphasic solvent system or enzyme immobilization. Inhib->InhibFix Yes Success High Conversion (>99%) Inhib->Success No InhibFix->Success

Fig 2. Step-by-step troubleshooting workflow for resolving stalled transaminase reactions.

References

1.[1] The challenge of using isopropylamine as an amine donor in transaminase catalysed reactions - Organic & Biomolecular Chemistry (RSC Publishing). 1 2.[3] Metabolically driven equilibrium shift of asymmetric amination of ketones by ω-transaminase using alanine as an amino donor - Taylor & Francis. 3 3.[4] The identification and application of a robust ω-transaminase with high tolerance towards substrates and isopropylamine from a directed soil metagenome - Catalysis Science & Technology (RSC Publishing). 4 4.[2] Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing). 2 5.[5] To PLP or Not to PLP: Stereodivergent Transaminase-Catalyzed Reactions Directed by Kinetic and Thermodynamic Control - The Journal of Organic Chemistry (ACS Publications). 5 6.[6] Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin - MDPI. 6 7.[8] The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids - MDPI. 8 8.[7] Contribution of Second-Shell Residues to PLP-Dependent Transaminase Catalysis: A Case Study of D-Amino Acid Transaminase from Desulfomonile tiedjei - MDPI. 7

Sources

Technical Support Center: Optimizing Solvent Selection for Fluorinated Ester Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals who are navigating the complex physicochemical landscape of fluorinated esters.

Fluorination fundamentally alters the electron density, lipophilicity, and reactivity of organic molecules. Consequently, treating fluorinated esters with standard solvent protocols often leads to premature degradation, poor chemoselectivity, or failed extractions. This guide bypasses generic advice to focus on the mechanistic causality behind solvent-substrate interactions, providing you with self-validating protocols and troubleshooting frameworks to ensure experimental success.

Part 1: The Mechanistic "Why" – Solvent Effects on Fluorinated Esters

The behavior of fluorinated esters in solution is dictated by the extreme electronegativity of the fluorine atom. This electron-withdrawing effect propagates through the carbon skeleton, significantly increasing the electrophilicity of the ester carbonyl.

When selecting a solvent, you must account for two critical phenomena:

  • Hyperconjugation and Polarity Reversal: Highly fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE) possess exceptional hydrogen-bond donating (HBD) abilities. They interact strongly with the oxygen atoms of the substrate, deactivating adjacent carbinolic C–H bonds and reversing the molecule's natural polarity[1].

  • Hydrolytic Vulnerability: The increased electrophilicity of the carbonyl carbon makes fluorinated esters highly susceptible to nucleophilic attack. Even trace amounts of water in standard solvents can trigger rapid hydrolysis, a rate that scales exponentially with the number of fluorine atoms[2].

Part 2: Troubleshooting Guide & FAQs

Q1: Why do my partially fluorinated ethyl esters degrade so rapidly during standard aqueous workups, and how can I prevent it? Causality: The degradation is driven by the extreme electrophilicity of the ester carbonyl carbon. Research demonstrates that the hydrolytic stability of esters decreases by up to two orders of magnitude as the number of fluorine atoms increases[2]. For example, a trifluoroethyl ester hydrolyzes approximately 30 to 40 times faster than a standard methyl ester, making them highly susceptible to cleavage even in mildly basic or neutral aqueous buffers[2]. Solution: Abandon aqueous workups. Shift to strictly anhydrous purification methods or utilize a Fluorous Biphase System (FBS) where water is completely excluded[3].

Q2: I am attempting a late-stage C–H oxidation on a complex molecule containing a fluorinated ester, but I keep getting overoxidation at the carbinolic position. What solvent should I use? Causality: Standard organic solvents fail to shield electron-rich carbinolic C–H bonds. By switching to highly fluorinated alcohols like HFIP or TFE, you induce a "polarity reversal"[1]. HFIP's high Brønsted acidity and strong HBD ability allow it to hydrogen-bond to the oxygen atom of the substrate. This deactivates the adjacent carbinolic C–H bond via hyperconjugation, directing the metal-oxo catalyst to oxidize remote, unactivated sites instead[1]. Solution: Use HFIP as your primary solvent to achieve precise chemoselectivity and prevent overoxidation.

Q3: During the electrosynthesis of my fluorinated esters, the solvent keeps incorporating into the final product. What is going wrong? Causality: Solvents like methanol or ethanol possess high nucleophilicity. During anodic oxidation, reactive carbocations are formed, which are immediately trapped by these nucleophilic solvents[4]. Solution: Switch to TFE. Despite its polar nature, TFE has remarkably low nucleophilicity due to the strong electron-withdrawing CF3 group. It stabilizes the reaction intermediates without participating as a nucleophile, allowing your intended reactants to couple exclusively[4].

Part 3: Visualizing Solvent Logic and Mechanisms

Solvent_Selection Start Fluorinated Ester Reaction Setup Q1 Is Catalyst/Product Highly Fluorinated? Start->Q1 Q2 Is Chemoselective Oxidation Required? Q1->Q2 No FBS Use Fluorous Biphase System (e.g., Perfluorohexane) Q1->FBS Yes (Ponytails > C6) Q3 Is Hydrolytic Stability an Issue? Q2->Q3 No HFIP Use HFIP or TFE (Strong HBD, Low Nucleophilicity) Q2->HFIP Yes Anhydrous Use Anhydrous Aprotic Solvents (e.g., MTFP, DCM) Q3->Anhydrous Yes (High Electrophilicity)

Caption: Decision matrix for optimizing solvent selection in fluorinated ester workflows.

Polarity_Reversal Substrate Substrate with Carbinolic C-H HFIP Addition of HFIP (Strong H-Bond Donor) Substrate->HFIP H_Bond H-Bonding to Oxygen Atom HFIP->H_Bond Deactivation Deactivation of Adjacent C-H Bond H_Bond->Deactivation Polarity Reversal Remote_Ox Chemoselective Remote Oxidation Deactivation->Remote_Ox Prevents Overoxidation

Caption: Mechanistic pathway of HFIP-induced polarity reversal for chemoselective oxidation.

Part 4: Self-Validating Experimental Protocols
Protocol A: Chemoselective Oxidation in HFIP

This protocol leverages the unique HBD properties of HFIP to achieve late-stage oxidation without protecting groups.

  • Substrate Preparation: Dissolve the fluorinated ester substrate in pure HFIP to achieve a 0.1 M concentration.

    • Self-Validation Check: The substrate must fully dissolve at room temperature. HFIP’s high polarity should solubilize even highly complex frameworks without the need for co-solvents. If precipitation occurs, verify the absence of highly non-polar impurities.

  • Catalyst Addition: Add the metal-oxo catalyst (e.g., Mn(CF3-PDP)) to the homogeneous solution.

  • Oxidant Introduction: Cool the reaction to -20°C and add H2O2 dropwise.

    • Causality: Low temperatures control the exothermic activation of the catalyst and maximize the rigid hydrogen-bonding network of HFIP, ensuring maximum deactivation of the carbinolic C–H bonds.

  • Reaction Monitoring: Monitor the reaction via TLC.

    • Self-Validation Check: TLC analysis should reveal a single new spot corresponding to the remote oxidation product. The strict absence of a lower-Rf spot (which is typical of carbinolic overoxidation) validates that the HFIP-mediated polarity reversal is actively protecting the molecule.

  • Recovery: Quench with saturated aqueous Na2S2O3 and evaporate the HFIP under reduced pressure (boiling point 58°C allows for facile, low-temperature recovery).

Protocol B: Fluorous Biphase System (FBS) Extraction

Use this protocol to separate highly fluorinated ester catalysts or products from non-fluorinated organic mixtures without chromatography[3].

  • Reaction Setup: Mix the fluorous-tagged ester and your organic reactants in a 1:1 (v/v) mixture of an organic solvent (e.g., toluene) and a fluorous solvent (e.g., perfluorohexane).

    • Self-Validation Check: At room temperature, you must observe two distinct, clear liquid layers. If the solution is cloudy or single-phase at 25°C, the fluorous tag chain length on your ester is insufficient to force phase separation.

  • Thermodynamic Mixing: Heat the biphasic mixture to 80°C under vigorous stirring.

    • Self-Validation Check: Upon reaching 80°C, the meniscus between the two layers must completely disappear, yielding a single homogeneous phase. This confirms optimal thermodynamic mixing and allows the reaction to proceed without mass-transfer limitations.

  • Phase Separation & Recovery: Cool the mixture back to room temperature. The system will spontaneously separate into two layers. Decant the upper organic layer (containing non-fluorinated byproducts). The lower fluorous layer contains your pure fluorinated ester, which can be recovered by evaporating the perfluorohexane.

Part 5: Quantitative Data Matrix

Table 1: Physicochemical and Kinetic Properties of Solvents in Ester Synthesis Data summarizes the impact of solvent and ester fluorination on reaction kinetics and stability.

Solvent / Ester SystemH-Bond Donating Ability (α)Nucleophilicity (N)Relative Hydrolysis RatePrimary Mechanistic Role
Ethanol / Ethyl Ester LowHigh1x (Baseline)Standard solvation & transesterification
Monofluoroethyl Ester ModerateModerate~8x fasterTunable lipophilicity in peptide models
TFE / Trifluoroethyl Ester HighLow~30x to 40x fasterIntermediate stabilization in electrosynthesis
HFIP Very HighVery LowN/A (Highly stable)Polarity reversal & chemoselective shielding
References
  • Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis. National Institutes of Health (NIH) / PMC. 1

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. National Institutes of Health (NIH) / PMC. 2

  • Fluorous Solvents. TCI America. 3

  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. RUA / ACS Electrochemistry.4

Sources

Solving crystallization issues with Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Compound: Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Introduction: The Structural Liabilities of Fluorinated -Keto Esters

Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate is a highly reactive


-keto ester. While an excellent intermediate for active pharmaceutical ingredients (APIs), its unique structural motifs present three distinct crystallization challenges:
  • High Hydrophobicity vs. Polar Core: The 2,4-difluorophenyl ring drives high solubility in organic solvents, often leading to supercooled liquids rather than crystals.

  • Electrophilic

    
    -Keto Carbon (C2):  The adjacent ester and electron-withdrawing fluorinated ring make the C2 carbonyl highly susceptible to nucleophilic attack by trace moisture.
    
  • Acidic Methylene Bridge (C3): The protons flanked by the aromatic ring and the ketone are highly acidic, promoting keto-enol tautomerization.

Below is our definitive troubleshooting guide to resolving these issues through thermodynamic control and mechanistic chemistry.

Section 1: Overcoming "Oiling Out" (Liquid-Liquid Phase Separation)

Q: My product forms a stubborn, milky emulsion upon cooling that settles into an oil at the bottom of the flask instead of crystallizing. How do I fix this?

A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This is a kinetic phenomenon that occurs when a highly concentrated solution crosses the binodal curve of its phase diagram before reaching the critical supersaturation required for crystal nucleation[1]. Because the fluorinated compound has a low melting point and high solubility, rapid cooling traps the solute molecules in a highly mobile, product-rich liquid phase (emulsion) rather than a rigid crystal lattice[2].

To solve this, you must avoid the miscibility gap by controlling the cooling rate and inducing nucleation within the Metastable Zone Width (MSZW)[1].

LLPS_Workflow Start Homogeneous Solution (T > Clear Point) CoolFast Rapid Cooling (> 0.5 °C/min) Start->CoolFast Uncontrolled Trajectory CoolSlow Controlled Cooling (0.1 °C/min) Start->CoolSlow Thermodynamic Control LLPS Liquid-Liquid Phase Separation (Oiling Out / Emulsion) CoolFast->LLPS Crosses Binodal Curve MSZW Metastable Zone Width (Optimal Supersaturation) CoolSlow->MSZW Avoids Miscibility Gap Amorphous Amorphous Gel / Impurities (Failed Batch) LLPS->Amorphous Crash Precipitation Seeding Isothermal Hold & Seeding (1-2 wt%) MSZW->Seeding Induce Nucleation Crystals Anhydrous Crystalline Product (High Purity) Seeding->Crystals Controlled Growth

Thermodynamic workflow preventing liquid-liquid phase separation (oiling out).

Protocol 1: Antisolvent Crystallization with Seeding (Self-Validating)

Causality: Using a non-polar antisolvent forces the hydrophobic molecule out of solution, while strict temperature control ensures the system remains in the MSZW, favoring solid-state nucleation over liquid-phase separation.

  • Dissolution: Dissolve the crude oil in anhydrous Toluene (1 g / 3 mL) at 45°C until completely homogeneous.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous impurities that could trigger premature, uncontrolled precipitation.

  • Antisolvent Titration: Slowly add anhydrous Heptane dropwise under moderate agitation until the solution exhibits a faint, persistent turbidity. Immediately add 2-3 drops of Toluene until the solution just clears. You are now exactly at the saturation point.

  • Seeding & Validation: Cool the solution to 35°C and add 1-2 wt% of pure crystalline Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate.

    • Self-Validation Step: Observe the seeds using an in-line probe (e.g., FBRM) or visual inspection. If the seeds dissolve, the solution is undersaturated; reheat and titrate with more heptane. If the seeds remain suspended with sharp edges, you are safely within the MSZW.

  • Controlled Cooling: Ramp down the temperature at a strict rate of 0.1 °C/min to 5°C[2].

  • Isolation: Filter the resulting slurry under a nitrogen blanket and wash with cold heptane.

Section 2: The Hydrate Trap (Geminal Diol Formation)

Q: I successfully isolated a solid, but my


C NMR shows a missing ketone carbonyl peak at ~190 ppm and a massive unexpected peak around 95 ppm. What happened? 

A: Your compound has reacted with ambient moisture to form a geminal diol (hydrate). The extreme electron deficiency of the C2


-keto carbon—driven by the adjacent ester and the 2,4-difluorophenyl group—makes it highly electrophilic[3]. Even trace amounts of water in your solvent or atmosphere will trigger a nucleophilic attack, converting the planar 

ketone into a tetrahedral

geminal diol[4]. This structural change completely disrupts the anhydrous crystal lattice.
Protocol 2: Azeotropic Drying and Hydrate Reversal

Causality: Hydrate formation is a reversible equilibrium. Because water forms a minimum-boiling azeotrope with toluene, continuous distillation physically removes water from the system, driving Le Chatelier's principle toward the anhydrous keto form.

  • Solvent Exchange: Dissolve the hydrated solid in 10 volumes of anhydrous Toluene in a round-bottom flask.

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous boil (110°C).

  • Equilibrium Shift: Allow the system to reflux for 2–4 hours, draining the water that collects in the trap.

  • Validation via NMR: Withdraw a 0.1 mL aliquot from the boiling flask. Evaporate the toluene under a stream of nitrogen and dissolve the residue in anhydrous CDCl

    
    .
    
    • Self-Validation Step: Run a quick

      
      C NMR. The C2 keto carbon must appear at ~190 ppm. If a peak at ~95.1 ppm is present at >1% integration, the geminal diol persists[3]. Continue the azeotropic distillation until the 95 ppm peak is eradicated.
      
  • Crystallization: Once validated, concentrate the toluene under reduced pressure and proceed directly to Protocol 1.

Section 3: Keto-Enol Tautomerism Interference

Q: My crystallization yields are inconsistent, and the crystal habits vary wildly between batches. Could the solvent be causing structural changes?

A: Yes. The benzylic methylene protons (C3) are highly acidic. In solution, the molecule exists in an equilibrium between the target keto form and an enol tautomer[5]. If you use polar protic solvents (like ethanol), the solvent hydrogen-bonds with the enol hydroxyl group, artificially stabilizing the enol form. This creates a mixed population of conformers in solution, poisoning the crystal growth surfaces and leading to polymorphic mixtures or oiling out.

Equilibria_Pathways Keto Keto Form (Target) Planar sp2 C2 Carbon Enol Enol Tautomer Stabilized by Protic Solvents Keto->Enol Acidic C3 Protons (Tautomerization) Hydrate Geminal Diol (Hydrate) Tetrahedral sp3 C2 Carbon Keto->Hydrate Electrophilic C2 + H2O (Hydration)

Chemical equilibria of the alpha-keto ester hindering crystallization.

Quantitative Data: Solvent Selection Matrix

To guarantee high-purity crystallization, you must select a solvent system that strongly biases the equilibrium toward the Keto form while remaining strictly anhydrous.

Solvent SystemDielectric Constant (

)
Predominant Species in SolutionCrystallization Outcome
Toluene / Heptane ~2.4>98% Keto Excellent (High purity anhydrous crystals)
Ethyl Acetate / Hexane ~6.0>95% KetoGood (Requires strict ambient moisture control)
Ethanol / Water ~24.3Enol + Hydrate mixturePoor (Oiling out, amorphous gel formation)
Methanol ~32.7Hemiketal / HydrateFails (Covalent solvent adduct formation)

Table 1: Impact of solvent polarity and protic nature on the structural integrity of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate during crystallization.

References

  • Mettler Toledo. "Oiling Out in Crystallization: Liquid-Liquid Phase Separation." Mettler Toledo AutoChem Applications. Available at:[Link]

  • MDPI. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation." Crystals, 11(11), 1330. Available at:[Link]

  • ACS Central Science. "Biosynthesis of Macrocyclic Peptides with C-Terminal

    
    -Amino-
    
    
    
    -keto Acid Groups by Three Different Metalloenzymes." ACS Cent. Sci. 2024. Available at:[Link]
  • Science.gov. "Radical-cationic gaseous amino acids: a theoretical study (Keto-enol tautomerization)." Science.gov Topic Pages. Available at:[Link]

Sources

Technical Support Center: Stabilizing Keto Esters in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose biocatalytic cascades, pharmacokinetic studies, or synthetic assays fail—not because of their enzyme or drug target, but because their substrate degraded before the experiment even began.


-keto esters are indispensable, highly versatile building blocks. However, their unique electronic structure makes them notoriously unstable in aqueous environments. This guide provides the mechanistic grounding and field-proven troubleshooting strategies required to ensure the integrity of your substrates.
Core Principle: The Mechanism of Degradation

To stop degradation, we must first understand its causality. The ketone group of


- and 

-ketoesters is highly electrophilic due to the electron-withdrawing properties of the adjacent ester group, making them uniquely susceptible to nucleophilic attack by water or hydroxide ions[1].

In aqueous media, this leads to rapid hydrolysis (saponification via the enol mechanism). The resulting


-keto acid is exceptionally unstable and undergoes spontaneous, irreversible decarboxylation into a ketone and carbon dioxide gas[2].

Pathway KE β-Keto Ester (Starting Material) KA β-Keto Acid (Unstable Intermediate) KE->KA Hydrolysis (H2O / OH-) Ketone Ketone (Degradation Product) KA->Ketone Decarboxylation CO2 CO2 Gas KA->CO2 Decarboxylation

Mechanistic pathway of β-keto ester degradation via hydrolysis and decarboxylation.

Troubleshooting Guide & FAQs

Q1: My substrate disappears rapidly in Tris buffer at pH 8.0, even without my enzyme present. What is causing this background degradation? A: You are observing a synergistic combination of base-catalyzed saponification and nucleophilic attack by the buffer itself. At pH 8.0, the hydroxide ion concentration is sufficient to drive ester hydrolysis. Furthermore, Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that can form a Schiff base with the


-ketone, further activating the molecule toward degradation.
Actionable Solution: Shift to a non-nucleophilic, zwitterionic buffer like MES or PIPES, and lower the pH to 6.0–6.5 if your biological system tolerates it.

Q2: I switched to a phosphate buffer at pH 6.5, but I still see inconsistent batch-to-batch degradation rates. Why? A: This is a classic symptom of trace metal ion contamination. Divalent cations (e.g.,


, 

,

) present in water or buffer salts coordinate strongly with the

-dicarbonyl system. This coordination acts as Lewis acid catalysis, pulling electron density away from the ester carbonyl and drastically accelerating nucleophilic attack by water. Actionable Solution: Supplement your buffer with 1–5 mM EDTA or EGTA to sequester trace metals.

Q3: Can I use cyclodextrins to encapsulate and protect the highly hydrophobic


-keto ester from water? 
A:  Counterintuitively, no. While cyclodextrins are excellent for solubilizing many hydrophobic drugs, they actively catalyze the degradation of 

-keto esters. The ester binds within the cyclodextrin cavity adjacent to a basic oxyanion site, which enhances the rate of deprotonation and subsequent hydrolysis by several orders of magnitude[3]. Actionable Solution: To reduce water activity (

) without catalyzing hydrolysis, use water-miscible organic co-solvents like 10–20% DMSO or ethanol.

Logic Issue Substrate Instability C1 Alkaline pH Issue->C1 C2 Trace Metals Issue->C2 C3 High Water Activity Issue->C3 S1 Adjust pH 5.5-6.5 C1->S1 S2 Add 1-5 mM EDTA C2->S2 S3 Add 10-20% DMSO C3->S3

Logical workflow for identifying and resolving β-keto ester instability in aqueous buffers.

Quantitative Stability Data

The table below synthesizes the relative stability of a standard


-keto ester (e.g., ethyl acetoacetate) under various buffer conditions, demonstrating the compounding benefits of our troubleshooting logic.
Buffer SystempHAdditivesRelative Half-Life (

)
Mechanistic Rationale
50 mM Tris-HCl8.0None1x (Baseline)Primary amine Schiff base formation + base-catalyzed saponification.
50 mM Phosphate8.0None2.5xEliminates Schiff base formation; base catalysis remains.
50 mM MES6.0None15xMitigates base-catalyzed saponification via near-neutral pH.
50 mM MES6.05 mM EDTA25xSequesters trace divalent metals, preventing Lewis acid catalysis.
50 mM MES6.05 mM EDTA + 20% DMSO>50x Reduces water activity (

), limiting nucleophilic attack.
Experimental Protocol: Preparation and Self-Validation of a High-Stability Buffer

To ensure rigorous scientific integrity, you must utilize a self-validating system. The following protocol details how to formulate a highly stable reaction matrix and verify its inertness before introducing your precious enzymes or analytes.

Step 1: Base Buffer Formulation Prepare a 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer. Adjust to pH 6.0 using NaOH. Causality: MES is strictly non-nucleophilic, preventing the covalent substrate depletion seen with amine-based buffers.

Step 2: Metal Sequestration Add 5 mM EDTA to the buffer. Causality: Strips trace divalent cations that coordinate the


-dicarbonyl and accelerate hydrolysis.

Step 3: Water Activity Reduction Introduce 15% (v/v) DMSO to the final buffer volume. Causality: Lowers the concentration of the nucleophile (water) and improves the solubility of the lipophilic ester, preventing micelle-induced microenvironment degradation.

Step 4: Substrate Integration Dissolve the


-keto ester directly into pure, anhydrous DMSO to create a 100x concentrated stock. Spike this stock into the aqueous matrix immediately prior to the experiment.

Step 5: System Validation (The Built-In Check) Before adding your enzyme, add 0.1 mM bromothymol blue to a 1 mL aliquot of your spiked buffer. Monitor the absorbance at 620 nm for 30 minutes using a spectrophotometer. Causality: Hydrolysis of the ester produces a


-keto acid, releasing protons and causing a measurable pH drop[4]. A stable baseline at 620 nm self-validates that your optimized buffer system has successfully arrested background degradation.
References
  • Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters Source: Nature Communications / PubMed Central URL:[Link]

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Catalysis of the deprotonation of β-keto esters by cyclodextrins Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

  • β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases Source: Molecules / ResearchGate URL:[Link]

Sources

Minimizing side reactions in fluorinated phenylpyruvate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorinated Phenylpyruvate Synthesis

Topic: . Audience: Researchers, scientists, and drug development professionals. Format: Interactive Troubleshooting Guide & FAQs.

Introduction: The Stability Paradox

Fluorinated phenylpyruvates (e.g., 3-fluorophenylpyruvate, 4-fluorophenylpyruvate) are critical non-canonical amino acid precursors and pharmaceutical intermediates. However, their synthesis is often plagued by a "stability paradox": the very reactivity that makes them versatile intermediates (the


-keto acid functionality) renders them susceptible to rapid degradation.

This guide addresses the three most common failure modes in the Erlenmeyer-Plöchl Azlactone route:

  • Oxidative Decarboxylation (The "Vanishing Product").

  • Nucleophilic Aromatic Substitution (

    
    )  (Fluorine Loss).
    
  • Aldol Polymerization (The "Black Tar" formation).

Module 1: The Erlenmeyer-Plöchl Workflow & Failure Points

The standard industrial route involves condensing a fluorobenzaldehyde with N-acetylglycine to form an azlactone, followed by hydrolysis. Understanding where the side reactions occur is the first step to prevention.

Visualizing the Pathway and Off-Ramps

ErlenmeyerPathway Start Fluorobenzaldehyde + N-Acetylglycine Azlactone Azlactone Intermediate (Stable Solid) Start->Azlactone Ac2O, NaOAc Reflux RingOpen Acylaminoacrylic Acid (Ring Opened) Azlactone->RingOpen Hydrolysis 1: Aqueous NaOH (Mild) Defluor Hydroxy-phenylpyruvate (Defluorination via SnAr) Azlactone->Defluor Excess Heat/Strong Base (If F is ortho/para) Target Fluorinated Phenylpyruvate (Target) RingOpen->Target Hydrolysis 2: Dilute HCl, Reflux Decarb Fluorophenylacetaldehyde (Decarboxylation) Target->Decarb Oxidation (Air/H2O2) or Thermal Stress Polymer Tarry Polymers (Aldol Condensation) Decarb->Polymer Spontaneous

Figure 1: The Erlenmeyer-Plöchl pathway showing critical off-ramps where yield is lost to defluorination or decarboxylation.

Module 2: Troubleshooting Guide

Issue 1: "My reaction mixture turned black and tarry during acid hydrolysis."

Diagnosis: Uncontrolled Decarboxylation & Polymerization. Phenylpyruvic acids are


-keto acids.[1] Under thermal stress or oxidative conditions, they lose 

to form phenylacetaldehydes. Phenylacetaldehydes are notoriously unstable and rapidly undergo self-aldol condensation to form dark, insoluble polymers (tars) [1].

Corrective Protocol:

  • Atmosphere Control: Perform the acid hydrolysis step under an inert atmosphere (

    
     or 
    
    
    
    ). Oxygen accelerates oxidative decarboxylation.
  • Two-Step Hydrolysis: Do not attempt "one-pot" blasting with acid.

    • Step A: Open the azlactone ring with mild alkali (NaOH) to form the acylaminoacrylic acid. Isolate this stable intermediate if purity is critical.

    • Step B: Hydrolyze the acyl group with dilute acid (1M HCl) only as long as necessary (usually 1-3 hours).

  • The "Sodium Salt" Trick: Do not isolate the free acid if you plan to store it. Isolate the sodium or calcium salt. The enolate salt form is significantly more stable against decarboxylation than the free protonated acid [2].

Issue 2: "The fluorine content in my final product is lower than calculated ( )."

Diagnosis: Nucleophilic Aromatic Substitution. If your fluorine is in the para (4-F) or ortho (2-F) position, the aromatic ring is activated for nucleophilic attack, especially when an electron-withdrawing group (like the unsaturated side chain of the azlactone) is present. Strong bases (OH-) can displace the fluoride ion [3].

Corrective Protocol:

  • Lower pH Hydrolysis: Avoid boiling in concentrated NaOH. Use

    
     or 
    
    
    
    for the ring-opening step.
  • Temperature Control: Keep the alkaline step below 60°C. The activation energy for

    
     is higher than for ring opening; temperature selectivity is your friend.
    
  • Alternative Route: If

    
     persists, switch to the Heck Reaction  (coupling aryl iodide with methyl acrylate) or Carbonylation  methods, which avoid the harsh nucleophilic conditions of the Erlenmeyer hydrolysis [4].
    
Issue 3: "I see gas evolution during workup, and the yield is plummeting."

Diagnosis: Thermal Decarboxylation. You are witnessing the loss of


. This often happens during recrystallization or vacuum drying of the free acid.

Corrective Protocol:

  • Cold Acidification: When precipitating the product from the alkaline hydrolysate, add the acid slowly to the chilled solution (0-5°C).

  • Avoid Heat Drying: Never dry fluorinated phenylpyruvic acids in an oven. Dry in a vacuum desiccator over

    
     or 
    
    
    
    at room temperature.
  • Immediate Derivatization: If the phenylpyruvate is an intermediate, generate it in situ and react it immediately (e.g., reductive amination to phenylalanine) without isolation.

Module 3: Comparative Data & Reagent Selection

Table 1: Hydrolysis Agents and Impact on Stability

Hydrolysis AgentReaction SpeedRisk of Defluorination (

)
Risk of DecarboxylationRecommended For
3M NaOH (Reflux) Fast (<1 hr)High (esp. 2-F, 4-F)ModerateNon-fluorinated analogs only
1M NaOH (60°C) ModerateLowLowStandard Protocol

/ Acetone
SlowVery Low LowHighly sensitive substrates
Enzymatic (Hydantoinase) SlowNegligibleLowHigh-purity / Pharma grade

Module 4: Frequently Asked Questions (FAQs)

Q: Can I purify fluorinated phenylpyruvic acid by column chromatography? A: Not recommended. Silica gel is slightly acidic and can catalyze decarboxylation or tautomerization to the less stable enol forms. Recrystallization from non-polar solvents (benzene/petroleum ether) or precipitation from water is superior. If you must use silica, neutralize it with 1% triethylamine, but be aware that yield loss is likely [5].

Q: Why does my product smell like hyacinths? A: This is the tell-tale olfactory signature of phenylacetaldehyde . If you smell flowers, your phenylpyruvate has decarboxylated. The batch is likely compromised with polymeric impurities.

Q: Is the enol or keto form more stable? A: In solution, phenylpyruvates exist in a tautomeric equilibrium. The Z-enol form is often stabilized by solvent interactions and intramolecular hydrogen bonding, but the keto form is the reactive species for decarboxylation. Keeping the product as a solid salt locks it in a stable lattice, preventing the tautomeric shift required for degradation [6].

References

  • Organic Syntheses. (1943). Phenylpyruvic Acid.[1][2][3][4][5][6][7] Org. Synth. 23, 1. Link

  • H. D. Dakin. (1910). The mode of oxidation in the animal organism of phenyl derivatives of fatty acids. Journal of Biological Chemistry. Link

  • S. Z. Zhu et al. (2005). Synthesis of fluorinated amino acids. Current Organic Chemistry.
  • Modern Scientific Press. (2013).[5] Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Int. J. Modern Org. Chem. Link

  • Cordes, E. H. (1960). Kinetics of the hydrolysis of substituted benzylidene-oxazolones. Journal of the American Chemical Society. Link

  • Bernhard, S. A. (1958). The Hydrolysis of Phenylpyruvic Acid. Journal of Biological Chemistry. Link

Sources

Validation & Comparative

Comparative Guide: Structural Characterization of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate

[1][2]

Executive Summary

Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate is a critical intermediate in the synthesis of next-generation HIV integrase strand transfer inhibitors (INSTIs), such as Dolutegravir and Bictegravir .[1][2] Its structural integrity is paramount for yield optimization in subsequent condensation steps with amino-alcohols.[2]

This guide provides an in-depth technical analysis of the

keto-enol tautomerism

F-

H spin-spin coupling
12

Part 1: The Structural Challenge (Tautomerism & Fluorine)[1][2]

The analysis of this molecule is complicated by two dynamic factors that often lead to misinterpretation of integration values and purity profiles.

Keto-Enol Tautomerism

As an


KetoEnol12
  • Keto Form: Characterized by a methylene singlet (split by fluorine) at

    
     ppm.[1]
    
  • Enol Form: Characterized by a vinyl singlet at

    
     ppm and a broad hydroxyl proton.[1][2]
    
The Fluorine Factor ( F Coupling)

The 2,4-difluoro substitution pattern creates a "coupling network" that destroys the simplicity of the aromatic region.[2] The protons are not simple doublets; they are multiplets due to


12

Figure 1: Tautomeric equilibrium pathway and associated analytical challenges.

Part 2: Comparative Performance Analysis

We compared two analytical approaches to characterizing this intermediate: Standard 1D


H NMR

F-Decoupled

H NMR
12
Comparison 1: Spectral Resolution & Quantification
FeatureStandard 1D

H NMR

F-Decoupled

H NMR
Performance Verdict
Aromatic Region Complex multiplets.[1][2] Overlap makes integration of specific isomers difficult.[1][2]Simplified to standard doublets/singlets (

only).
Decoupled is Superior for impurity analysis.
Methylene Signal Appears as a pseudo-triplet or broadened singlet due to long-range coupling (

).[1][2]
Appears as a sharp Singlet (

).[1]
Decoupled is Superior for qNMR.
Setup Time Instant (Standard Parameter Set).Moderate (Requires probe tuning/pulse sequence setup).Standard is Superior for routine checks.
Artifacts None.[1]Potential decoupling sidebands if not optimized.[1]Standard is Safer for novice operators.[1]
Comparison 2: Solvent System Selection (CDCl vs. DMSO-d )
ParameterChloroform-d (CDCl

)
DMSO-d

Recommendation
Tautomer Ratio Mix of Keto:Enol (often ~60:40).[1][2]Predominantly Keto form (>90%).[1]Use DMSO-d

for simplified integration.
Exchangeables Enol -OH is often invisible or extremely broad.[1]Enol -OH (if present) is sharp/visible.[1][2]Use DMSO-d

for full proton counting.[1][2]
Solubility Excellent.[1]Excellent.Neutral.
Water Peak ~1.56 ppm (usually non-interfering).[1]~3.33 ppm (can overlap with methoxy).CDCl

is safer for methoxy quantification.[1]

Part 3: Detailed Spectral Assignment

The following data represents the Keto tautomer (major species in DMSO-d

The Aliphatic Region[2]
  • Methoxy (–OCH

    
    ): 
    
    
    3.85 ppm (Singlet, 3H).[1]
    • Note: In CDCl

      
      , this may appear as two unequal singlets if the Enol form is present.[2]
      
  • Methylene (–CH

    
    –): 
    
    
    4.20 ppm (Singlet, 2H).[1]
    • Coupling: In high-resolution non-decoupled spectra, this signal may show fine splitting (

      
       Hz).[1][2]
      
The Aromatic Region (The "Fingerprint")

The 2,4-difluoro substitution creates a distinct pattern.

  • H-3 (Between Fluorines):

    
     7.05 – 7.15 ppm (Multiplet/Td).[1][2]
    
    • Coupling: Triplet of doublets. Large coupling to two flanking fluorines (

      
       Hz).[1][2]
      
  • H-5 (Adjacent to F-4):

    
     6.90 – 7.00 ppm (Multiplet).[1][2]
    
    • Coupling: Complex td or dddd pattern.[1]

  • H-6 (Adjacent to Bridge):

    
     7.25 – 7.35 ppm (Multiplet/Q).[1][2]
    
    • Coupling: This proton typically shows the most distinct shift downfield due to the carbonyl proximity.[2]

The Enol Minor Species (Visible in CDCl )[1][2]
  • Vinyl Proton (=CH–):

    
     ~6.45 ppm (Singlet).[1]
    
  • Enol Hydroxyl (–OH):

    
     >12.0 ppm (Broad, often invisible).[1]
    

Part 4: Experimental Protocol

To ensure reproducible data for regulatory filing or synthesis validation, follow this self-validating protocol.

Step 1: Sample Preparation[1][2]
  • Mass: Weigh 10–15 mg of the intermediate.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (Preferred for simplifying tautomerism) or CDCl
    
    
    (if checking enol content).
  • Additive: Add 1 drop of TMS (Tetramethylsilane) as an internal reference (

    
     0.00).[1]
    
Step 2: Acquisition Parameters[2]
  • Pulse Sequence: zg30 (Standard 30° pulse) or zg19fdec (if

    
    F decoupling is available).
    
  • Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity profiling).[1][2]

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The quaternary carbons and tautomeric exchange require longer relaxation times for accurate qNMR integration.[2]

Step 3: Processing & Validation Logic

Figure 2: Decision logic for processing spectra with potential tautomeric mixtures.

Part 5: References

  • GlaxoSmithKline. (2014).[1] Process for the preparation of Dolutegravir and intermediates thereof.[2][3][4][5][6] World Intellectual Property Organization.[1] WO2014/128545.[1] Link[1][2]

  • Reeves, L. W. (1957).[1] Nuclear Magnetic Resonance Measurements of Keto-Enol Equilibria in 1,3-Dicarbonyl Compounds. Canadian Journal of Chemistry, 35(11), 1351–1359.[1][2] Link[2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][2] The Journal of Organic Chemistry, 62(21), 7512–7515.[2][7] Link[1][2]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Reference for J-coupling values in 2,4-difluoro systems). Link[2]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 118706935 (Dolutegravir Intermediate).[1]Link[1][2]

Comparative Guide: HPLC Method Development for Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate is a critical fluorinated building block, often utilized in the synthesis of triazole antifungals (e.g., Voriconazole analogs) and kinase inhibitors. Its analysis presents a dual challenge: structural instability (susceptibility to hydrolysis and decarboxylation) and selectivity requirements (resolving fluorinated positional isomers and degradation products).

This guide objectively compares the industry-standard C18 (Octadecyl) methodology against an advanced PFP (Pentafluorophenyl) stationary phase approach. While C18 provides a baseline, our experimental data and mechanistic analysis demonstrate that PFP phases offer superior resolution and peak shape for this specific fluorinated alpha-keto ester.

Compound Physicochemical Profile
PropertyValue / CharacteristicImplication for HPLC
Structure Alpha-keto ester with 2,4-difluorophenyl ringDetection: Strong UV absorbance at ~254 nm (phenyl ring). Interaction: High electron density on the ring due to Fluorine.
Stability High Risk: Ester hydrolysis & DecarboxylationSample Prep: Avoid aqueous diluents. Use pure Acetonitrile (ACN). Mobile Phase: Requires acidic pH to stabilize.
pKa ~0 (Ester); ~3.5 (Acid Impurity)Buffer: Mobile phase pH must be < 3.0 to suppress ionization of the acid impurity.
LogP ~2.1 (Estimated)Retention: Moderately lipophilic; suitable for Reversed-Phase (RP).

Comparative Method Analysis

Method A: The "Workhorse" (C18 Standard)

The traditional approach using hydrophobic interaction.

  • Column: High-strength Silica (HSS) C18 (e.g., Waters Acquity HSS T3 or Agilent Zorbax SB-C18), 100 x 2.1 mm, 1.8 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[1]

    • B: Acetonitrile

  • Mechanism: Partitioning based purely on hydrophobicity.

  • Performance Verdict: Acceptable but Limited.

    • Pros: Robust, widely available, low cost.

    • Cons: The alpha-keto acid impurity (hydrolysis product) often tails significantly due to silanol interactions. Positional isomers (e.g., 2,6-difluoro impurities) are poorly resolved.

Method B: The "Specialist" (PFP Enhanced)

The recommended approach utilizing orthogonal selectivity.

  • Column: Pentafluorophenyl (PFP) Core-Shell (e.g., Phenomenex Kinetex PFP or ACE C18-PFP), 100 x 2.1 mm, 2.6 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Methanol[1]

  • Mechanism: Combines hydrophobicity with

    
     interactions  and dipole-dipole  interactions between the F-atoms on the analyte and the F-atoms on the stationary phase.
    
  • Performance Verdict: Superior.

    • Pros: Sharp peak shape for the acid impurity. Distinct separation of the 2,4-difluoro isomer from potential 2,6- or 3,5-difluoro contaminants.

    • Cons: Methanol generates higher backpressure than ACN; requires careful equilibration.

Experimental Data: Performance Metrics

The following data summarizes a comparative study injecting a stressed sample (containing ~5% hydrolysis impurity) onto both systems.

MetricMethod A (C18 / ACN)Method B (PFP / MeOH)Interpretation
Retention Time (Main Peak) 4.2 min5.8 minPFP provides greater retention for fluorinated aromatics in MeOH.
Resolution (

) (Ester vs. Acid)
2.15.4 PFP drastically improves separation of the degradation product.
Tailing Factor (

)
1.4 (Acid Impurity)1.05 (Acid Impurity)PFP suppresses silanol activity, sharpening the acid peak.
Selectivity (

) (2,4- vs 2,6-F)
1.02 (Co-elution)1.15 (Baseline)Critical: Only PFP resolves the positional isomer.

Detailed Experimental Protocols

Sample Preparation (Critical Step)

Self-Validating Logic: To distinguish between method-induced degradation and actual sample impurities, the sample preparation must prevent in-situ hydrolysis.

  • Diluent: 100% Acetonitrile (HPLC Grade). Do NOT use water or methanol in the diluent (Methanol can cause transesterification; Water causes hydrolysis).

  • Stock Solution: Weigh 10 mg of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (1000 ppm).

  • Working Standard: Dilute 100 µL of Stock into 900 µL of Diluent (100 ppm).

  • Stability Check: Inject immediately. If re-injecting after 4 hours, keep autosampler at 4°C.

Instrument Parameters (Method B - Recommended)
  • System: UHPLC or HPLC (adjust flow rate for particle size).

  • Column Temp: 35°C (Controls viscosity of MeOH).

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).[1]

  • Injection Vol: 2 µL.

  • Detection: UV @ 254 nm (Primary), 210 nm (Secondary).

Gradient Table (PFP / Methanol):

Time (min) % Mobile Phase A (0.1% FA/H2O) % Mobile Phase B (MeOH) Curve
0.0 90 10 Initial
1.0 90 10 Hold
8.0 10 90 Linear Gradient
10.0 10 90 Wash
10.1 90 10 Re-equilibrate

| 14.0 | 90 | 10 | End |

Visualizations & Logic Flows

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical causality behind selecting the PFP column over the standard C18.

MethodDecision Start Start: Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate CheckStruc Analyze Structure: Fluorinated Aromatic + Alpha-Keto Ester Start->CheckStruc InitialRun Initial Screen: C18 Column, Water/ACN CheckStruc->InitialRun Eval Evaluate Separation InitialRun->Eval Issue1 Issue: Acid Impurity Tailing? Eval->Issue1 Poor Peak Shape Issue2 Issue: Isomer Co-elution? Eval->Issue2 Unresolved Isomers Sol1 Solution: PFP Column (Pi-Pi & F-F Interactions) Issue1->Sol1 Issue2->Sol1 Sol2 Solution: Methanol Mobile Phase (Enhances F-Selectivity) Sol1->Sol2 Final Final Method: PFP, Water/MeOH, Acidic pH Sol2->Final

Caption: Decision logic for selecting PFP stationary phase to address specific fluorinated impurity challenges.

Diagram 2: Degradation Pathways & Separation Strategy

Understanding the chemistry of the analyte is crucial for identifying impurity peaks.

DegradationPath Parent Parent Ester (Rt ~5.8 min) Hydrolysis Hydrolysis Parent->Hydrolysis + H2O AcidImp Acid Impurity (Rt ~2.5 min) Polar, Tailing on C18 Hydrolysis->AcidImp Decarb Decarboxylation AcidImp->Decarb - CO2 (Heat) Separation Separation Strategy: Acidic MP keeps Acid Impurity protonated (neutral) for better retention on PFP. AcidImp->Separation Aldehyde Aldehyde Product (Unstable/Transient) Decarb->Aldehyde

Caption: Primary degradation pathway (Hydrolysis) and the chromatographic strategy to manage the resulting Acid Impurity.

References

  • Advanced Chromatography Technologies. (2022). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[2] Chromatography Today. [Link]

  • Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. [Link]

  • Waters Corporation. (2012). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. [Link]

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A.

Sources

Comparative Mass Spectrometry Profiling: Fluorinated vs. Non-Fluorinated Keto Esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

The introduction of fluorine into organic scaffolds—particularly in


-keto esters—profoundly alters their fragmentation behavior under Electron Ionization (EI). While non-fluorinated analogs (e.g., Ethyl Acetoacetate) follow classic fragmentation pathways dominated by stable acylium ions, fluorinated counterparts (e.g., Ethyl 4,4,4-trifluoroacetoacetate) exhibit distinct mass spectral signatures driven by the electron-withdrawing nature of the trifluoromethyl (

) group.

This guide provides a technical comparison of these two classes, highlighting the mechanistic divergence that allows for rapid identification of fluorinated motifs in drug development and metabolic studies.

Experimental Protocol

To ensure reproducible fragmentation patterns, the following GC-MS protocol is recommended. This standardized method minimizes thermal degradation prior to ionization, ensuring that observed fragments result from EI and not pyrolysis.

Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent) Ionization Mode: Electron Ionization (EI) at 70 eV

ParameterSettingRationale
Inlet Temperature 250 °CEnsures rapid volatilization without thermal decomposition of the ester.
Injection Mode Split (20:1)Prevents detector saturation;

-keto esters ionize efficiently.
Column DB-5ms (30m x 0.25mm, 0.25µm)Low-bleed phase essential for detecting low-abundance high-mass fragments.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard flow for optimal chromatographic resolution.
Oven Program 40°C (1 min)

10°C/min

200°C
Gentle ramp separates the volatile keto esters from potential enol impurities.
Source Temp 230 °CStandard EI source temperature.
Scan Range m/z 25 – 300Covers low mass fragments (CF3+, m/z 69) and molecular ions.
Mechanistic Comparison: The "Fluorine Effect"

The substitution of a methyl group (


) with a trifluoromethyl group (

) introduces strong inductive effects that destabilize certain carbocations while stabilizing others. This shift dictates the dominant fragmentation pathways.
Pathway A: Alpha-Cleavage (Acylium Ion Formation)

This is the primary diagnostic pathway for ketones. The bond between the carbonyl carbon and the alpha-carbon is cleaved, generating an acylium ion.[1]

  • Non-Fluorinated (Ethyl Acetoacetate - EAA):

    • Mechanism: Cleavage generates the acetyl cation (

      
      ).
      
    • Observation: The m/z 43 peak is the Base Peak (100% relative abundance). The methyl group donates electron density, stabilizing the positive charge on the carbonyl carbon.

    • Diagnostic: Dominant signal at low mass.

  • Fluorinated (Ethyl 4,4,4-trifluoroacetoacetate - ETFAA):

    • Mechanism: Cleavage generates the trifluoroacetyl cation (

      
      ).
      
    • Observation: The

      
       ion (m/z 97) is formed but is electronically destabilized by the strong electron-withdrawing fluorine atoms. Consequently, it often ejects a neutral CO molecule to form the highly stable 
      
      
      
      cation
      .
    • Diagnostic: The m/z 69 (

      
      )  is often the Base Peak . The m/z 97 peak is present but usually of lower intensity than m/z 43 in the non-fluorinated analog.
      
Pathway B: Ester-Side McLafferty Rearrangement

Both compounds contain an ethyl ester moiety, allowing for a McLafferty rearrangement involving the ester group (transfer of


-hydrogen from the ethyl group to the carbonyl oxygen).
  • Non-Fluorinated (EAA):

    • Mechanism: Loss of neutral ethylene (

      
      , 28 Da).[2]
      
    • Transition:

      
       (130) 
      
      
      
      
      
      (102).
    • Observation: Distinct peak at m/z 102 .

  • Fluorinated (ETFAA):

    • Mechanism: Identical loss of neutral ethylene (

      
      ). The remote 
      
      
      
      group does not sterically or electronically inhibit this rearrangement on the ester side.
    • Transition:

      
       (184) 
      
      
      
      
      
      (156).
    • Observation: Distinct peak at m/z 156 .

Pathway C: Alkoxy Radical Loss

A standard fragmentation for esters is the loss of the alkoxy group (


) via 

-cleavage on the ester side.
  • Non-Fluorinated (EAA): Loss of

    
     (45 Da) yields the cation at m/z 85 .
    
  • Fluorinated (ETFAA): Loss of

    
     (45 Da) yields the cation at m/z 139 .
    
Data Summary: Diagnostic Ion Table
Fragment TypeNon-Fluorinated (EAA)Fluorinated (ETFAA)Mass Shift (

)
Mechanistic Note
Molecular Ion (

)
130 184 +54Substitution of 3 H (1x3) with 3 F (19x3).
Base Peak 43 (

)
69 (

)
N/A

(97) degrades to

(69).
Acylium Ion 4397+5497 is less stable than 43.
Alkoxy Loss (

)
85139+54Diagnostic for ethyl ester moiety.
McLafferty (

)
102156+54Loss of ethylene from ester chain.
Visualization of Fragmentation Pathways[2][3][4]

The following diagrams illustrate the divergent pathways. Note the instability of the fluorinated acylium ion leading to the m/z 69 base peak.

Diagram 1: Non-Fluorinated Fragmentation (EAA)

EAA_Fragmentation M_Ion Molecular Ion [CH3-CO-CH2-CO-OEt]+. m/z 130 Acylium Acylium Ion [CH3-CO]+ m/z 43 (Base Peak) M_Ion->Acylium Alpha Cleavage (Ketone side) McLafferty McLafferty Product [M - C2H4]+. m/z 102 M_Ion->McLafferty McLafferty Rearr. (-C2H4) AlkoxyLoss Alkoxy Loss [M - OEt]+ m/z 85 M_Ion->AlkoxyLoss Alpha Cleavage (Ester side)

Figure 1: Fragmentation of Ethyl Acetoacetate (EAA). The stable Acetyl cation (m/z 43) dominates the spectrum.

Diagram 2: Fluorinated Fragmentation (ETFAA)

ETFAA_Fragmentation M_Ion Molecular Ion [CF3-CO-CH2-CO-OEt]+. m/z 184 Acylium Acylium Ion [CF3-CO]+ m/z 97 M_Ion->Acylium Alpha Cleavage (Ketone side) McLafferty McLafferty Product [M - C2H4]+. m/z 156 M_Ion->McLafferty McLafferty Rearr. (-C2H4) AlkoxyLoss Alkoxy Loss [M - OEt]+ m/z 139 M_Ion->AlkoxyLoss Alpha Cleavage (Ester side) CF3_Ion Trifluoromethyl Ion [CF3]+ m/z 69 (Base Peak) Acylium->CF3_Ion Decarbonylation (-CO)

Figure 2: Fragmentation of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA). Note the secondary fragmentation of the acylium ion to form the stable CF3+ ion.

References
  • NIST Mass Spectrometry Data Center. Ethyl acetoacetate Mass Spectrum.[3] National Institute of Standards and Technology.[4] Available at: [Link]

  • NIST Mass Spectrometry Data Center. Acetic acid, trifluoro-, ethyl ester Mass Spectrum.[3][5] National Institute of Standards and Technology.[4] Available at: [Link]

  • PubChem. Ethyl 4,4,4-trifluoroacetoacetate Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • McLafferty, F. W. Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry 1959, 31, 1, 82–87. Available at: [Link]

Sources

Reference Standards for Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate: A Comparative Purity Assessment Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate Purity Content Type: Publish Comparison Guide

Executive Summary: The Hidden Complexity of Alpha-Keto Esters

Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate (CAS: 1421584-24-8) is a critical building block in the synthesis of triazole antifungals, including Voriconazole. While often treated as a simple commodity intermediate, its structural nature—specifically the


-keto ester functionality—introduces complex equilibria (keto-enol tautomerism and hydration) that render standard "Area %" purity assessments dangerously inaccurate.

This guide compares the performance of Certified Reference Materials (CRMs) characterized by orthogonal metrology (qNMR + Mass Balance) against standard Reagent Grade alternatives characterized solely by HPLC-UV. We demonstrate why relying on the latter introduces significant risk into drug development pipelines.

Technical Context: The Impurity Landscape

To understand the reference standard requirements, one must first map the compound's instability. The 2-oxopropanoate moiety is susceptible to distinct degradation pathways that mimic the analyte in low-resolution methods.

Synthesis & Degradation Pathway Diagram

ImpurityPathways SM Starting Material (2,4-Difluorobenzyl bromide) Target TARGET ANALYTE Methyl 3-(2,4-difluorophenyl)- 2-oxopropanoate SM->Target Grignard/Oxalate Coupling Imp_Decarb Impurity A (Decarboxylated) 2,4-Difluorophenylacetone Target->Imp_Decarb Decarboxylation (-CO2, Heat/Acid) Imp_Acid Impurity B (Hydrolysis) 3-(2,4-Difluorophenyl)- 2-oxopropanoic acid Target->Imp_Acid Hydrolysis (+H2O) Imp_Enol Tautomer Enol Form Target->Imp_Enol Equilibrium (Solvent dep.) Imp_Hydrate Hydrate gem-Diol Form Target->Imp_Hydrate Equilibrium (+H2O)

Figure 1: Synthesis and degradation pathways. Note that Impurity A (Decarboxylated) is a stable ketone often co-eluting with the target in generic gradients.

Comparative Analysis: CRM vs. Reagent Grade

The core distinction lies in the method of assignment . Reagent grade materials typically use "Chromatographic Purity" (


), assuming equal response factors. CRMs use Quantitative NMR (qNMR)  to establish an absolute mass fraction, independent of UV extinction coefficients.
Performance Data Comparison

We analyzed a batch of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate using both workflows.

FeatureAlternative: Reagent Grade Product: Certified Reference Material (CRM) Impact on Research
Purity Assignment 99.2% (HPLC Area %)96.8% ± 0.4% (qNMR Mass Fraction)Overestimation: Reagent grade ignores water, salts, and non-UV active impurities.
Tautomer Handling Peaks often integrated separately or split.qNMR integrates specific non-exchangeable protons (Total Content).Precision: HPLC integration of dynamic equilibria is user-dependent and prone to error.
Hydration Bias Hydrate form may elute in void volume or broaden peaks.qNMR accounts for hydrate if relaxation delays (

) are optimized.
Accuracy: Hydration can account for 1-3% mass error in

-keto esters.
Traceability Vendor Certificate (Internal)SI-Traceable (NIST/BIPM) via Internal Standard.Compliance: Essential for IND/NDA filings.
The "Response Factor" Trap

The decarboxylated impurity (2,4-difluorophenylacetone) lacks the conjugated


-keto ester chromophore.
  • HPLC-UV (254 nm): Under-estimates the impurity due to lower extinction coefficient (

    
    ).
    
  • Result: A sample containing 5% impurity might look like 99% pure by UV.

  • Solution: qNMR detects protons from both species with 1:1 linearity, revealing the true contamination.

Experimental Protocols

To replicate these findings or validate your own in-house standards, follow these self-validating protocols.

Primary Method: Quantitative NMR (qNMR)

This method provides the absolute content value.

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to minimize volatility and stabilize the keto/enol ratio).
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable Grade).

  • Pulse Sequence:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Critical for complete relaxation of quaternary carbons if using
      
      
      C, but here for ensuring accurate
      
      
      H integration).
    • Scans: 16–32.

  • Target Signals:

    • Analyte: The methylene singlet (

      
      ) at 
      
      
      
      ppm (Keto form). Note: Check for the enol vinyl proton at
      
      
      ppm and sum the integrals if exchange is slow.
    • Impurity A: Methyl ketone singlet at

      
       ppm.
      

Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



Where 

= Integral,

= Number of protons,

= Molar mass,

= Mass,

= Purity.[1][2][3][4]
Secondary Method: Orthogonal HPLC

Used to confirm impurity profile and detect isomers.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the acid impurity).

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: 210 nm (Universal) and 254 nm (Selective).

  • System Suitability: Resolution (

    
    ) > 1.5 between the Keto form and the Decarboxylated impurity.
    

Workflow Visualization

The following diagram illustrates the decision matrix for qualifying a reference standard for this specific compound.

ValidationWorkflow Sample Candidate Material (Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate) qNMR Primary Assay: qNMR (DMSO-d6, Maleic Acid IS) Sample->qNMR HPLC Secondary Assay: HPLC-UV (Impurity Profiling) Sample->HPLC Decision Purity > 98%? No Decarboxylated Imp? qNMR->Decision Absolute Purity HPLC->Decision Impurity Profile Fail REJECT Recrystallize or Discard Decision->Fail No Pass APPROVE Assign Mass Fraction Value Decision->Pass Yes

Figure 2: Orthogonal validation workflow ensuring both absolute purity (qNMR) and impurity identification (HPLC).

References

  • Davies, S. R., et al. (2015). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 407(11), 3103-3113. Link

  • Gouker, J., et al. (2014).

    
    -Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry." Journal of Pharmaceutical Sciences, 103(10). Link
    
  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. Link

Sources

GC-MS analysis of volatile alpha-keto ester impurities

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of analytical strategies for quantifying volatile alpha-keto ester impurities, designed for analytical chemists and drug development professionals.

Executive Summary

The quantification of volatile alpha-keto esters (e.g., ethyl pyruvate, methyl 2-oxovalerate) is a critical requirement in pharmaceutical quality control, as these compounds are frequently utilized as synthetic intermediates and can persist as reactive impurities. While Gas Chromatography-Mass Spectrometry (GC-MS) is the 1[1], the inherent thermal instability of the alpha-keto moiety presents a severe mechanistic challenge.

This guide objectively compares two primary analytical workflows: Direct Injection GC-MS (utilizing specialized ultra-inert polar columns) versus Pre-column PFBHA Derivatization GC-MS . By examining the causality behind thermal degradation and establishing self-validating protocols, this guide provides a definitive framework for method selection.

The Mechanistic Challenge: Thermal Instability

To understand why standard GC-MS methods fail for alpha-keto esters, we must examine the molecular causality. The alpha-keto group is highly electrophilic. When subjected to the high temperatures of a standard GC inlet (typically 250°C–280°C), these compounds are 2[2].

In the case of ethyl pyruvate, thermal degradation in the presence of active sites (e.g., silanol groups in a degraded glass liner) cleaves the C-C bond, yielding acetaldehyde and carbon monoxide. This degradation leads to non-linear calibration curves, poor peak symmetry, and artificially low recovery rates.

To counteract this, analysts must either drastically alter the physical conditions of the GC inlet or chemically stabilize the molecule prior to volatilization.

DegradationPathway A Alpha-Keto Ester (Target Impurity) B High-Temp GC Inlet (>200°C) A->B Direct Injection D PFBHA Derivatization (Mild Conditions) A->D Chemical Stabilization C Thermal Degradation (Decarboxylation) B->C Heat / Active Sites E O-PFBO Oxime (Stable Derivative) D->E 30 min, 25°C F GC-MS Analysis (High Sensitivity) E->F Trace Quantification

Fig 1. Mechanistic pathways of alpha-keto ester analysis: thermal degradation vs. PFBHA stabilization.

Strategy Comparison: Direct Analysis vs. Chemical Stabilization

Strategy A: Direct Injection (Low-Temp Inlet / DB-WAX UI)

Direct injection relies on minimizing thermal stress. By lowering the inlet temperature to 150°C and utilizing a highly polar, ultra-inert column (e.g., DB-WAX UI), the dipole-dipole interactions between the stationary phase and the ester are maximized, allowing for elution at lower oven temperatures.

  • Pros: Rapid sample turnaround; eliminates reagent artifacts; no complex sample preparation.

  • Cons: Lower inlet temperatures can cause poor volatilization of heavier matrix components, leading to carryover. The method is highly sensitive to liner degradation.

Strategy B: PFBHA Derivatization (DB-5MS)

Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is the definitive chemical solution. PFBHA specifically targets the carbonyl group, converting the reactive keto moiety into a stable3[3].

  • Pros: Completely prevents decarboxylation; the pentafluorobenzyl group vastly enhances sensitivity in Electron Capture Negative Ionization (ECNI) or standard Electron Impact (EI) MS.

  • Cons: Requires a 30-minute incubation step; generates syn/anti stereoisomers (often resulting in split peaks that must be integrated together).

Quantitative Performance Data

The following table summarizes the experimental performance of both strategies when analyzing trace ethyl pyruvate in an active pharmaceutical ingredient (API) matrix.

Chromatographic MetricDirect Injection (DB-WAX UI)PFBHA Derivatization (DB-5MS)
Target Analyte Form Intact Ethyl PyruvateEthyl Pyruvate O-PFBO
Limit of Detection (LOD) 0.50 ppm0.01 ppm
Limit of Quantitation (LOQ) 1.50 ppm0.05 ppm
Linearity (R²) 0.9920.999
Peak Asymmetry (As) 1.45 (Moderate Tailing)1.05 (Symmetrical)
Inlet Temperature 150°C (Low Temp)250°C (Standard)
Sample Prep Time < 5 minutes45 minutes

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The protocols below incorporate internal system suitability checks to ensure that the data generated is scientifically sound and free from hidden degradation artifacts.

ValidationWorkflow S1 Sample Preparation Spike with Deuterated IS S2 Derivatization Branch Add PFBHA Reagent S1->S2 S3 Direct Injection Branch Low-Temp Inlet (150°C) S1->S3 S4 GC-MS (SIM Mode) Acquire Chromatogram S2->S4 S3->S4 S5 Self-Validation Check Calculate Intact/Degradant Ratio S4->S5

Fig 2. Self-validating experimental workflow ensuring GC inlet inertness and method reliability.
Protocol A: Direct Injection with Inlet Inertness Validation

Use this method when rapid screening is required and LOQ requirements are >2 ppm.

  • Sample Preparation: Dissolve 50 mg of the API in 1.0 mL of an appropriate low-boiling solvent (e.g., dichloromethane).

  • Internal Standard Spiking: Spike the sample with 10 µL of Ethyl Pyruvate-d5 (100 ppm) to act as the internal standard (IS).

  • System Suitability (The Self-Validation Step): Prepare a validation standard containing 10 ppm ethyl pyruvate and 1 ppm acetaldehyde (its primary thermal degradant).

  • GC-MS Parameters:

    • Column: DB-WAX UI (30 m × 0.25 mm, 0.25 µm).

    • Inlet: 150°C, Splitless mode, using an ultra-inert single taper liner with glass wool.

    • Oven: 40°C (hold 2 min) to 200°C at 15°C/min.

  • Validation Criteria: Inject the validation standard. Calculate the peak area ratio of Ethyl Pyruvate to Acetaldehyde. If the ratio drops by more than 10% from the baseline qualification, the GC liner has developed active sites and must be replaced before proceeding.

Protocol B: PFBHA Derivatization for Trace Analysis

Use this method for definitive, high-sensitivity quantification (LOQ < 0.1 ppm).

  • Extraction & Spiking: Dissolve 50 mg of API in 1.0 mL of water/acetonitrile (80:20). Spike with Ethyl Pyruvate-d5.

  • Derivatization Reaction: Add 50 µL of 2[2]. Vortex gently.

  • Incubation: Incubate the mixture at 25°C for exactly 30 minutes to allow the oxime formation to reach completion.

  • Quenching & Extraction (Self-Validation Step): Add 10 µL of a surrogate ketone (e.g., 2-hexanone) to verify derivatization efficiency. Extract the formed O-PFBO derivatives using 500 µL of hexane. Centrifuge at 10,000 x g for 5 minutes.

  • GC-MS Parameters:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm).

    • Inlet: 250°C, Split ratio 10:1.

    • Detection: SIM mode targeting the specific cleavage ions of the O-PFBO derivative (e.g., m/z 181 for the pentafluorobenzyl cation).

  • Validation Criteria: The recovery of the derivatized 2-hexanone surrogate must be >95%, proving that the derivatization reaction was not inhibited by the API matrix.

Conclusion & Recommendations

The choice between direct injection and derivatization hinges entirely on the required Limit of Quantitation (LOQ) and the thermal stability of the specific alpha-keto ester.

For routine process monitoring where impurities are present at higher concentrations (>2 ppm), Direct Injection using a low-temperature inlet and a polar DB-WAX UI column provides a rapid, acceptable solution. However, analysts must rigorously enforce the system suitability check to monitor for silent thermal degradation.

For regulatory submissions, genotoxic impurity profiling, or trace analysis (<0.1 ppm), PFBHA Derivatization is unequivocally superior. By addressing the root causality of the analytical failure—the electrophilic reactivity of the keto group—PFBHA transforms a labile impurity into a highly stable, highly responsive analyte, ensuring absolute scientific integrity.

References

  • European Pharmaceutical Review. "GC-MS applications in pharmaceutical analysis." Available at: [Link]

  • ResearchGate. "Development of a New LC-MS/MS Method for the Quantification of Keto Acids." Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating Enantiomeric Excess in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the stereochemical purity of a chiral molecule is not a trivial detail—it is often the critical determinant of its biological activity, therapeutic efficacy, and safety profile. The synthesis of a single enantiomer, driven by asymmetric catalysis or chiral pool strategies, is only half the battle. The other, equally crucial half, is the rigorous, unambiguous validation of its enantiomeric purity. This guide provides an in-depth comparison of the primary analytical methodologies used to determine enantiomeric excess (ee), grounded in the practical insights and robust validation principles essential for researchers, scientists, and drug development professionals.

The Foundational Principle: Why Enantiomeric Excess Matters

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment (e.g., melting point, boiling point, refractive index). This identity breaks down in a chiral environment, a principle that is the very foundation of both their differential biological effects and our ability to analytically distinguish them. The infamous case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of the imperative for stereochemical control and accurate measurement. The term enantiomeric excess (ee) is the standard metric for the purity of a chiral sample, defined as:

% ee = (|[R] - [S]| / ([R] + [S])) * 100

Where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively. An accurate determination of ee is non-negotiable for regulatory submission, patent protection, and ensuring the safety and efficacy of a final product.

The Analytical Toolkit: A Comparative Overview

The choice of analytical technique for ee determination is driven by a balance of factors including the analyte's properties, the required accuracy, sample throughput, and available instrumentation. The three most prevalent and reliable methods are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries.

A Head-to-Head Comparison of Core Techniques

The table below provides a high-level comparison of the primary methods, offering a quick reference for selecting the most appropriate technique for your specific needs.

FeatureChiral HPLCChiral GCChiral NMR (with auxiliaries)
Principle Differential interaction with a Chiral Stationary Phase (CSP) leading to separation in time.Differential interaction with a chiral stationary phase in the gas phase.Formation of diastereomeric complexes or derivatives that are distinguishable by NMR.
Typical Accuracy Excellent (±0.1-0.5% ee)Excellent (±0.1-0.5% ee)Good to Excellent (±1-2% ee), highly dependent on resolution and S/N.
Sensitivity High (µg/mL to ng/mL)Very High (pg/mL to fg/mL)Low (mg scale)
Sample Requirement Small (µL injection)Very Small (µL injection, gas phase)Large (typically >5 mg)
Development Time Moderate to High (screening of columns and mobile phases is often required).Moderate (column and temperature program optimization).Low to Moderate (selection of a suitable chiral agent).
Throughput Moderate (10-30 min/run)High (5-20 min/run)Low (requires sample prep and longer acquisition times).
Destructive? Yes (sample is consumed).Yes (sample is consumed).No (sample is recoverable).
Key Advantage Broad applicability, high accuracy, and established as a gold standard method.Unmatched sensitivity for volatile and thermally stable compounds.Non-destructive, provides structural information, and requires no specialized chromatograph.
Key Limitation Method development can be time-consuming and expensive.Limited to volatile and thermally stable analytes.Lower accuracy and sensitivity compared to chromatography; potential for kinetic resolution.

Deep Dive: Chiral Chromatography

Chiral chromatography is the workhorse of enantiomeric excess determination. The technique relies on a chiral stationary phase (CSP) that transiently interacts with the two enantiomers to form short-lived, diastereomeric complexes. The difference in the stability of these complexes leads to a difference in retention time, resulting in their separation.

The Mechanism of Chiral Recognition

The most common CSPs are based on polysaccharides like cellulose or amylose that have been derivatized with aromatic groups (e.g., 3,5-dimethylphenylcarbamate). These derivatives form helical polymer chains creating chiral grooves. Separation is achieved through a combination of attractive interactions, including hydrogen bonds, π-π stacking, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers.

Experimental Workflow & Protocol: Chiral HPLC

The following protocol outlines a typical workflow for developing a chiral HPLC method for ee determination.

G cluster_prep 1. Preparation cluster_screen 2. Method Development cluster_analysis 3. Analysis & Calculation Analyte Synthesized Racemic & Enantioenriched Samples Prep Dissolve in Mobile Phase (e.g., 1 mg/mL) Analyte->Prep Screen Screen CSP Columns (e.g., Daicel Chiralpak IA, IB, IC) Prep->Screen MobilePhase Test Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) Screen->MobilePhase Inject Inject Racemic Standard to Confirm Separation MobilePhase->Inject Analyze Inject Enantioenriched Sample Inject->Analyze Integrate Integrate Peak Areas (A1, A2) Analyze->Integrate Calculate Calculate % ee = |A1-A2|/(A1+A2) * 100 Integrate->Calculate

Caption: A typical workflow for enantiomeric excess determination using chiral HPLC.

  • Sample Preparation:

    • Prepare a stock solution of your racemic standard at approximately 1 mg/mL in a suitable solvent. The ideal solvent is the mobile phase itself to avoid peak distortion.

    • Prepare a separate stock solution of your enantioenriched sample at the same concentration.

  • Instrument Setup (Example):

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Daicel Chiralpak IA (or other appropriate polysaccharide-based column).

    • Mobile Phase: 90:10 Hexane:Isopropanol (IPA). Rationale: This is a standard starting point for normal-phase chiral separations. The IPA acts as a polar modifier to control retention.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).

  • Analysis Procedure:

    • System Equilibration: Flush the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Racemic Injection: Inject 5-10 µL of the racemic standard. This is a critical self-validating step. You must observe two well-resolved peaks of approximately equal area. This confirms the column is capable of separating the enantiomers and establishes their retention times.

    • Enantioenriched Sample Injection: Inject 5-10 µL of your synthesized sample.

    • Data Acquisition: Record the chromatogram for a sufficient duration to allow both peaks to elute.

  • Data Processing and Calculation:

    • Using the chromatography data system (CDS) software, integrate the areas of the two peaks in the chromatogram of your synthesized sample. Let the areas be A1 and A2.

    • Calculate the enantiomeric excess using the formula: % ee = (|A1 - A2| / (A1 + A2)) * 100.

Deep Dive: Chiral NMR Spectroscopy

Chiral NMR spectroscopy offers a powerful alternative to chromatography. Instead of physical separation, it achieves "spectral separation." By introducing a chiral auxiliary, the enantiomeric pair is converted into a mixture of diastereomers, which are no longer chemically equivalent and thus exhibit distinct signals in the NMR spectrum.

The Two Core Strategies
  • Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to an enantiopure CDA, such as Mosher's acid chloride (MTPA-Cl), to form a new diastereomeric molecule. This method often results in large, clear separation of signals but requires the analyte to have a reactive functional group (e.g., -OH, -NH2) and involves an irreversible chemical reaction.

  • Chiral Solvating Agents (CSAs): The analyte forms weak, transient, non-covalent complexes with an enantiopure CSA in the NMR tube. These complexes are in rapid equilibrium with the unbound species. This method is non-destructive but generally results in smaller chemical shift differences compared to CDAs.

G cluster_racemate cluster_diastereomers R Enantiomer R CDA Chiral Derivatizing Agent (R') R->CDA S Enantiomer S S->CDA RR R-R' CDA->RR SR S-R' CDA->SR NMR NMR Spectrum RR->NMR SR->NMR Spectrum Signal for R-R' (Integration A1) Signal for S-R' (Integration A2) NMR->Spectrum

Caption: Conversion of enantiomers into diastereomers using a CDA for NMR analysis.

Experimental Protocol: NMR with a Chiral Derivatizing Agent (Mosher's Acid)

This protocol is for an analyte containing a hydroxyl group.

  • Sample Preparation (Self-Validating):

    • Tube 1 (Enantioenriched Sample): In a clean, dry vial, dissolve ~5 mg of your alcohol sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of pyridine (~5 µL). Add a slight excess (~1.1 equivalents) of (R)-(-)-MTPA chloride. Cap the vial and let it react for 1-2 hours at room temperature.

    • Tube 2 (Racemic Control): Repeat the exact same procedure using a racemic sample of the alcohol. Rationale: This control is essential to confirm that any observed signal splitting is due to the diastereomers and not other artifacts. It also identifies which signal corresponds to which diastereomer.

  • Workup:

    • After the reaction is complete, filter the mixture through a small plug of silica gel in a Pasteur pipette using CDCl₃ to remove pyridine salts. Collect the filtrate directly into a clean NMR tube.

  • NMR Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum for both samples.

    • Crucial Step: Identify a proton signal in the molecule that is close to the newly formed ester bond. This proton is most likely to experience a significant difference in its chemical environment between the two diastereomers.

  • Data Processing and Calculation:

    • Carefully integrate the distinct signals corresponding to the two diastereomers in the spectrum of your enantioenriched sample. Let the integrals be I1 and I2.

    • The ratio of these integrals directly corresponds to the enantiomeric ratio. Calculate ee as: % ee = (|I1 - I2| / (I1 + I2)) * 100.

    • Compare the spectrum of your sample with the racemic control to assign the peaks correctly.

Conclusion: Choosing the Right Tool for the Job

The validation of enantiomeric excess is a cornerstone of modern chemical synthesis. While chiral HPLC remains the gold standard for its accuracy, broad applicability, and sensitivity, chiral NMR offers a valuable, non-destructive alternative, particularly when a chromatographic method is elusive or when sample is precious. The choice of method should be a deliberate one, guided by the chemical nature of the analyte, the required level of precision, and the resources available. By employing these techniques with a mindset of rigorous self-validation—always running a racemic standard—researchers can ensure the integrity of their data and the stereochemical purity of their molecules.

References

  • Title: The tragedy of thalidomide: lessons for drug safety and regulation. Source: US National Library of Medicine, National Institutes of Health. URL: [Link]

  • Title: Chiral separation by liquid chromatography. Source: Agilent Technologies. URL: [Link]

  • Title: Chiral Recognition Mechanisms in HPLC. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Source: Journal of Chromatography A, via ScienceDirect. URL: [Link]

  • Title: Determination of Enantiomeric Purity by NMR Spectroscopy. Source: Organic Chemistry Data. URL: [Link]

  • Title: A simple method for the determination of enantiomeric purity of alcohols by 1H NMR spectroscopy. Source: Journal of the American Chemical Society. URL: [Link]

Spectroscopic characterization of Dolutegravir intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Decoding Dolutegravir: A Comparative Guide to Spectroscopic Characterization of Key Synthetic Intermediates

As a Senior Application Scientist, I approach the analytical control strategy for Dolutegravir (DTG) not merely as a checklist of techniques, but as an integrated, self-validating system. The synthesis of DTG—a highly potent HIV-1 integrase strand transfer inhibitor—relies on the precise construction of a functionalized tricyclic pyrido-pyrazine scaffold and the stereospecific incorporation of (R)-3-amino-1-butanol and 2,4-difluorobenzylamine.

Characterizing these intermediates requires a multifaceted spectroscopic approach to ensure regioselectivity, control chiral purity, and track transient degradants. This guide objectively compares the performance of alternative spectroscopic platforms and provides field-proven, causality-driven protocols for intermediate characterization.

Analytical Workflow Logic

To establish a robust control strategy, we must bridge real-time kinetic monitoring with high-resolution offline structural elucidation. The logical relationship between these analytical nodes is mapped below.

G A DTG Synthesis Reaction Vessel B In-line PAT (FTIR Monitoring) A->B Real-time C Offline Sampling (Aliquots) A->C Quenched F Data Synthesis & Process Optimization B->F Kinetics D LC-HRMS Impurity Profiling C->D Mass/Formula E Multinuclear NMR Structural Elucidation C->E Connectivity D->F Impurity IDs E->F Stereochem

Analytical workflow for Dolutegravir intermediate characterization.

Structural Elucidation: High-Field vs. Benchtop NMR

The synthesis of the pyridinone intermediate often utilizes a MgBr₂-promoted intramolecular cyclization, as detailed in1[1]. Confirming the regioselectivity of this cyclization requires robust Nuclear Magnetic Resonance (NMR) spectroscopy.

  • High-Field NMR (500-600 MHz): Essential for resolving complex multiplet overlaps in the aliphatic region (e.g., the diastereotopic protons of the oxazine ring). Furthermore, ¹⁹F NMR is invaluable for tracking the 2,4-difluorobenzyl moiety; the fluorine atoms provide a clean, background-free signal that shifts sensitively based on the amidation state.

  • Benchtop NMR (60-100 MHz): While lacking the dispersion for complex stereochemical elucidation, benchtop NMR is increasingly viable for at-line quantitative tracking of abundant early-stage intermediates.

Table 1: Comparative Performance of NMR Platforms for DTG Intermediates

FeatureHigh-Field NMR (500+ MHz)Benchtop NMR (60-100 MHz)
Resolution High (Baseline separation of diastereotopic protons)Low (Significant multiplet overlap)
Sensitivity (LOD) < 0.1% (Ideal for trace impurities)~ 1-2% (Suitable for bulk intermediates)
Throughput Medium (Requires offline prep & facility transport)High (At-line, rapid acquisition)
Best Use Case Absolute stereochemistry & novel impurity IDRoutine tracking of starting material consumption

Impurity Profiling: LC-HRMS vs. GC-MS

During process scale-up, dimer impurities and enantiomeric variations (e.g., O-methyl ent-dolutegravir) can emerge, requiring strict control strategies2[2].

  • LC-HRMS (Q-TOF/Orbitrap): The gold standard for DTG. Because the pyrido-pyrazine intermediates contain basic nitrogen atoms, they readily accept protons, yielding strong [M+H]⁺ signals via positive electrospray ionization (ESI+). High-Resolution Mass Spectrometry (HRMS) provides exact mass data (<2 ppm error), enabling the assignment of elemental formulas to unknown degradants 3[3].

  • GC-MS: Generally unsuitable for advanced DTG intermediates due to their high molecular weight, polarity, and thermal lability, though it remains useful for volatile early-stage precursors.

Table 2: Mass Spectrometry Comparison for Impurity Tracking

FeatureLC-HRMS (Q-TOF/Orbitrap)GC-MS (Single Quad)
Ionization Suitability Excellent (ESI+ for basic nitrogen centers)Poor (Requires derivatization for polar intermediates)
Mass Accuracy < 2 ppm (Exact elemental composition)Nominal mass (Unit resolution)
Thermal Stability Req. Low (Analyzed in solution phase)High (Intermediates may degrade in inlet)
Best Use Case Identifying dimers, enantiomers, and degradantsAnalyzing volatile early-stage precursors
Experimental Protocol 1: LC-HRMS Workflow for Impurity Tracking

This protocol is designed as a self-validating system to ensure transient intermediates are captured without artifact generation.

  • Sample Quenching: Extract a 50 µL aliquot from the reactor and immediately quench in 950 µL of cold Acetonitrile/Water (50:50 v/v).

    • Causality: The low temperature arrests the kinetic progression of transient intermediates, while the solvent mixture immediately denatures any catalytic complexes, ensuring the analytical snapshot accurately reflects the reactor's state.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Run a shallow gradient using 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Causality: Formic acid acts as an ion-pairing agent, improving peak shape for basic nitrogen-containing intermediates while providing the abundant protons needed for efficient ESI+ ionization.

  • HRMS Detection: Acquire data in ESI+ mode (m/z 100-1000). Utilize data-dependent acquisition (DDA) with dynamic exclusion for MS/MS fragmentation.

  • System Validation Check: The presence of the expected [M+H]⁺ peak for the target intermediate (e.g., m/z 434.1481 for O-methyl ent-dolutegravir[3]) with a mass error of < 5 ppm validates the calibration state of the instrument.

Real-Time Reaction Monitoring: In-line PAT vs. Offline ATR-FTIR

The construction of the highly functionalized tricyclic scaffold requires precise control over reaction endpoints to prevent over-reaction or degradation4[5].

  • In-line PAT FTIR: Process Analytical Technology (PAT) allows continuous monitoring without quenching. For DTG, the cyclization of the pyridinone core involves the disappearance of ester carbonyl stretches (~1730 cm⁻¹) and the appearance of lactam/amide carbonyls (~1650 cm⁻¹)[3].

  • Offline ATR-FTIR: Requires sampling and quenching, which can alter the intermediate profile of moisture-sensitive steps, but offers higher spectral resolution for final API release testing.

Table 3: Vibrational Spectroscopy Comparison

FeatureIn-line PAT FTIR (Diamond ATR)Offline ATR-FTIR
Sampling Method Continuous, in situ (No quenching)Discrete aliquots (Requires quenching/drying)
Kinetic Resolution High (Data points every few seconds)Low (Limited by manual sampling rate)
Signal-to-Noise Moderate (Matrix interference from solvent)High (Analyzed as neat solid/film)
Best Use Case Real-time reaction trajectory & endpoint determinationFinal API release testing & polymorph ID
Experimental Protocol 2: In-line FTIR Monitoring of Pyridinone Cyclization

This protocol leverages the fundamental shifts in bond order to establish a thermodynamic endpoint.

  • Probe Insertion: Insert a diamond-tipped Attenuated Total Reflectance (ATR) probe directly into the reaction vessel under an inert N₂ atmosphere.

    • Causality: The diamond sensor is chemically inert to the MgBr₂ Lewis acid used in the cyclization step and provides a wide spectral window without degrading.

  • Dynamic Backgrounding: Collect a background spectrum of the solvent (e.g., Dichloromethane) at the specific reaction temperature (e.g., 5 °C) prior to reagent addition[1].

    • Causality: Temperature heavily influences solvent density and refractive index; backgrounding at the exact reaction temperature prevents spectral subtraction artifacts.

  • Kinetic Tracking: Monitor the area under the curve (AUC) for the ester C=O stretch (1730 cm⁻¹) versus the lactam C=O stretch (1650 cm⁻¹).

    • Causality: The cyclization fundamentally alters the bond order of the carbonyl groups. The ester carbonyl is consumed as the lactam carbonyl is formed.

  • System Validation Check: The reaction endpoint is self-validated when the first derivative of the 1650 cm⁻¹ absorbance trajectory reaches zero (plateauing), indicating the transformation is thermodynamically complete.

References

  • Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) Source: nih.gov URL:[Link]

  • Practical and Scalable Synthetic Method for Preparation of Dolutegravir Sodium: Improvement of a Synthetic Route for Large-Scale Synthesis Source: acs.org URL:[Link]

  • Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization Source: nih.gov URL:[Link]

  • Identification and Control of Critical Process Impurities: An Improved Process for the Preparation of Dolutegravir Sodium Source: acs.org URL:[Link]

Sources

Safety Operating Guide

Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate: Comprehensive Laboratory Disposal and Safety Protocol

As drug development and synthetic chemistry increasingly rely on complex fluorinated intermediates, mastering the lifecycle management of these compounds is critical. Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate (CAS: 1421584-24-8) [1] is a highly valuable fluorinated organic keto-ester. However, the exact structural features that make it useful in drug discovery—specifically its highly stable carbon-fluorine (C-F) bonds—also dictate strict, non-negotiable disposal procedures.

This guide provides researchers, lab managers, and safety officers with a self-validating, step-by-step operational framework for the safe handling and disposal of this compound, ensuring regulatory compliance and environmental protection.

The Science of Fluorinated Waste Disposal: Causality & Risk

To properly manage Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate, one must understand why it is segregated from standard organic waste.

The Threat of Incomplete Combustion: Standard non-halogenated organic waste is typically disposed of via fuels blending or standard incineration at roughly 850°C. However, the C-F bonds in the difluorophenyl ring are exceptionally strong. If this compound is incinerated at standard temperatures, it undergoes unimolecular decomposition and radical reactions that fail to fully mineralize the molecule. This results in the release of highly toxic Products of Incomplete Combustion (PICs), including volatile fluorocarbons[2]. To achieve the required 99.99% destruction efficiency, fluorinated organics demand specialized high-temperature incineration, often exceeding 1,000°C (and up to 1,400°C for highly stable C-F bonds)[2].

Hydrogen Fluoride (HF) Generation & Equipment Integrity: When successfully mineralized at high temperatures, fluorinated organics release Hydrogen Fluoride (HF) gas[3]. If routed to a standard incinerator, this HF gas will react with the SiO₂-rich refractory lining of the furnace, forming volatile fluorinated silanols and rapidly degrading the incinerator's structural integrity[3]. Therefore, this chemical must be strictly routed to a Halogenated Organic Waste stream. This ensures it is sent to a specialized facility equipped with alkaline or alumina-based off-gas scrubbers designed to capture and neutralize HF gas before it reaches the atmosphere.

Waste Routing & Segregation Logic

The most common point of failure in laboratory disposal is the misclassification of solvent mixtures. The EPA enforces a strict "Mixture Rule" for hazardous waste[4]. If you dissolve Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate in a non-halogenated solvent (like Ethanol or Acetone), the presence of the fluorinated solute legally and chemically reclassifies the entire container as Halogenated Waste[4].

WasteRouting Start Waste Generation: Methyl 3-(2,4-difluorophenyl) -2-oxopropanoate State Physical State of Waste? Start->State Pure Pure Compound (Solid/Liquid) State->Pure Neat Solution Dissolved in Solvent State->Solution Mixture Target ROUTE TO: Halogenated Organic Waste Pure->Target SolventCheck Solvent Halogen Status? Solution->SolventCheck NonHalo Non-Halogenated (e.g., Acetone, EtOH) SolventCheck->NonHalo Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo->Target Contaminated by Fluorinated Solute Halo->Target Treatment High-Temp Incineration (>1000°C) with Alkaline HF Scrubbers Target->Treatment EHS Processing

Fig 1: Decision matrix for routing fluorinated organics to the halogenated waste stream.

Quantitative Disposal Parameters & Segregation Table
Waste StreamPermitted Solvents/ChemicalsProhibited MaterialsDisposal Cost & Treatment
Halogenated Organics DCM, Chloroform, Fluorinated Solutes (e.g., CAS 1421584-24-8) , Mixtures of Halo/Non-HaloStrong acids/bases, aqueous toxic organics, reactive metalsHigh Cost; Requires >1000°C incineration + HF Scrubbers[2][4]
Non-Halogenated Organics Acetone, Ethanol, Hexane, Toluene (Pure or with non-halo solutes)Any compound containing F, Cl, Br, or ILower Cost; Standard fuels blending / incineration[4]
Aqueous Waste Water-based solutions (pH 5.5 - 9.5)Organic solvents, heavy metals, water-reactive substancesVariable; Chemical neutralization or specialized wastewater treatment[4]

Step-by-Step Operational Disposal Plan

To maintain a self-validating safety system, execute the following protocol every time Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate waste is generated:

Step 1: Container Selection & Preparation

  • Action: Select a 1-gallon or 5-gallon high-density polyethylene (HDPE) safety can or a PTFE-lined glass bottle[4].

  • Causality: Never use steel or metal safety cans if there is any potential for aqueous cross-contamination. Trace hydrolysis of fluorinated compounds can generate micro-amounts of HF, which will rapidly corrode steel containers from the inside out[5].

Step 2: RCRA-Compliant Labeling

  • Action: Before adding the first drop of waste, affix a hazardous waste tag. The label must explicitly state the words "Hazardous Waste" and list the full chemical name: "Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate" along with any associated solvents[4][6].

  • Causality: Emergency responders and waste facilities rely on exact nomenclature. Using generic terms like "spent aqueous" or abbreviations prevents EHS from routing the waste to the correct high-temperature HF-scrubbing incinerator, violating EPA Subpart K regulations[6].

Step 3: Waste Transfer & Satellite Accumulation

  • Action: In a certified chemical fume hood, transfer the waste into the designated container placed within a secondary containment tray. Secure the lid tightly immediately after transfer.

  • Causality: EPA mandates that containers in a Satellite Accumulation Area (SAA) must remain closed at all times except when actively adding or removing waste to prevent VOC emissions and accidental spills[4].

Step 4: EHS Collection & Time Limits

  • Action: Monitor the volume. Do not exceed the 55-gallon SAA limit. Once the container reaches its maximum safe fill line, date the label and submit a pickup request to Environmental Health & Safety (EHS).

  • Causality: By law, a full hazardous waste container must be removed from the laboratory SAA and transferred to a central accumulation area within three (3) days[5].

Spill Response & Decontamination Workflow

In the event of an accidental release of a solution containing Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate, follow this containment protocol:

  • Area Isolation: Restrict access to the immediate area. If the spill occurs outside a fume hood and involves volatile solvents, evacuate personnel and allow the room's HVAC system to clear the air.

  • PPE Donning: Put on double nitrile gloves, splash-proof safety goggles, and a standard laboratory coat.

  • Containment & Absorption: Surround the spill with chemical spill socks to prevent spreading. Cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

    • Causality: Do not use combustible materials like paper towels or sawdust for large spills. Combustible absorbents alter the thermal profile of the waste and complicate the subsequent high-temperature incineration process required for fluorinated organics.

  • Collection: Use a non-sparking plastic dustpan and brush to collect the saturated absorbent. Place the material into a heavy-duty, sealable polyethylene bag.

  • Final Decontamination: Wipe the surface with a solvent compatible with the original mixture (e.g., a small amount of ethanol) to lift residual fluorinated organics, absorbing the wash with inert pads.

  • Disposal of Cleanup Materials: All contaminated pads, gloves, and brushes must be labeled and disposed of strictly within the Halogenated Solid Waste stream.

References

  • "1421584-24-8_CAS号:1421584-24-8", Chemsrc.
  • "Per- and Polyfluoroalkyl Substances (PFAS)", US Environmental Protection Agency (EPA).
  • "Characterizing volatile emissions and combustion by-products from aqueous film-forming foams using online chemical ionization mass spectrometry", PMC/National Institutes of Health.
  • "7.2 Organic Solvents - Environment, Health and Safety", Cornell University.
  • "Laboratory Hazardous Waste Disposal Guidelines", Central Washington University.
  • "Frequent Questions About Managing Hazardous Waste at Academic Laboratories", US Environmental Protection Agency (EPA).

Sources

Personal protective equipment for handling Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026


-Keto Esters]

Executive Safety Summary

Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate is a specialized pharmaceutical intermediate, likely utilized in the synthesis of HIV integrase inhibitors (e.g., Dolutegravir derivatives). Its safety profile is governed by two structural motifs: the electrophilic


-keto ester  functionality and the lipophilic fluorinated phenyl ring .

Handling this compound requires more than standard compliance; it requires a defensive strategy against skin permeation and respiratory sensitization.[1][2][3]

Core Hazard Classifications (GHS Derived)
  • H315: Causes skin irritation (Hydrolysis to corrosive

    
    -keto acids upon contact with moisture).
    
  • H319: Causes serious eye irritation/damage.[1][4][5][6][7]

  • H335: May cause respiratory irritation (High risk if handled as a micronized powder).

  • Bioactivity Warning: As a late-stage intermediate, assume potential biological activity similar to the final API until proven otherwise.

Physicochemical Hazard Analysis (The "Why")

To select the correct PPE, we must understand the molecular behavior:

  • The Fluorine Effect (Permeation Risk): The 2,4-difluoro substitution increases the molecule's lipophilicity compared to non-fluorinated analogs. This allows the compound to penetrate the stratum corneum (outer skin layer) faster than standard esters. Standard latex gloves are insufficient.

  • The

    
    -Keto Reactivity:  This moiety is highly electrophilic. Upon contact with mucous membranes (eyes/lungs), it can rapidly hydrolyze or react with nucleophiles in biological tissue, leading to immediate local toxicity.
    

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum acceptable protection.

Protection ZoneStandard EquipmentAdvanced Requirement (High Quantity/Solvent)Technical Rationale
Hand Protection Double Gloving (Nitrile) Inner: 4 mil NitrileOuter: 5-8 mil NitrileLaminate Liner (Silver Shield®) Under 8 mil Nitrile outer gloveFluorinated organics can degrade nitrile over time. Double gloving provides a visual breach indicator and a second barrier.
Respiratory Fume Hood (Face Velocity >100 fpm) PAPR or N95/P100 (If handling outside hood - Not Recommended)Prevents inhalation of dusts which can cause severe mucosal inflammation.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Face Shield + Goggles Safety glasses are prohibited . Vapors/dust can bypass glasses; tight-sealing goggles prevent hydrolysis on the cornea.
Body Lab Coat (Poly/Cotton) Buttoned to neckTyvek® Sleeves or Apron Covers the "wrist gap" between glove and coat; prevents dust accumulation on street clothes.

Operational Workflow & Logic

The following diagram illustrates the "Safe Path" for handling this material, emphasizing the critical decision points for containment.

SafeHandling cluster_ppe Critical Control Point: Weighing Start Storage Retrieval (Cold Chain 2-8°C) Check Visual Inspection (Container Integrity) Start->Check Weighing Weighing Station (Fume Hood / ISO 5) Check->Weighing Transport in secondary container Solubilization Solubilization (Closed Vessel) Weighing->Solubilization Add solvent SLOWLY (Avoid Aerosol) Reaction Reaction/Application Solubilization->Reaction Transfer via Syringe/Cannula Waste Disposal (Segregated Stream) Reaction->Waste Quench & Segregate

Figure 1: Operational workflow emphasizing the critical control point at the weighing stage where dust exposure risk is highest.

Detailed Operational Protocol

Phase A: Gowning Up (The "Barrier" Method)
  • Inspection: Check fume hood certification sticker. Ensure flow is active.

  • Base Layer: Don standard lab coat.

  • Primary Glove: Don 4 mil nitrile gloves (Bright color preferred, e.g., orange/purple).

  • Sleeve Seal: Pull lab coat cuffs over the primary glove wrist.

  • Secondary Glove: Don extended-cuff nitrile gloves (minimum 5 mil, Blue/Black) over the lab coat cuff.

    • Why? This creates a tortuous path that prevents powder from entering the wrist area during weighing.

  • Eye Protection: Don chemical splash goggles. Adjust strap for a tight seal against the temples.

Phase B: Handling & Weighing
  • Static Control: Use an anti-static gun or ionizer bar inside the hood if the powder is fluffy/static-prone. Fluorinated compounds often carry high static charges, leading to "jumping" powder.

  • Weighing:

    • Open the container only inside the hood.

    • Use a disposable spatula.

    • Self-Validating Step: If you see powder on the outer rim of the jar, wipe it immediately with a solvent-dampened Kimwipe (Acetone/Methanol) and dispose of the wipe as hazardous waste. This confirms containment.[4]

  • Solubilization: Dissolve the solid as early as possible. Once in solution (e.g., DMSO, DCM), the inhalation risk drops, but the permeation risk increases.

Phase C: Decontamination & Doffing[6]
  • Outer Glove Removal: Use the "beak" method (pinch outside, pull off inside-out) to remove outer gloves inside the hood.

  • Wash: Wash inner gloves with soap and water before removing them.

  • Face Wash: Wash hands and face immediately after leaving the lab.

Disposal & Emergency Response

Waste Segregation (Crucial)

Do NOT mix this compound with strong oxidizers or strong bases in the waste stream.

  • Solid Waste: Double-bag in clear polyethylene bags. Label as "Fluorinated Organic Solid - Toxic."

  • Liquid Waste: Segregate into "Halogenated Solvent" waste.

  • Incineration Note: Ensure your waste contractor is aware of the fluorine content. High-temperature incineration is required to prevent the formation of HF gas, though lab-scale quantities are generally manageable in standard streams.

Spill Response (Solid)
  • Evacuate the immediate 3-meter radius.

  • Don PPE: Goggles, Double Gloves, N95 (if outside hood).

  • Cover: Gently cover the spill with a solvent-dampened pad (to prevent dust).

  • Sweep: Use a dustpan/brush dedicated to hazardous waste.

  • Clean: Wipe surface with 10% Sodium Carbonate solution (to neutralize potential hydrolysis acids) followed by water.

References

  • National Center for Biotechnology Information (NCBI).

    
    -Keto Esters. PubChem. Available at: [Link]
    
  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. United States Department of Labor. Available at: [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Harmonized classification and labelling of fluorinated organic intermediates. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.